molecular formula C6H6BrN3O2 B017999 Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS No. 6966-01-4

Methyl 3-amino-6-bromopyrazine-2-carboxylate

Cat. No.: B017999
CAS No.: 6966-01-4
M. Wt: 232.03 g/mol
InChI Key: CNXSIRHOIFRMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-6-bromopyrazine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18700. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-6-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSIRHOIFRMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280793
Record name methyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-01-4
Record name 6966-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Amino-6-bromopyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its pyrazine core, substituted with an amine, a bromine atom, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures.[1][2] In drug discovery, it serves as a crucial building block for developing novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[1] The unique arrangement of its functional groups dictates its reactivity, solubility, and crystalline properties, all of which are critical parameters for its application in synthesis and formulation.

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. The information herein is curated for researchers, chemists, and drug development professionals who require a deep understanding of this intermediate for process optimization, quality control, and new product development. We will delve into its chemical identity, physicochemical characteristics, spectroscopic signature, solubility, stability, and safe handling protocols, grounding the discussion in the context of its practical applications.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 6966-01-4[1][3][4]
IUPAC Name This compound[5]
Synonyms 3-Amino-6-bromopyrazine-2-carboxylic acid methyl ester, Methyl 6-Bromo-3-aminopyrazine-2-carboxylic ester[1][2]
Molecular Formula C₆H₆BrN₃O₂[1][2][3]
Molecular Weight 232.03 g/mol [3][5]
InChI 1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)[3][5]
InChIKey CNXSIRHOIFRMOB-UHFFFAOYSA-N[3][5]
SMILES COC(=O)C1=NC(=CN=C1N)Br[5]

Physicochemical Properties

The physical state, melting point, and other colligative properties are critical for handling, reaction setup, and purification. The data presented below has been consolidated from various commercial and database sources.

PropertyValueNotesSource(s)
Appearance Light yellow to brown powder or crystalline solidThe color variation can be indicative of purity.[1][2]
Melting Point 172-177 °CA sharp melting range is a key indicator of high purity. Some sources report ranges as low as 164-166 °C.[3]
Boiling Point 322.4 ± 37.0 °CPredicted value; the compound may decompose at this temperature.
Density 1.754 ± 0.06 g/cm³Predicted value.
Topological Polar Surface Area (TPSA) 78.1 ŲCalculated. This value suggests moderate cell permeability.
XLogP3 1.2Calculated. Indicates a balance between hydrophilicity and lipophilicity.[5]
Hydrogen Bond Donors 1 (the amino group)Calculated.
Hydrogen Bond Acceptors 5 (2 ring N, 2 ester O, 1 amino N)Calculated.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following sections detail the expected and reported spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for structural elucidation. The reported ¹H NMR spectrum in DMSO-d₆ provides clear signals that correspond to the three distinct proton environments in the molecule.

Reported ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.42 Singlet (s)1HPyrazine Ring Proton (H-5)
7.55 Broad Singlet (br s)2HAmino Group Protons (-NH₂)
3.85 Singlet (s)3HMethyl Ester Protons (-OCH₃)

Interpretation:

  • δ 8.42 (s, 1H): The pyrazine ring contains only one proton, located at the C-5 position. Its downfield shift is characteristic of protons on electron-deficient aromatic rings. The singlet multiplicity confirms the absence of adjacent protons.

  • δ 7.55 (br s, 2H): The two protons of the primary amine give rise to a broad singlet. The broadening is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. The integration value of 2H confirms the presence of the -NH₂ group.

  • δ 3.85 (s, 3H): The three equivalent protons of the methyl ester group appear as a sharp singlet, a characteristic signal for an -OCH₃ group.

Caption: ¹H NMR assignments for the key protons of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ) ppmAssignment
~165Carbonyl Carbon (C=O)
~150C-3 (attached to -NH₂)
~148C-2 (attached to -COOCH₃)
~145C-5 (attached to -H)
~125C-6 (attached to -Br)
~53Methyl Carbon (-OCH₃)

Note: These are estimated values and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for further structural verification. For this compound, electrospray ionization (ESI) is a suitable method.

  • Reported Data: MS (ES+) m/z 233 [M+H]⁺.

  • Interpretation: The base peak at m/z 233 corresponds to the protonated molecule [C₆H₆BrN₃O₂ + H]⁺. The presence of bromine would be confirmed by a characteristic isotopic pattern, with a second peak at m/z 235 ([M+2+H]⁺) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its amine, ester, and aromatic functionalities.

  • N-H Stretching: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the ester carbonyl group.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: An absorption band for the ester C-O bond should appear in the 1100-1300 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, would indicate the carbon-bromine bond.

Solubility and Stability

  • Solubility: The compound is reported to be soluble in chloroform, ethyl acetate, and methanol. Its structure, containing both polar (amine, ester) and non-polar (brominated pyrazine ring) elements, suggests it will follow the "like dissolves like" principle. It is expected to have good solubility in polar organic solvents like DMSO and DMF, and limited solubility in non-polar solvents such as hexanes.

  • Stability and Storage: This compound is stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, dark place at room temperature or under refrigeration (4°C).[1] Brominated aromatic compounds are generally robust, but prolonged exposure to light or strong acids/bases should be avoided.

X-ray Crystallography

To date, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. Such a study would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. This information is invaluable for understanding its crystal packing, which influences properties like melting point, solubility, and dissolution rate—critical parameters in pharmaceutical development. The presence of the amino group as a hydrogen bond donor and the multiple nitrogen and oxygen atoms as acceptors suggests a high potential for strong intermolecular hydrogen bonding networks.

Safety and Handling

As with any chemical intermediate, proper handling procedures are essential.

  • GHS Classification:

    • Pictogram: GHS07 (Exclamation Mark)[3]

    • Signal Word: Warning[3]

    • Hazard Statement: H317 - May cause an allergic skin reaction.[3][5]

  • Precautionary Measures: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Experimental Protocol: Purification by Recrystallization

The purity of this intermediate is paramount for its use in subsequent synthetic steps. Recrystallization is a standard and effective method for its purification. The choice of solvent is critical: the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

  • Melting point apparatus

  • NMR spectrometer

Methodology:

  • Solvent Selection: Based on its known solubility, a mixed solvent system of ethanol and water is a logical choice. Ethanol will act as the primary solvent, and water will serve as the anti-solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the solution to a gentle boil while stirring until the solid dissolves completely. If any insoluble impurities remain, perform a hot filtration.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Characterization:

    • Determine the melting point of the dried crystals. A sharp melting range close to the literature value (e.g., 174-176 °C) indicates high purity.

    • Record a ¹H NMR spectrum to confirm the chemical structure and check for the absence of impurity signals.

G cluster_qc 8. Quality Control start Crude Solid dissolve 1. Dissolve in minimal hot ethanol start->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter induce 3. Add hot water to turbidity hot_filter->induce Impurities Removed hot_filter->induce No Impurities re_dissolve 4. Add ethanol to clarify induce->re_dissolve cool 5. Slow Cooling to RT, then Ice Bath re_dissolve->cool isolate 6. Vacuum Filtration & Cold Wash cool->isolate dry 7. Dry Under Vacuum isolate->dry end Pure Crystalline Product dry->end mp Melting Point Analysis end->mp Verify Purity nmr ¹H NMR Analysis end->nmr Confirm Structure

Caption: Workflow for the purification and characterization of the title compound.

References

An In-depth Technical Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, Methyl 3-amino-6-bromopyrazine-2-carboxylate has emerged as a cornerstone intermediate, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and critical applications in the generation of high-value pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established data with practical, field-proven insights to empower your next discovery program.

Core Chemical and Physical Properties

This compound is a light yellow to brown crystalline powder. A thorough understanding of its physical and chemical properties is the foundation for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₆BrN₃O₂[1][2]
Molecular Weight 232.04 g/mol [1]
CAS Number 6966-01-4[1]
Appearance Light yellow to brown powder/crystal
Melting Point 172-177 °C[3]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol
SMILES COC(=O)c1nc(Br)cnc1N[3]
InChIKey CNXSIRHOIFRMOB-UHFFFAOYSA-N[3]

Synthesis and Characterization: A Validated Protocol

The reliable and scalable synthesis of this compound is critical for its widespread use. The most common and efficient method involves the regioselective bromination of the corresponding 3-aminopyrazine ester.

Synthetic Protocol: Electrophilic Bromination

The synthesis hinges on the electrophilic aromatic substitution of Methyl 3-aminopyrazine-2-carboxylate using N-Bromosuccinimide (NBS) as the bromine source. The amino group at the 3-position activates the pyrazine ring, directing the bromination to the electron-rich 6-position.

Experimental Protocol:

  • To a solution of Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, collect the resulting precipitate by filtration.

  • Wash the solid with cold acetonitrile to remove any unreacted starting materials and by-products.

  • Dry the product under vacuum to yield this compound as a yellow solid.

A reported yield for this reaction is 92%.

References

Methyl 3-amino-6-bromopyrazine-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and material science. We will move beyond basic data to explore its synthesis, analytical validation, and strategic application, offering field-proven insights for its effective utilization in research and development.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 6966-01-4) is a substituted pyrazine derivative. Its structure, featuring an amino group, a bromine atom, and a methyl ester, presents a unique electronic and steric profile. This arrangement makes it a versatile intermediate for introducing the pyrazine core into larger, more complex molecules. The bromine atom, in particular, serves as a key functional handle for cross-coupling reactions, enabling the construction of diverse molecular libraries.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆BrN₃O₂[1][2]
Molecular Weight 232.03 g/mol [3]
IUPAC Name This compound[3]
CAS Number 6966-01-4[1][4]
Appearance Light yellow to brown solid/powder[2]
Melting Point 172-177 °C[2]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[5]
SMILES COC(=O)c1nc(Br)cnc1N[1]

Strategic Importance in Synthesis and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold. The pyrazine ring is a common motif in biologically active compounds, and this specific derivative offers multiple reaction sites for structural elaboration.

Key Applications Include:

  • Pharmaceutical Development: It is a crucial intermediate in synthesizing novel therapeutic agents. Its structure is a key component in the development of treatments for neurological disorders, as well as anti-inflammatory and anti-cancer drugs.[2][6] For instance, the core pyrazine scaffold has been explored in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are promising targets in cancer therapy.[7]

  • Agrochemical Chemistry: The compound is used to formulate effective pesticides and crop protection agents.[2][6]

  • Material Science: It is utilized in creating advanced materials, such as polymers and coatings, with specific electronic and optical properties.[2][6]

The following diagram illustrates its role as a foundational scaffold in a drug discovery workflow.

G cluster_0 Scaffold Elaboration cluster_1 Screening & Optimization A Methyl 3-amino-6- bromopyrazine-2-carboxylate (Core Scaffold) B Suzuki / Stille / Buchwald-Hartwig Cross-Coupling at C6-Br A->B Introduce R1 Group C Amide Coupling / Acylation at C3-NH2 A->C Introduce R2 Group D Ester Hydrolysis / Amidation at C2-COOMe A->D Introduce R3 Group E Diverse Compound Library D->E Synthesize Library F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Drug Candidate H->I

Fig 1. Role as a scaffold in drug discovery.

Recommended Synthesis Protocol

A reliable method for preparing this compound is through the electrophilic bromination of its non-brominated precursor. The use of N-bromosuccinimide (NBS) is preferred as it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

Reaction: Methyl 3-aminopyrazine-2-carboxylate + NBS → this compound

Experimental Protocol:

  • Reagent Preparation: To a suitable reaction vessel, add Methyl 3-aminopyrazine-2-carboxylate (1.0 eq).

  • Solvent Addition: Add acetonitrile (approx. 12 mL per gram of starting material). Stir the mixture to form a suspension.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the suspension at room temperature.

    • Causality Insight: The pyrazine ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. NBS provides a controlled release of Br+, which preferentially attacks the electron-rich C6 position, the position para to the activating amino group.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Product Isolation: Upon completion, the product typically precipitates from the acetonitrile. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold acetonitrile to remove any unreacted NBS and succinimide byproduct.

  • Drying: Dry the purified product under vacuum to yield the target compound as a yellow solid.[4] A typical yield for this reaction is high, often exceeding 90%.[4]

The following workflow visualizes this synthesis process.

Fig 2. Synthesis workflow for the bromination reaction.

Quality Control and Analytical Validation

Ensuring the purity and identity of this compound is critical for its use in subsequent reactions. A multi-step analytical approach is required for a self-validating system of quality control.

Standard QC Workflow:

  • Organoleptic & Physical Tests: Verify the appearance (light yellow to brown solid) and melting point (172-177 °C).[2]

  • Chromatographic Purity (HPLC): Determine purity using High-Performance Liquid Chromatography. A reversed-phase method is typically effective.

  • Structural Confirmation (Spectroscopy): Confirm the molecular structure using NMR and Mass Spectrometry.

Example HPLC Protocol:

A general protocol for analyzing amino acid derivatives can be adapted.[8]

ParameterRecommended ConditionJustification
Column C18 Reversed-Phase (e.g., Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Formic acid improves peak shape and ionization for MS detection. A gradient is needed to elute the compound effectively.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and/or 280 nmThe aromatic pyrazine core exhibits strong UV absorbance at these wavelengths.
Purity Standard Typically ≥95% - ≥98%Commercial grades are available in various purities.[2]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.55 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃) ppm.[4]

  • Mass Spec (ES+): m/z 232.0, 234.0 [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

  • GHS Classification: The compound is classified as a skin sensitizer (Category 1).[3]

  • Hazard Statements: H317: May cause an allergic skin reaction.[3][9]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[9]

    • P280: Wear protective gloves, protective clothing, and eye protection.[9][10]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

Handling & Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.[11]

  • Personal Protective Equipment (PPE): Use nitrile gloves, a lab coat, and safety glasses with side shields.[10]

  • Storage: Store in a tightly sealed container in a dry, cool, and dark place.[1][5] Room temperature storage is generally acceptable.[5]

References

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 3-amino-6-bromopyrazine-2-carboxylate, a key building block in modern chemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, with a core focus on its melting point, and provides standardized protocols for its accurate determination.

Introduction: The Significance of a Versatile Heterocycle

This compound is a substituted pyrazine derivative that has garnered significant attention in various scientific fields. Its unique molecular architecture, featuring amino, bromo, and carboxylate functional groups, makes it a highly versatile intermediate in the synthesis of complex organic molecules. This compound serves as a crucial starting material in the development of novel pharmaceuticals, particularly in the fields of neurological disorders and enzyme inhibition.[1][2] Furthermore, its applications extend to agrochemicals for crop protection and in material science for the creation of advanced polymers and coatings.[1][2] Given its importance, a thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties: A Detailed Examination

A precise understanding of a compound's physicochemical properties is fundamental to its application. This section details the known properties of this compound.

Molecular and Chemical Data
PropertyValueSource(s)
Molecular Formula C₆H₆BrN₃O₂[1][3]
Molecular Weight 232.03 g/mol [3]
CAS Number 6966-01-4[1][4]
Appearance Light yellow to brown powder/crystal[1]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[5]
The Melting Point: A Critical Quality Attribute

The melting point of a pure crystalline solid is a distinct physical constant that is invaluable for identification and purity assessment.[6] For this compound, a review of commercially available sources reveals a range of reported melting points. This variation is likely attributable to differences in the purity of the material, as even small amounts of impurities can lead to a depression and broadening of the melting point range.[6]

Reported Melting Point RangeSourcePurity
172-177 °CSigma-Aldrich95%
172-176 °CChem-Impex, TCI Chemicals≥ 98% (GC)
164-166 °CChemicalBookNot specified

This data underscores the importance of a standardized and carefully executed melting point determination to accurately characterize a sample of this compound.

Experimental Protocol for Accurate Melting Point Determination

To ensure reliable and reproducible results, the following detailed protocol for melting point determination is recommended. This protocol is based on established best practices and is designed to be a self-validating system.[6][7][8][9]

Sample Preparation: The Foundation of Accuracy

Proper sample preparation is critical for an accurate melting point measurement. The sample must be completely dry, homogeneous, and in a fine powdered form to ensure efficient and uniform heat transfer.[6]

Workflow for Sample Preparation:

cluster_prep Sample Preparation A Ensure Sample is Fully Dry B Grind to a Fine Powder A->B Homogenize C Load Capillary Tube B->C Pack 1-2 mm height D Compact the Sample C->D Tap gently

Caption: Workflow for preparing a sample for melting point determination.

Step-by-Step Protocol:

  • Drying the Sample: Ensure the sample is thoroughly dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

  • Grinding: If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle.[6]

  • Loading the Capillary Tube: Introduce the powdered sample into a capillary melting point tube by tapping the open end of the tube into the sample.[7]

  • Packing the Sample: Compact the sample at the bottom of the tube to a height of 1-2 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8][9]

Melting Point Measurement: A Two-Stage Approach

A two-stage heating process is recommended for both efficiency and accuracy.[8][9]

Workflow for Melting Point Measurement:

cluster_measurement Melting Point Measurement E Rapid Determination F Precise Determination E->F Cool down and repeat with slow heating G Record Melting Range F->G Observe and record

Caption: A two-stage workflow for accurate melting point measurement.

Step-by-Step Protocol:

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid measurement by heating the sample at a rate of 10-20 °C per minute to get a preliminary range.[9]

  • Precise Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Place a fresh, properly prepared sample in the apparatus.

    • Heat rapidly to about 10-15 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.[8]

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

A pure sample should exhibit a sharp melting range of 0.5-1.0 °C.

Synthesis of this compound

A common laboratory synthesis of this compound involves the bromination of Methyl 3-aminopyrazine-2-carboxylate.[4]

Reaction Scheme:

cluster_synthesis Synthesis Reactant Methyl 3-aminopyrazine-2-carboxylate Product This compound Reactant->Product Stir at room temperature Reagent N-bromosuccinimide (NBS) in Acetonitrile Reagent->Product

Caption: Synthesis of this compound.

In a typical procedure, Methyl 3-aminopyrazine-2-carboxylate is reacted with N-bromosuccinimide in acetonitrile at room temperature. The product precipitates from the reaction mixture and can be collected by filtration.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: May cause an allergic skin reaction.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Avoid breathing dust and ensure adequate ventilation. Do not get in eyes, on skin, or on clothing.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[10]

Conclusion

This compound is a valuable compound in chemical synthesis. Its melting point is a key indicator of its purity. The variability in reported melting points highlights the necessity of careful and standardized determination. By following the detailed protocols outlined in this guide, researchers can confidently assess the quality of their material and ensure the integrity of their experimental results.

References

solubility of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Foreword: A Practical Perspective on Solubility

In the realm of drug discovery and material science, understanding the solubility of a molecule is not merely an academic exercise; it is a critical determinant of its utility. For a compound like this compound, a versatile building block in pharmaceutical and agrochemical synthesis, its solubility profile governs everything from reaction kinetics in a synthesis flask to bioavailability in a physiological system.[1][2] This guide moves beyond theoretical data to provide a practical framework for researchers. We will explore the physicochemical properties that dictate the solubility of this pyrazine derivative, discuss the external factors that modulate it, and provide a robust experimental protocol for its empirical determination. The causality behind each experimental choice is explained to empower researchers to not just follow a protocol, but to understand and adapt it.

Compound Profile: Physicochemical Foundations

This compound (CAS No: 6966-01-4) is a substituted pyrazine with a unique combination of functional groups that define its chemical behavior and solubility.[1] The presence of an amino group (a hydrogen bond donor and weak base), a methyl ester (a hydrogen bond acceptor), a bromine atom (contributing to molecular weight and lipophilicity), and the nitrogen atoms within the aromatic pyrazine ring create a complex interplay of polarity and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₆BrN₃O₂PubChem[3]
Molecular Weight 232.03 g/mol PubChem[3]
Appearance Light yellow to brown powder/crystalChem-Impex[1]
Melting Point 172 - 177 °CSigma-Aldrich, Chem-Impex[1]
pKa (Predicted) -1.74 ± 0.10ChemicalBook[4]
LogP (Predicted) 0.6079ChemScene[5]

The predicted pKa suggests the amino group is very weakly basic. The LogP value indicates a relatively balanced character between hydrophilicity and lipophilicity, predicting its potential solubility in a range of solvents.

Qualitative and Predicted Solubility

Vendor data and the compound's structure provide a foundational, qualitative understanding of its solubility. It is reported as being soluble in polar aprotic and protic solvents.[4]

  • Soluble in: Chloroform, Ethyl Acetate, Methanol.[4]

  • Predicted Behavior:

    • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar amino and ester groups will have weak interactions with non-polar solvent molecules.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds from the amino group and effectively solvate the polar regions of the molecule.

    • Polar Protic Solvents (e.g., Ethanol, Water): Moderate to good solubility is likely in alcohols like methanol and ethanol. In aqueous media, solubility is expected to be limited but highly dependent on pH. The principle of "like dissolves like" is the guiding axiom here; the strength of solute-solvent interactions relative to solute-solute and solvent-solvent interactions dictates the extent of dissolution.[6]

Critical Factors Influencing Solubility

The solubility of a solid is not an immutable constant but a dynamic equilibrium influenced by its environment.[7] For this compound, three factors are paramount.

The Influence of Temperature

For the majority of solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[8] According to Le Châtelier's principle, increasing the temperature of the system will shift the equilibrium to favor the dissolution process, thereby increasing solubility.[9] While this is a general trend, the magnitude of this effect must be determined empirically, as some compounds exhibit only a slight increase or, in rare exothermic cases, a decrease in solubility with higher temperatures.[7]

The Role of Solvent Polarity

The molecule possesses distinct polar and non-polar regions. The amino and carboxylate groups are polar and capable of hydrogen bonding, while the brominated pyrazine ring is more lipophilic. This amphiphilic nature means that optimal solubility is achieved in solvents that can effectively solvate both moieties. A solvent's polarity, therefore, is a key determinant.

The Impact of pH on Aqueous Solubility

The amino group (-NH₂) and the pyrazine ring nitrogens are basic centers. In an aqueous solution, the pH will dictate the ionization state of the molecule.

  • Acidic Conditions (Low pH): The amino group and potentially a ring nitrogen will become protonated (e.g., to -NH₃⁺). This charged species will exhibit significantly enhanced electrostatic interactions with polar water molecules, leading to a substantial increase in aqueous solubility.

  • Neutral to Basic Conditions (High pH): The molecule will remain in its neutral, un-ionized form. In this state, its aqueous solubility is primarily governed by its ability to form hydrogen bonds and will be comparatively lower than in acidic conditions.

cluster_factors Factors Influencing Solubility cluster_molecule This compound Temperature Temperature Equilibrium Equilibrium Temperature->Equilibrium Shifts Equilibrium (Le Châtelier's Principle) Solvent Polarity Solvent Polarity Solute-Solvent Interactions Solute-Solvent Interactions Solvent Polarity->Solute-Solvent Interactions Determines Interaction Strength pH (Aqueous) pH (Aqueous) pH (Aqueous)->Solute-Solvent Interactions Alters Ionization State Solute-Solute Interactions (Crystal Lattice) Solute-Solute Interactions (Crystal Lattice) Solute-Solute Interactions (Crystal Lattice)->Equilibrium Energy Input to Break Solute-Solvent Interactions->Equilibrium Energy Released on Solvation

Caption: Key factors modulating the dissolution equilibrium.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method (as outlined in OECD Guideline 105) is the gold standard. This method establishes a thermodynamic equilibrium between the undissolved solid and the solvent, providing a true measure of saturation solubility.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and universal acceptance. It directly measures the point of saturation, minimizing kinetic artifacts that can affect other methods. The use of High-Performance Liquid Chromatography (HPLC) for quantification ensures high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile).

    • Causality: Using an excess of solid is crucial to ensure that the solution reaches saturation, with undissolved solid remaining at equilibrium.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an isothermal shaker bath set to a precise temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours. A preliminary experiment should be run to determine the time required to reach equilibrium (i.e., when solubility values no longer increase over time).

    • Causality: Constant temperature is critical as solubility is temperature-dependent.[10] Prolonged agitation ensures the system reaches a true thermodynamic equilibrium, rather than a transient supersaturated or undersaturated state.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow larger particles to settle.

    • Withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solids. An alternative is to centrifuge the vials at high speed and carefully sample the supernatant.

    • Causality: This step is the most critical for accuracy. Incomplete removal of solid particles will lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the diluted sample by a validated HPLC-UV method.

    • Prepare a calibration curve using stock solutions of the compound of known concentration.

    • Calculate the concentration in the original supernatant by back-calculation from the calibration curve, accounting for the dilution factor.

    • Perform all experiments in triplicate to ensure statistical validity.

A Step 1: Add Excess Solid to Solvent B Step 2: Equilibrate (24-48h, Constant T°) A->B C Step 3: Phase Separation (Centrifuge/Filter) B->C D Step 4: Dilute Supernatant C->D E Step 5: HPLC-UV Analysis D->E F Step 6: Calculate Concentration vs. Calibration Curve E->F G Result: Quantitative Solubility (mg/mL) F->G

References

A Comprehensive Spectroscopic Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 3-amino-6-bromopyrazine-2-carboxylate (C₆H₆BrN₃O₂), a critical heterocyclic building block in medicinal and agricultural chemistry.[1][2] As a key intermediate, its structural integrity and purity are paramount, necessitating robust analytical characterization. This document consolidates and interprets data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind spectral features, providing field-proven protocols for data acquisition and analysis. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a definitive reference for this compound.

Introduction: The Chemical Significance of a Pyrazine Core

This compound is a substituted pyrazine, a class of aromatic heterocycles known for their diverse biological activities.[3] Its molecular structure, featuring amino, bromo, and methyl ester functional groups, makes it a versatile precursor for synthesizing more complex molecules, including potential anti-cancer and anti-inflammatory agents.[1] The precise arrangement of these groups dictates the molecule's reactivity and ultimate utility. Therefore, unambiguous structural confirmation through a multi-technique spectroscopic approach is not merely procedural but foundational to its application in drug discovery and development.

Compound Profile:

  • Molecular Formula: C₆H₆BrN₃O₂[4][5]

  • Molecular Weight: 232.03 g/mol [4][6]

  • Appearance: Light yellow to orange or brown solid[1][7]

  • Melting Point: 172-177 °C[6]

Spectroscopic analysis provides a molecular fingerprint, allowing for definitive identification, purity assessment, and structural elucidation. The subsequent sections will dissect the data from each key analytical technique.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the proton framework of an organic molecule. By analyzing chemical shifts (δ), coupling patterns, and signal integrals, we can map the precise location and connectivity of hydrogen atoms.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The data, typically acquired in a solvent like DMSO-d₆, reveals four distinct proton environments.[7][8]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.42Singlet (s)1HH-5 (Pyrazine ring)This proton is on the pyrazine ring and has no adjacent protons, resulting in a singlet. Its downfield shift is characteristic of an electron-deficient aromatic system.
7.55Broad Singlet (br s)2H-NH₂ (Amino group)The two protons of the primary amine appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The integral value of 2H confirms the presence of the amino group.
3.85Singlet (s)3H-OCH₃ (Methyl ester)The three equivalent protons of the methyl group are isolated from other protons, thus appearing as a sharp singlet. The chemical shift is typical for a methyl ester.

Data sourced from ChemicalBook.[7][8]

The simplicity of the spectrum—three singlets—is a powerful diagnostic feature. It confirms the substitution pattern on the pyrazine ring, where the sole ring proton at the C-5 position has no neighboring protons with which to couple.

Experimental Protocol: ¹H NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality ¹H NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with key analyte signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is critical for sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a delay of at least 5 seconds. This allows for full relaxation of all protons, including those on the aromatic ring, ensuring accurate signal integration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all signals to determine the relative proton ratios.

Visualization: ¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire FID (16+ scans, d1=5s) shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to Solvent (2.50 ppm) phase_base->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks integrate->assign

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While ¹H NMR maps the proton skeleton, ¹³C NMR spectroscopy reveals the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, making it invaluable for confirming the molecular formula and identifying functional groups.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Shift (δ, ppm)AssignmentRationale
~165C=O (Ester carbonyl)The sp² hybridized carbon of the ester carbonyl group is highly deshielded and typically appears in this downfield region.[9]
~155C-3 (C-NH₂)The carbon atom directly attached to the electron-donating amino group is significantly shielded relative to other ring carbons, but still in the aromatic region.
~145C-2 (C-COOCH₃)The quaternary carbon bearing the ester group. Its chemical shift is influenced by the adjacent nitrogen and the carbonyl group.
~140C-5 (C-H)The protonated carbon of the pyrazine ring. Its chemical shift is typical for an sp² carbon in an electron-poor heterocyclic system.
~125C-6 (C-Br)The carbon atom bonded to bromine experiences a moderate deshielding effect, but the "heavy atom effect" can also influence the shift. This is a characteristic region for carbons bearing a bromine atom in an aromatic ring.
~53-OCH₃ (Methyl ester)The sp³ hybridized carbon of the methyl ester group is highly shielded and appears in the typical upfield region for such functionalities.
Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use a 400 MHz (or equivalent) spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) is used to produce a spectrum with singlets for each carbon.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Spectral Width: Set a wide spectral width (e.g., 0-200 ppm) to ensure all carbon signals, especially the downfield carbonyl, are captured.

  • Data Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the DMSO-d₆ solvent peak, which appears as a septet centered at δ 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition. For this compound, MS is particularly diagnostic due to the presence of bromine.

Interpretation of Mass Spectra

The key feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in the molecular ion (M⁺) appearing as a pair of peaks (an "isotopic doublet") separated by 2 mass units (M⁺ and M+2⁺) with almost equal intensity.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this one. In positive ion mode (ESI+), the compound is typically observed as the protonated molecule, [M+H]⁺.

Table 3: Mass Spectrometry Data

IonObserved m/zExpected m/zRationale
[M(⁷⁹Br)+H]⁺232.0231.97Protonated molecule containing the ⁷⁹Br isotope.
[M(⁸¹Br)+H]⁺234.0233.97Protonated molecule containing the ⁸¹Br isotope.
[M+Na]⁺-253.95Predicted sodium adduct, which is commonly observed in ESI-MS.[10]

Experimental data from ChemicalBook shows a peak at m/z 233, consistent with the [M+H]⁺ ion.[7][8] A high-resolution mass spectrometer would resolve the characteristic 1:1 isotopic doublet for the [M+H]⁺ and [M+2+H]⁺ ions.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization and maximize the signal for the ion of interest.

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Visualization: General Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation sample Analyte: Methyl 3-amino-6- bromopyrazine-2-carboxylate nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spec (ESI-MS) sample->ms ir FTIR (ATR) sample->ir nmr_data Chemical Shifts Coupling Integration nmr->nmr_data ms_data Molecular Ion Isotopic Pattern Fragmentation ms->ms_data ir_data Functional Group Vibrations ir->ir_data result Structure Verified nmr_data->result ms_data->result ir_data->result

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands

While a specific experimental spectrum for the title compound is not provided in the searched literature, a predictive analysis based on its functional groups is highly informative. The analysis of a closely related compound, methyl-3-amino-2-pyrazine carboxylate, provides a strong basis for these predictions.[12]

Table 4: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct bands in this region is a hallmark of a primary amine.
3100 - 3000C-H Aromatic StretchPyrazine RingStretching vibrations of the sp² C-H bond on the aromatic ring.[12]
2990 - 2950C-H Aliphatic StretchMethyl Ester (-OCH₃)Stretching vibrations of the sp³ C-H bonds in the methyl group.
~1720C=O Carbonyl StretchEsterA strong, sharp absorption band characteristic of the ester carbonyl group. This is often one of the most prominent peaks in the spectrum.
1620 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)The in-plane bending vibration of the amino group.
1580 - 1450C=C and C=N Ring StretchPyrazine RingMultiple bands corresponding to the stretching vibrations within the aromatic heterocyclic ring.
1300 - 1200C-O StretchEsterThe characteristic stretching vibration of the C-O single bond in the ester linkage.
~650C-Br StretchBromo-aromaticThe vibration of the carbon-bromine bond typically appears in the fingerprint region.
Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 4.

Conclusion

The comprehensive spectroscopic analysis of this compound via ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a cohesive and definitive confirmation of its chemical structure. ¹H NMR confirms the proton environment and substitution pattern. Mass spectrometry validates the molecular weight and provides the characteristic bromine isotopic signature. IR spectroscopy identifies all key functional groups present in the molecule. While experimental ¹³C NMR data was not found, a reliable prediction based on established principles complements the analysis. Together, these techniques form a robust analytical package essential for any researcher or organization utilizing this important chemical intermediate, ensuring quality, purity, and structural integrity for downstream applications.

References

The Versatile Scaffold: A Technical Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, Methyl 3-amino-6-bromopyrazine-2-carboxylate has emerged as a particularly valuable and versatile starting material. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic bromine atom, and a readily modifiable methyl ester—on an electron-deficient pyrazine core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the properties, reactivity, and strategic applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key synthetic transformations and provide field-proven insights to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective utilization. This compound is a light yellow to brown crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6966-01-4[1][2][3][4]
Molecular Formula C₆H₆BrN₃O₂[2][4][5]
Molecular Weight 232.03 g/mol [2][3][5]
Melting Point 172-177 °C[2]
Appearance Light yellow to Brown powder/crystal[1]
Purity >98.0% (GC)[1]
SMILES COC(=O)c1nc(Br)cnc1N[2][4]
InChI Key CNXSIRHOIFRMOB-UHFFFAOYSA-N[2]

The Strategic Advantage: A Trifecta of Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular framework, a crucial aspect in the multi-step syntheses common in drug discovery.

Caption: Reactivity sites of this compound.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true power of this building block is realized through its participation in a variety of powerful chemical reactions, most notably palladium-catalyzed cross-coupling reactions and amide bond formations. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyrazine ring is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is a key step in the catalytic cycle.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of our building block, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, a common strategy in the development of kinase inhibitors.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is a generalized procedure adapted from established methodologies for the Suzuki coupling of halo-heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add degassed toluene, followed by the degassed 2 M aqueous Na₂CO₃ solution and a small amount of ethanol to aid in homogenization.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-6-arylpyrazine-2-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle. Aqueous sodium or potassium carbonate are commonly used for their efficacy and affordability.

  • Solvent System: A two-phase solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base. Ethanol can be added as a co-solvent to improve the solubility of the reactants.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a key linkage in many pharmaceuticals. This reaction allows for the coupling of the bromo-pyrazine core with a wide range of primary and secondary amines, including cyclic amines like piperazine, which are prevalent in bioactive molecules.

Exemplary Protocol: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is adapted from procedures for the Buchwald-Hartwig amination of bromo-pyridines and other halo-aromatics.[6]

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., a piperazine derivative) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.10 equiv) or similar phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry round-bottom flask with Pd(OAc)₂, the phosphine ligand (e.g., dppp), and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add the secondary amine, followed by this compound.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-8 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand: The phosphine ligand is crucial for the stability and reactivity of the palladium catalyst. Bulky, electron-rich ligands like dppp facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.

  • Anhydrous Conditions: Sodium tert-butoxide is highly reactive with water, so anhydrous conditions are necessary to prevent its decomposition and ensure the efficiency of the reaction.

Amide Bond Formation

The methyl ester and the primary amino group on the pyrazine ring offer two distinct handles for amide bond formation, a ubiquitous transformation in medicinal chemistry.

The methyl ester can be readily converted to an amide by direct aminolysis with an amine at elevated temperatures, or after saponification to the carboxylic acid followed by standard peptide coupling conditions.

The 3-amino group can be acylated using an acid chloride or a carboxylic acid activated with a coupling agent. For electron-deficient aminopyrazines, harsher coupling conditions may be necessary. A particularly effective method involves the use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to activate the carboxylic acid.

Applications in Drug Discovery: Case Studies

The true value of a synthetic building block is demonstrated by its successful application in the synthesis of biologically active molecules. This compound is a key intermediate in the synthesis of several classes of therapeutic agents.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer.[8][9] Many JAK inhibitors feature a substituted pyrazine or a related heterocyclic core. The synthetic routes to these molecules often involve an initial Suzuki coupling to install a desired aryl group at the 6-position of the pyrazine ring, followed by further modifications.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel that is involved in inflammation and pain signaling. Antagonists of this receptor are being investigated for the treatment of neuroinflammatory diseases and chronic pain. The synthesis of certain P2X7 antagonists utilizes a substituted pyrazine core, which can be derived from this compound.

Pyrazinamide Derivatives as Antimycobacterial Agents

Pyrazinamide is a first-line drug for the treatment of tuberculosis.[3][6] The pyrazine-2-carboxamide core is essential for its activity. This compound serves as an excellent starting point for the synthesis of novel pyrazinamide derivatives, where the 6-position can be functionalized to modulate the compound's activity and pharmacokinetic properties.[6]

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined and orthogonal reactivity allows for the strategic and efficient construction of complex molecular architectures. A deep understanding of the principles behind the key synthetic transformations it undergoes, particularly palladium-catalyzed cross-coupling reactions, empowers researchers to rationally design and execute synthetic routes to novel therapeutic agents. As the quest for new and improved drugs continues, the importance of such strategically functionalized heterocyclic building blocks will undoubtedly continue to grow.

References

Whitepaper: Methyl 3-amino-6-bromopyrazine-2-carboxylate as a Privileged Scaffold for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine core is a well-established heterocyclic motif in medicinal chemistry, found in numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an ideal scaffold for designing targeted enzyme inhibitors.[3] This guide focuses on a particularly versatile building block, Methyl 3-amino-6-bromopyrazine-2-carboxylate , and provides a comprehensive technical overview of its application in the synthesis of diverse small molecule libraries for enzyme inhibitor discovery. We will explore the synthesis of the core scaffold, detail strategic diversification pathways including multicomponent and cross-coupling reactions, and provide validated protocols for synthesis and high-throughput biochemical screening, with a specific focus on protein kinase targets.

The Core Scaffold: Properties and Synthesis

This compound is a trifunctionalized building block, offering three distinct points for chemical modification. This strategic arrangement of reactive handles—an amino group, a bromine atom, and a methyl ester—makes it an exceptionally valuable starting material for constructing libraries of drug-like molecules.[4]

Physicochemical Characteristics

A clear understanding of the scaffold's physical properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₆BrN₃O₂PubChem[5]
Molecular Weight 232.03 g/mol Sigma-Aldrich
Appearance Light yellow to brown solid/powderTCI Chemicals
Melting Point 172-177 °CSigma-Aldrich
CAS Number 6966-01-4ChemScene[6]
SMILES COC(=O)C1=NC(=CN=C1N)BrPubChem[5]
Synthesis of the Core Scaffold

The most common and efficient synthesis of the title compound involves the regioselective bromination of its non-brominated precursor, Methyl 3-aminopyrazine-2-carboxylate. The use of N-Bromosuccinimide (NBS) in a suitable polar aprotic solvent like acetonitrile provides the desired product in high yield.[7]

G cluster_reaction Synthesis of this compound start Methyl 3-aminopyrazine-2-carboxylate reagents N-Bromosuccinimide (NBS) Acetonitrile, RT, 16h start->reagents end This compound reagents->end 92% Yield

Caption: Reaction scheme for the synthesis of the core scaffold.

Strategic Diversification for Inhibitor Library Synthesis

The power of this compound lies in its three orthogonal functional groups, which can be selectively addressed to generate vast chemical diversity from a single core. This is a cornerstone of Diversity-Oriented Synthesis (DOS).

Key Diversification Points
  • Amino Group (C3-Position): This nucleophilic site is ideal for forming amides, sulfonamides, or for participating in multicomponent reactions.

  • Bromine Atom (C6-Position): A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This is critical for exploring the solvent-exposed regions of an enzyme's active site.[8]

  • Methyl Ester (C2-Position): Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form amides, expanding the structural variety even further.

High-Efficiency Synthesis via Multicomponent Reactions (MCRs)

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in medicinal chemistry for rapidly generating complex, peptide-like molecules with high atom economy.[9][10] The amino group of our pyrazine scaffold can serve as the amine component in an Ugi reaction, combining it with an aldehyde, an isocyanide, and a carboxylic acid in a one-pot synthesis. This strategy allows for the simultaneous introduction of three new points of diversity in a single, efficient step.[11][12]

G cluster_Ugi Ugi 4-Component Reaction (at Amino Group) cluster_Suzuki Suzuki Coupling (at Bromo Group) core This compound aldehyde Aldehyde (R1) core->aldehyde boronic_acid Boronic Acid (R4) core->boronic_acid ugi_product Diverse Ugi Adducts isocyanide Isocyanide (R2) acid Carboxylic Acid (R3) suzuki_product Aryl/Heteroaryl Derivatives ugi_product->suzuki_product Sequential Diversification boronic_acid->suzuki_product

Caption: Library diversification strategy using Ugi and Suzuki reactions.

Application Focus: Targeting Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14] Pyrazine-based scaffolds have proven to be highly effective as kinase inhibitors.[8][15] The libraries generated from our core scaffold are well-suited for screening against the ATP-binding site of kinases, where the pyrazine nitrogen can form crucial hydrogen bonds, and the diversified substituents can occupy adjacent hydrophobic pockets.

Screening Cascade for Kinase Inhibitors

A typical screening cascade begins with a high-throughput primary assay to identify initial "hits" from the synthesized library. These hits are then validated through secondary assays to confirm their activity and determine their potency (e.g., IC₅₀).

  • Primary Screen: A high-throughput biochemical assay, such as the ADP-Glo™ Kinase Assay, is used to measure the inhibition of kinase activity across the entire library at a single concentration (e.g., 10 µM).[14]

  • Dose-Response Analysis: Hits from the primary screen are tested at multiple concentrations to determine their IC₅₀ value, a quantitative measure of potency.

  • Selectivity Profiling: Promising compounds are screened against a panel of other kinases to assess their selectivity, which is a critical factor for minimizing off-target effects.

  • Cell-Based Assays: The most potent and selective compounds are then advanced to cell-based assays to confirm their activity in a more physiologically relevant environment.[16]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is robust, highly sensitive, and amenable to high-throughput screening.[13][14]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP to ATP Conversion cluster_step3 Step 3: Light Generation s1 Kinase + Substrate + ATP (In presence of Inhibitor) r1 ADP + Phosphorylated Substrate (Amount of ADP is inversely proportional to inhibitor potency) s1->r1 s2_input ADP (from Step 1) r1->s2_input s2_reagent + ADP-Glo™ Reagent s2_input->s2_reagent s2_output ATP s2_reagent->s2_output s3_input ATP (from Step 2) s2_output->s3_input s3_reagent + Kinase Detection Reagent (Luciferase/Luciferin) s3_input->s3_reagent s3_output Luminescent Signal (Measured by a luminometer) s3_reagent->s3_output

Caption: Workflow of the luminescence-based ADP-Glo™ Kinase Assay.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All operations involving hazardous chemicals should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound[9]
  • To a stirred solution of Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile (approx. 1.2 M), add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, a precipitate will have formed. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold acetonitrile to remove any soluble impurities.

  • Dry the product under high vacuum to afford this compound as a yellow solid.

  • Characterize the product by ¹H NMR and MS to confirm its identity and purity.

Protocol 2: General Procedure for a Parallel Ugi-4CR Library Synthesis
  • In an array of reaction vials, dispense a solution of this compound (1.0 eq) in methanol (or 2,2,2-trifluoroethanol).

  • To each vial, add a unique aldehyde (1.1 eq) and a unique carboxylic acid (1.1 eq) from pre-prepared stock solutions.

  • Finally, add a unique isocyanide (1.2 eq) to each vial.

  • Seal the vials and agitate the reactions at room temperature for 48-72 hours.

  • After completion, concentrate the reaction mixtures in vacuo.

  • Purify the products using mass-directed preparative HPLC to yield the final library of compounds.

Protocol 3: High-Throughput Kinase Assay (ADP-Glo™)
  • In a 384-well plate, add the kinase, substrate, and buffer solution.

  • Add the library compounds (dissolved in DMSO) to the wells. For dose-response curves, perform serial dilutions.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the newly synthesized ADP into a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitor's potency.

Safety and Handling

  • This compound: May cause an allergic skin reaction (Skin Sens. 1).[5] Avoid contact with skin and eyes. Wear appropriate gloves and eye protection.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care in a fume hood, avoiding inhalation of dust.

  • Bromine & Brominating Agents: Elemental bromine is highly toxic, corrosive, and volatile.[17][18] Handling requires a well-maintained fume hood and appropriate PPE, including respiratory protection.[19] Whenever possible, use safer alternatives or in-situ generation methods to minimize risk.[20]

  • Solvents: Acetonitrile and methanol are flammable and toxic. Handle in a well-ventilated area, away from ignition sources.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18]

Conclusion

This compound is a powerful and versatile scaffold for the development of enzyme inhibitors. Its trifunctional nature allows for the rapid construction of large, diverse chemical libraries through robust synthetic methods like the Ugi multicomponent reaction and Suzuki cross-coupling. By combining these efficient synthetic strategies with modern high-throughput screening techniques, researchers can significantly accelerate the discovery of novel and potent lead compounds for a wide range of enzymatic targets, particularly protein kinases. This guide provides the foundational knowledge and practical protocols to empower scientists in their drug discovery efforts.

References

Pyrazine-Based Dual Inhibitors of AXL and c-MET Receptor Tyrosine Kinases: A Strategic Approach to Overcoming Therapeutic Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The receptor tyrosine kinases (RTKs) AXL and c-MET are critical drivers of oncogenesis, implicated in tumor proliferation, survival, invasion, and the development of therapeutic resistance.[1] Their frequent co-expression and signaling crosstalk in various malignancies present a formidable challenge in cancer therapy.[2][3] This guide provides a comprehensive technical overview of the rationale, design, synthesis, and preclinical evaluation of dual AXL/c-MET inhibitors derived from pyrazine precursors. Pyrazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, offering a versatile platform for developing potent and selective kinase inhibitors.[4][5][6] We will explore the underlying signaling pathways, delve into the structure-activity relationships (SAR) that govern inhibitor potency and selectivity, and outline a self-validating preclinical workflow designed to identify and advance clinical candidates. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing next-generation targeted cancer therapies.

The Rationale for Dual AXL/c-MET Inhibition

The AXL and c-MET signaling axes represent two of the most critical pathways hijacked by cancer cells to sustain growth and evade treatment.

  • c-MET (Mesenchymal-Epithelial Transition Factor): Activated by its ligand, Hepatocyte Growth Factor (HGF), the c-MET pathway is a key regulator of cell growth, motility, and invasion.[7] Its aberrant activation is a known mechanism of resistance to therapies targeting other RTKs, such as the Epidermal Growth Factor Receptor (EGFR).

  • AXL: A member of the TAM (TYRO3, AXL, MERTK) family, AXL is activated by its ligand, Growth Arrest-Specific 6 (GAS6). AXL signaling is strongly associated with the epithelial-to-mesenchymal transition (EMT), metastasis, and resistance to a wide array of treatments, including chemotherapy and targeted agents.[1][8]

The convergence of these two pathways creates a robust survival network for tumor cells. Studies have revealed significant crosstalk, where the inhibition of one kinase can lead to the compensatory upregulation and activation of the other.[3][9][10] For instance, prolonged treatment with c-MET inhibitors has been shown to induce the overexpression of both c-MET and AXL, fostering acquired resistance.[3][9][10] This biological reality establishes a compelling case for the simultaneous inhibition of both AXL and c-MET to achieve more durable therapeutic responses and preemptively counter resistance mechanisms.[11]

Convergent Downstream Signaling

Both AXL and c-MET activation lead to the recruitment and phosphorylation of downstream effector proteins, initiating signaling cascades that promote cancer progression. Key shared pathways include PI3K/AKT/mTOR (promoting survival and proliferation), RAS/MAPK/ERK (driving cell growth), and STAT3 (regulating gene expression related to survival and inflammation).[8] The synergy between AXL and c-MET can amplify these pro-tumorigenic signals.[2]

Signaling_Pathways cluster_membrane Plasma Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 cMET c-MET cMET->AXL Crosstalk cMET->PI3K cMET->RAS cMET->STAT3 GAS6 GAS6 GAS6->AXL HGF HGF HGF->cMET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription MAPK MAPK/ERK RAS->MAPK MAPK->Transcription STAT3->Transcription Survival Survival Proliferation Proliferation Metastasis Metastasis Angiogenesis Angiogenesis Drug_Resistance Drug Resistance

Caption: AXL and c-MET signaling pathways converge on downstream effectors.

The Pyrazine Scaffold: A Privileged Core for Kinase Inhibitors

The pyrazine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone motif in medicinal chemistry, particularly for kinase inhibitor design.[4][6] Its utility stems from several key properties:

  • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as crucial hydrogen bond acceptors, enabling high-affinity interactions with the "hinge" region of the kinase ATP-binding pocket.[4] This interaction is a hallmark of many Type I and Type II ATP-competitive inhibitors.

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazine ring provides a rigid and planar core, which helps to properly orient substituents into specific pockets within the kinase domain, thereby enhancing potency and selectivity.

  • Synthetic Tractability: Pyrazine chemistry is well-established, allowing for the facile and diverse substitution at multiple positions, which is essential for systematic SAR exploration and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][13]

Numerous pyrazine-based kinase inhibitors have advanced into clinical trials, demonstrating their potential for good oral bioavailability and manageable toxicity profiles.[4][5]

Design, Synthesis, and Structure-Activity Relationship (SAR)

The development of a potent and selective dual AXL/c-MET inhibitor begins with a rational design strategy, followed by iterative cycles of chemical synthesis and biological testing.

General Synthetic Approach

A common strategy for synthesizing libraries of substituted pyrazines involves a convergent approach. For example, a key intermediate such as an aminopyrazine can be coupled with various aryl or heteroaryl fragments. The following protocol is a representative example for the synthesis of a[4][5][6]triazolo[4,3-a]pyrazine core, which has been explored for c-MET inhibition.[14][15]

Experimental Protocol: Synthesis of a[4][5][6]triazolo[4,3-a]pyrazine Core

  • Step 1: Synthesis of Hydrazinopyrazine: To a solution of chloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq). Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. Cool the reaction to room temperature, and concentrate under reduced pressure. The resulting crude hydrazinopyrazine is purified by column chromatography.

  • Step 2: Cyclization to form the Triazolopyrazine Core: The hydrazinopyrazine intermediate (1.0 eq) is dissolved in an appropriate solvent like orthoformate. Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Heat the mixture to 100-120°C for 8-12 hours.

  • Step 3: Functionalization: The resulting triazolopyrazine core can then undergo various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a diverse set of boronic acids or amines to install different substituents at key positions, allowing for the exploration of the chemical space around the scaffold.

  • Step 4: Purification and Characterization: Final compounds are purified using flash chromatography or preparative HPLC. The structure and purity of each compound are confirmed by ¹H NMR, LC-MS, and HRMS.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the pyrazine scaffold is essential to optimize dual-target potency, selectivity, and drug-like properties. The SAR workflow involves synthesizing analogs and evaluating their impact on biological activity.

Caption: A generalized workflow for SAR studies of pyrazine-based inhibitors.

Key SAR Insights from Pyrazine-Based Kinase Inhibitors:

  • Hinge-Binding Moiety: The core pyrazine or a fused pyrazine system (e.g., imidazopyrazine, triazolopyrazine) is critical for hinge binding.[16][17]

  • Substitutions at R1 (Solvent Front): Modifications at the position extending towards the solvent-exposed region can be tuned to enhance potency and improve pharmacokinetic properties like solubility.

  • Substitutions at R2 (Selectivity Pocket): Groups directed towards the deeper selectivity pocket can be altered to fine-tune the selectivity profile between AXL, c-MET, and other off-target kinases like VEGFR2.[18] For instance, introducing fluorine atoms on a terminal phenoxy group has been shown to favorably impact antiproliferative activity in some series.[14]

Table 1: Representative SAR Data for Pyrazine-Based Kinase Inhibitors

CompoundCore ScaffoldR1 SubstitutionR2 SubstitutionAXL IC₅₀ (nM)c-MET IC₅₀ (nM)
Lead A 2,6-disubstituted pyrazine-HThiophene carboxylic acid>1000250
Analog A1 2,6-disubstituted pyrazine-CH₃Thiophene carboxylic acid850180
Analog A2 2,6-disubstituted pyrazine-HFuran carboxylic acid>1000400
Lead B [4][5][6]triazolo[4,3-a]pyrazineQuinoline-H427.8
Analog B1 [4][5][6]triazolo[4,3-a]pyrazineQuinoline1-methyl-1H-pyrazol71.3
Analog B2 [4][5][6]triazolo[4,3-a]pyrazineImidazo[1,2-a]pyridine1-methyl-1H-pyrazol110.5 (Volitinib)

Note: Data is illustrative and compiled from concepts in cited literature to demonstrate SAR principles.[12][17][19]

Preclinical Evaluation Cascade

A rigorous, multi-stage preclinical evaluation is necessary to validate the mechanism of action, efficacy, and safety of a lead candidate.

Preclinical_Workflow cluster_invitro In Vitro / Cellular Evaluation cluster_invivo In Vivo Evaluation A1 Primary Screening: Enzymatic Assays (AXL, c-MET IC50) A2 Kinase Selectivity Profiling (Broad Kinase Panel) A1->A2 A3 Cellular Target Engagement (Western Blot for p-AXL, p-cMET) A1->A3 A4 Functional Cellular Assays (Proliferation, Migration, Invasion) A3->A4 B1 Pharmacokinetics (PK) (Mouse, Rat) A4->B1 Lead Candidate Selection B2 Efficacy Studies (CDX / PDX Xenograft Models) B1->B2 B3 Pharmacodynamic (PD) Analysis (Target Modulation in Tumors) B2->B3 B4 Toxicology Studies B3->B4 C1 Clinical Trials B4->C1 IND-Enabling Studies

Caption: A standard workflow for preclinical development of kinase inhibitors.

In Vitro and Cellular Assays

Protocol: Western Blot for Cellular Target Inhibition

  • Cell Culture and Treatment: Plate cancer cells with known AXL/c-MET expression (e.g., A549 NSCLC cells) and allow them to adhere overnight. Starve cells for 4-6 hours, then pre-treat with varying concentrations of the test inhibitor for 2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human HGF and/or GAS6 for 15-30 minutes to induce receptor phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AXL (Tyr702), total AXL, phospho-c-MET (Tyr1234/1235), and total c-MET. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity to determine the concentration-dependent inhibition of receptor phosphorylation.

In Vivo Efficacy and PK/PD

Promising compounds are advanced to in vivo models. Cell line-derived (CDX) or patient-derived (PDX) xenografts are established in immunocompromised mice.[7][20]

  • Efficacy: The lead compound is administered orally, and tumor growth is monitored over time compared to a vehicle control group. Significant tumor growth inhibition (TGI) is the primary efficacy endpoint.

  • Pharmacokinetics (PK): Plasma concentrations of the drug are measured over time after a single dose to determine key parameters like Cmax, Tmax, half-life, and bioavailability.

  • Pharmacodynamics (PD): Tumor samples are collected from a satellite group of animals at various time points after dosing. The levels of p-AXL and p-c-MET in the tumor tissue are analyzed (e.g., by Western blot or IHC) to confirm that the drug is reaching its target and inhibiting its activity at tolerated doses.[19]

Table 2: Preclinical Data for Selected Dual AXL/c-MET Inhibitors

InhibitorAXL IC₅₀ (nM)c-MET IC₅₀ (nM)Key Off-TargetsCellular p-MET IC₅₀ (nM)In Vivo Model (Cell Line)Tumor Growth Inhibition
Cabozantinib 71.3VEGFR2, RET, KIT7.8RCC (Caki-1)Significant
Merestinib 22 (Ki)MERTK, FLT3N/ANSCLC (H1993)Significant
BMS-777607 1.13.9Ron, Tyro320Gastric (Hs746T)Significant
BPI-9016M N/A5.3-27.1 (µM)N/AN/ANSCLC (PDX)Potent Regression

Data compiled from publicly available sources and literature.[19][20][21][22]

Clinical Landscape and Future Directions

Several multi-kinase inhibitors with activity against AXL and c-MET, such as Cabozantinib, have been approved for various cancers, validating the clinical potential of this dual-targeting strategy.[7] More selective dual inhibitors are currently in various stages of clinical development.[8][23]

Key Challenges and Future Perspectives:

  • Therapeutic Window: Balancing on-target efficacy with off-target toxicities (e.g., hypertension, diarrhea) remains a primary challenge.[24] Highly selective agents may offer an improved safety profile.

  • Biomarker Development: Identifying patients most likely to respond is crucial. Biomarker strategies may include measuring AXL/c-MET expression levels, gene amplification, or the presence of specific mutations.

  • Combination Therapies: The future of AXL/c-MET inhibition likely lies in combination with other therapeutic modalities, including immune checkpoint inhibitors, chemotherapy, or other targeted agents, to overcome both primary and acquired resistance.[8][19]

The development of AXL and c-MET inhibitors from pyrazine precursors represents a scientifically robust and clinically validated approach to cancer therapy. Through iterative cycles of rational design, chemical synthesis, and a comprehensive preclinical evaluation cascade, novel drug candidates can be developed to address the significant unmet need posed by treatment-resistant cancers.

References

An In-depth Technical Guide to Investigating the Receptor Binding Profile of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding characteristics of Methyl 3-amino-6-bromopyrazine-2-carboxylate. This document offers a detailed, experience-driven approach, moving from initial hypothesis generation to the execution of precise biophysical and cellular assays.

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

This compound is a heterocyclic small molecule that serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] The pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition, antioxidant properties, and anticancer effects.[2][3] Notably, aminopyrazine-based compounds have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[4]

Given the structural similarities of this compound to known kinase inhibitors, a primary hypothesis is its potential interaction with the ATP-binding pocket of kinases, such as FGFRs. This guide will therefore focus on a structured investigation into the binding of this compound to a representative kinase, FGFR1, as a primary target. The methodologies described herein are, however, broadly applicable to other potential receptor targets.

Part 1: Foundational Characterization of the Test Article

Prior to any binding studies, a thorough characterization of this compound is paramount to ensure the integrity and reproducibility of the experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₆BrN₃O₂[5][6]
Molecular Weight 232.04 g/mol [5][6]
Appearance Light yellow to brown powder/crystal
Melting Point 172-177 °C[6]
Purity ≥95-98%[6]
SMILES COC(=O)c1nc(Br)cnc1N[6]
Quality Control and Handling
  • Purity Assessment : The purity of the compound should be independently verified using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS). A purity of >98% is recommended for binding assays to avoid confounding results from impurities.

  • Solubility : The solubility of the compound in various buffer systems, particularly the assay buffer, must be determined. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but the final concentration of DMSO in the assay should be kept low (typically <1%) to minimize interference.

  • Stability : The stability of the compound in the assay buffer and under storage conditions should be assessed to ensure that the active concentration does not change over the course of the experiment.

Part 2: In Vitro Kinase Binding and Inhibition Assays

This section details a tiered approach to investigating the interaction of this compound with FGFR1, starting with a direct binding assay and progressing to a functional inhibition assay.

Workflow for Kinase Interaction Analysis

G cluster_0 Initial Screening cluster_1 Functional Validation cluster_2 Mechanism of Action Compound QC Compound QC Primary Binding Assay Primary Binding Assay Compound QC->Primary Binding Assay Solubilized Compound Kinase Inhibition Assay Kinase Inhibition Assay Primary Binding Assay->Kinase Inhibition Assay Binding Confirmed Cellular Assay Cellular Assay Kinase Inhibition Assay->Cellular Assay Potent Inhibition

Caption: A tiered workflow for characterizing compound-kinase interactions.

Primary Binding Assay: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that directly measures the displacement of a fluorescent tracer from the kinase ATP pocket by a test compound.[7]

  • Reagent Preparation :

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X solution of FGFR1 kinase and Eu-anti-tag antibody in 1X Kinase Buffer A. The final concentration in the assay should be 5 nM kinase and 2 nM antibody.

    • Prepare a 3X solution of Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A. The final concentration should be at the tracer's Kd for FGFR1 (typically determined in a separate tracer titration experiment).

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution in 1X Kinase Buffer A to create 3X final concentrations.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of the 3X compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody solution to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

The data is plotted as the emission ratio versus the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.

Functional Validation: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9] This assay will determine if the binding of this compound to FGFR1 translates into functional inhibition of its catalytic activity.

  • Reagent Preparation :

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of FGFR1 kinase in 1X Kinase Buffer.

    • Prepare a 4X solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in 1X Kinase Buffer. The ATP concentration should be at the Kₘ for FGFR1.

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution in 1X Kinase Buffer to create 4X final concentrations.

  • Assay Procedure (384-well plate format) :

    • Add 2.5 µL of the 4X compound solution to the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature.

    • Add 2.5 µL of the 4X substrate/ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition :

    • Read the luminescence on a plate reader.

The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity. The data is plotted as luminescence versus the logarithm of the compound concentration, and an IC₅₀ value is determined from the resulting dose-response curve.

Part 3: Cellular Assays to Determine On-Target Engagement

To bridge the gap between in vitro binding and potential physiological effects, it is crucial to assess the compound's activity in a cellular context.

Cellular Target Engagement Workflow

G Cell Line Selection Cell Line Selection Phospho-FGFR Western Blot Phospho-FGFR Western Blot Cell Line Selection->Phospho-FGFR Western Blot FGFR-dependent cells Downstream Pathway Analysis Downstream Pathway Analysis Phospho-FGFR Western Blot->Downstream Pathway Analysis Target engagement confirmed Cell Viability Assay Cell Viability Assay Downstream Pathway Analysis->Cell Viability Assay Signaling inhibition

Caption: Workflow for assessing cellular target engagement and functional effects.

Phospho-FGFR Western Blot

This assay directly measures the phosphorylation status of FGFR1 in a cellular model that is dependent on FGFR signaling for proliferation.

  • Cell Culture :

    • Culture a cell line with amplified FGFR1 (e.g., NCI-H1581) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with increasing concentrations of this compound for 2-4 hours.

    • Include a vehicle control (DMSO) and a positive control (a known FGFR inhibitor).

  • Cell Lysis and Protein Quantification :

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR (Tyr653/654) and total FGFR1.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

A dose-dependent decrease in the level of phosphorylated FGFR1 relative to total FGFR1 and the loading control indicates that the compound is engaging and inhibiting the target kinase in a cellular environment.

Part 4: Data Summary and Future Directions

The quantitative data from the proposed assays should be summarized for clear comparison.

AssayParameterExpected Outcome for an Active Compound
LanthaScreen™ Binding IC₅₀A potent IC₅₀ value (e.g., < 1 µM)
ADP-Glo™ Inhibition IC₅₀An IC₅₀ value comparable to the binding assay
Phospho-FGFR Western Blot EC₅₀Dose-dependent reduction in p-FGFR1

A successful outcome from this investigational cascade would be the confirmation of this compound as a potent and selective inhibitor of FGFR1. Subsequent steps would involve expanding the investigation to include:

  • Kinome Profiling : To assess the selectivity of the compound against a broad panel of kinases.

  • Structure-Activity Relationship (SAR) Studies : To synthesize and test analogs of the compound to improve potency and selectivity.

  • In Vivo Efficacy Studies : To evaluate the therapeutic potential of the compound in animal models of FGFR-driven cancers.

This in-depth technical guide provides a robust and scientifically sound framework for the initial investigation into the receptor binding properties of this compound. By following this structured approach, researchers can generate high-quality, reproducible data to guide further drug discovery and development efforts.

References

Methodological & Application

Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate: An In-Depth Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step procedure but also the underlying chemical principles, safety precautions, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

This compound is a vital building block in medicinal chemistry. Its unique substitution pattern on the pyrazine ring makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including antiviral agents. The presence of amino, bromo, and carboxylate functional groups allows for diverse subsequent chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical compounds.

Reaction Scheme

The synthesis of this compound is achieved through the electrophilic bromination of Methyl 3-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS) as the brominating agent in an acetonitrile solvent.

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of Methyl 3-aminopyrazine-2-carboxylate proceeds via an electrophilic aromatic substitution mechanism. The pyrazine ring, while generally less reactive than benzene, is activated towards electrophilic attack by the electron-donating amino group (-NH2).

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of Methyl 3-aminopyrazine-2-carboxylate, the position para to the amino group (C6) is sterically accessible and electronically favored for substitution. The methoxycarbonyl group (-COOCH3) is a deactivating group and directs incoming electrophiles to the meta position, which in this case would be the C5 position. However, the powerful activating and directing effect of the amino group overrides the effect of the deactivating group, leading to regioselective bromination at the C6 position.

N-bromosuccinimide (NBS) serves as a source of electrophilic bromine. In the presence of the electron-rich pyrazine ring, the N-Br bond of NBS is polarized, making the bromine atom electrophilic. The reaction is initiated by the attack of the π-electrons of the pyrazine ring on the electrophilic bromine of NBS, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The reaction is then completed by the loss of a proton from the C6 position, restoring the aromaticity of the pyrazine ring and yielding the final product.

Experimental Protocol

This protocol is based on established synthetic methods and has been optimized for high yield and purity.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 3-aminopyrazine-2-carboxylate≥98%Commercially available
N-Bromosuccinimide (NBS)≥99%Commercially available
Acetonitrile (CH3CN)AnhydrousCommercially available
Round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Filtration apparatus (Büchner funnel)-Standard laboratory equipment
Drying oven or vacuum desiccator-Standard laboratory equipment
Safety Precautions
  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Use in a well-ventilated fume hood and away from ignition sources.

  • Methyl 3-aminopyrazine-2-carboxylate: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopyrazine-2-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.0 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, a precipitate will form. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold acetonitrile to remove any soluble impurities.

  • Drying: Dry the product, a yellow solid, in a vacuum desiccator or a drying oven at a low temperature to a constant weight. A typical yield for this reaction is approximately 92%.[1]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Add Methyl 3-aminopyrazine-2-carboxylate to flask setup2 Add anhydrous acetonitrile setup1->setup2 setup3 Add N-bromosuccinimide setup2->setup3 reaction Stir at room temperature for 16 hours setup3->reaction workup1 Collect precipitate by filtration reaction->workup1 workup2 Wash with cold acetonitrile workup1->workup2 workup3 Dry the product workup2->workup3

Caption: A visual representation of the experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

PropertyValue
Appearance Yellow solid
Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol [2]
Melting Point 172-177 °C
1H NMR (400 MHz, DMSO-d6) δ 8.42 (s, 1H), 7.55 (br s, 2H), 3.85 (s, 3H) ppm[1]
Mass Spectrometry (ES+) m/z 233 [M+H]+[1]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 16 hours, the reaction time can be extended. Ensure that the NBS used is of high purity and has been stored properly to avoid degradation.

  • Low Yield: Low yields may result from impure reagents or inadequate drying of the product. Ensure all glassware is dry and anhydrous solvent is used.

  • Presence of Succinimide Byproduct: The primary byproduct of this reaction is succinimide. While the protocol is designed to precipitate the desired product, some succinimide may co-precipitate. A thorough wash with cold acetonitrile is crucial. If succinimide contamination persists, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be employed.

  • Over-bromination: Although less common under these mild conditions, over-bromination to yield a dibrominated product is a potential side reaction. Using a 1:1 stoichiometry of the starting material to NBS helps to minimize this.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

Introduction: The Strategic Importance of Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Bromination of Methyl 3-Aminopyrazine-2-carboxylate with N-Bromosuccinimide

In the landscape of modern drug discovery, the pyrazine core is a privileged scaffold, appearing in numerous approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Halogenation can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability, making it a critical tool for lead optimization.[3]

This guide provides a detailed examination of the bromination of methyl 3-aminopyrazine-2-carboxylate, a versatile starting material, using N-Bromosuccinimide (NBS).[4] We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical aspects of process control and product validation. This reaction is a key step in the synthesis of more complex molecules, including novel antibacterial agents and kinase inhibitors.[5][6]

Part 1: The Underlying Chemistry: Mechanism and Regioselectivity

The bromination of methyl 3-aminopyrazine-2-carboxylate with NBS is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Understanding the factors that govern this reaction is paramount to achieving high yield and purity.

Expertise & Experience: Why this Reaction Works

The pyrazine ring is inherently electron-deficient. However, the amino group (-NH₂) at the C-3 position is a powerful activating, electron-donating group. This group significantly increases the electron density of the aromatic ring, making it susceptible to attack by a weak electrophile like the bromine generated from NBS.

The directing effect of the substituents governs the reaction's regioselectivity. The amino group is a strong ortho-, para- director.

  • Ortho-positions (C-2 and C-4): The C-2 position is already occupied by the methyl carboxylate group. The C-4 position is sterically hindered by the adjacent, bulky ester group.

  • Meta-position (C-5): This position is deactivated by the amino group.

  • Para-position (C-6): This position is electronically activated by the amino group and is sterically accessible.

Consequently, the electrophilic bromine will preferentially attack the C-6 position, leading to the formation of methyl 3-amino-6-bromopyrazine-2-carboxylate as the major product.[7][8] This high degree of regioselectivity is a significant advantage in multi-step syntheses.[9]

Visualizing the Mechanism

The following diagram illustrates the key steps in the electrophilic aromatic substitution mechanism.

Caption: Electrophilic aromatic substitution mechanism.

Part 2: Experimental Protocol

This protocol is based on established literature procedures and has been optimized for reliability and yield.[8]

Materials and Equipment
Reagents & Solvents Grade Supplier Example
Methyl 3-aminopyrazine-2-carboxylate≥97%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Acetonitrile (MeCN)AnhydrousFisher Scientific
Deionized Water--
Equipment
Round-bottom flask with stir bar
Magnetic stir plate
Condenser (optional, for larger scale)
Buchner funnel and filter flask
Standard laboratory glassware
Rotary evaporator
NMR Spectrometer, Mass Spectrometer, HPLC
Reaction Parameters
ParameterValueRationale
Stoichiometry (Substrate:NBS)1 : 1A 1:1 ratio minimizes the formation of di-brominated side products.
SolventAcetonitrileProvides good solubility for the starting material and is relatively inert under the reaction conditions.
TemperatureRoom TemperatureThe activated ring reacts readily without heating, which prevents degradation and side reactions.[10]
Reaction Time16 hoursAllows the reaction to proceed to completion at room temperature.

Step-by-Step Procedure

Workflow setup 1. Reaction Setup - Charge flask with substrate and MeCN. addition 2. Reagent Addition - Add NBS in one portion. setup->addition reaction 3. Reaction - Stir at room temperature for 16 hours. addition->reaction filtration 4. Product Isolation - Collect precipitate by filtration. reaction->filtration wash 5. Washing - Wash solid with cold MeCN. filtration->wash dry 6. Drying - Dry product under vacuum. wash->dry analysis 7. Analysis - Characterize by NMR, MS. dry->analysis

Caption: Experimental workflow for bromination.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminopyrazine-2-carboxylate (8.35 g, 54.53 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture to form a suspension.

  • Reagent Addition: Add N-Bromosuccinimide (9.705 g, 54.53 mmol, 1.0 eq) to the suspension in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours. A precipitate will form as the reaction progresses.

  • Product Isolation: After 16 hours, collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected filter cake with a small amount of cold acetonitrile to remove any soluble impurities.

  • Drying: Dry the resulting yellow solid under vacuum to a constant weight. The expected yield is approximately 11.68 g (92%).[8]

Part 3: Trustworthiness: In-Process Controls and Product Validation

A robust protocol includes checkpoints to ensure the reaction is proceeding as expected and that the final product meets the required specifications.

Expertise & Experience: Workup and Purification Strategy

While the desired product conveniently precipitates from the reaction mixture in this protocol, this is not always the case. The primary byproduct of any NBS reaction is succinimide, which can complicate purification.[11] If the product remains in solution, or if further purification is required, a liquid-liquid extraction is the standard procedure.

Alternative Aqueous Workup Protocol:

  • Quench: After the reaction is complete, cool the mixture in an ice bath and quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color dissipates.[12]

  • Dilute: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic byproducts.[13]

    • Water (2x) to remove succinimide.[12]

    • Saturated aqueous sodium chloride (brine) to break any emulsions and begin the drying process.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

Product Characterization

To confirm the identity and purity of the final product, this compound, the following analytical techniques are essential:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, pyrazine-H)

    • δ 7.55 (br s, 2H, -NH₂)

    • δ 3.85 (s, 3H, -OCH₃)[8]

  • Mass Spectrometry (ESI+): m/z 232.0, 234.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.[8]

  • Purity (HPLC): Assess purity by HPLC analysis, ensuring it meets the requirements for subsequent synthetic steps.

Part 4: Safety and Handling

N-Bromosuccinimide (NBS) is a hazardous substance and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[14][15]

  • Handling: Handle NBS in a well-ventilated fume hood. Avoid creating dust.[14][16] NBS is an oxidizer and should be kept away from combustible materials.[17][18] It is also corrosive and can cause severe skin burns and eye damage.[17]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly sealed.[14][17] NBS can decompose over time, releasing bromine, so it is best stored in a refrigerator.[19]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]

References

Application Notes & Protocols: Catalyst Selection for Suzuki Coupling of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Core and the Challenge of C-C Bond Formation

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a desirable component in drug design. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, essential for elaborating the pyrazine core with diverse substituents.[2][3][4]

However, the successful coupling of pyrazine derivatives is not trivial. The pyrazine ring is highly electron-deficient, which, while activating C-Halogen bonds towards oxidative addition, also introduces significant challenges.[1][5] The nitrogen lone pairs can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[6][7] This guide, designed for chemists in research and development, provides a deep dive into catalyst selection, offering field-proven insights and detailed protocols to navigate the complexities of pyrazine Suzuki couplings.

Core Principles: Understanding the Pyrazine Substrate

The key to a successful pyrazine Suzuki coupling lies in understanding the substrate's inherent reactivity and selecting a catalyst system that overcomes its specific challenges.

The Double-Edged Sword of Electron Deficiency

The two nitrogen atoms in the pyrazine ring withdraw electron density, making the attached halide (Cl, Br, I) or pseudohalide (OTf, OTs) more electrophilic and thus more susceptible to the initial oxidative addition step in the catalytic cycle.[1][8] This is advantageous, as it allows for the coupling of even less reactive and more cost-effective chloropyrazines, which can be challenging with other aromatic systems.[1][5]

However, this electron deficiency also makes the resulting biaryl product susceptible to side reactions and can influence the stability of intermediates in the catalytic cycle. Furthermore, the presence of electron-donating groups on the pyrazine ring can deactivate the C-X bond, requiring longer reaction times or more potent catalysts.[1]

Catalyst Inhibition: The Nitrogen Problem

The lone pairs on the pyrazine's nitrogen atoms can act as ligands, coordinating to the palladium or nickel center. This coordination can lead to the formation of stable, off-cycle complexes that sequester the active catalyst, effectively poisoning the reaction.[6][7][9] The solution lies in the rational selection of ligands for the metal center.

The key is to use ligands that are both electron-rich and sterically bulky.

  • Electron-rich ligands increase the electron density on the metal center, which facilitates the crucial oxidative addition step.[8]

  • Steric bulk around the metal center physically hinders the approach and coordination of the pyrazine nitrogen, preventing catalyst deactivation.[7]

The Suzuki-Miyaura Catalytic Cycle for Pyrazines

The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of catalyst, ligand, and base is critical for ensuring each step proceeds efficiently.

Suzuki_Cycle pd0 Active Pd(0)Lu2099 Catalyst oa_complex Pyrazinyl-Pd(II)-X Complex pd0->oa_complex Oxidative Addition trans_complex Pyrazinyl-Pd(II)-Ar Complex oa_complex->trans_complex Transmetalation bx [B(OR)₂(OH)X]⁻ oa_complex->bx Halide & Boron Byproducts trans_complex->pd0 Reductive Elimination product Aryl-Pyrazine Product trans_complex->product sub Pyrazinyl-X sub->pd0 sub->oa_complex boronic Ar-B(OR)₂ base Base (e.g., K₃PO₄) base->oa_complex Activates Boronic Acid protocol_workflow start Start: Reagent Preparation setup Assemble Reaction Vessel (N₂ Atmosphere) start->setup reagents Add Pyrazine, Boronic Acid, Base, and Solvent setup->reagents degas Degas Mixture (e.g., N₂ Sparge) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->catalyst reaction Heat to Reaction Temp (e.g., 90-100 °C) catalyst->reaction monitor Monitor by TLC/LC-MS (2-18 h) reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

References

Buchwald-Hartwig amination of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: Buchwald-Hartwig Amination of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Harnessing Palladium Catalysis for Advanced Heterocyclic Scaffolds: A Guide to the Buchwald-Hartwig Amination of a Multifunctional Pyrazine Core

Introduction

The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical research and drug development, where arylamine and heteroarylamine motifs are prevalent.[3] Traditional methods for forging these bonds often require harsh conditions and suffer from limited functional group tolerance.[1] The Buchwald-Hartwig reaction provides a milder, more versatile alternative, facilitating the synthesis of complex molecular architectures.[1][4]

This guide focuses on a particularly challenging yet valuable substrate: This compound . This molecule presents a trifecta of synthetic hurdles:

  • Electron-Deficient Heterocycle: The pyrazine ring is inherently electron-poor, which can impede the crucial oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The substituents flanking the bromine atom create a sterically congested environment around the reaction center.

  • Multiple Functional Groups: The presence of both an amino group and a methyl ester requires a carefully orchestrated reaction to avoid side reactions, such as self-coupling or ester hydrolysis.

By dissecting the critical parameters and providing a robust protocol, this document serves as a comprehensive resource for scientists seeking to incorporate this versatile pyrazine scaffold into their synthetic programs.

Reaction Principle & Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The cycle consists of three primary steps:

  • Oxidative Addition: An active, coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl/heteroaryl halide (Ar-X). This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate. For electron-deficient substrates like our bromopyrazine, this is often the rate-determining step and requires a highly active catalyst.[6][7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a Pd(II)-amido complex.

  • Reductive Elimination: This final step involves the formation of the new C–N bond and the release of the desired arylamine product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[5][8]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L)₂(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(L)₂(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Regeneration Product Ar-NR¹R² (Product) Amido_Complex->Product Reductive Elimination ArX Ar-X (Bromopyrazine) ArX->OA_Complex Amine HNR¹R² (Amine) Amine->Amine_Complex Base Base Base->Amine_Complex B⁻H⁺

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters & Strategic Optimization

Success in coupling challenging substrates like this compound hinges on the judicious selection of four key components.

The combination of the palladium source and the phosphine ligand forms the heart of the catalytic system.

  • Palladium Precursor: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern pre-catalysts are often preferred for their reliability and air-stability.[9][10] Palladacycle pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) incorporate the ligand and a stabilizing ancillary group, ensuring a 1:1 Pd:Ligand ratio and generating the active Pd(0) species more cleanly and efficiently in situ.

  • Ligand Selection: This is the most critical parameter. The electron-deficient and sterically hindered nature of the bromopyrazine substrate demands a highly active ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , RuPhos , BrettPhos ) are the gold standard for such transformations.[1][3]

    • Why these ligands work: The large steric bulk promotes the reductive elimination step, while their electron-donating character facilitates the difficult oxidative addition to the electron-poor pyrazine ring.[11] For this specific substrate, XPhos or RuPhos would be excellent starting points.

The base's role is to deprotonate the amine, but its strength and properties must be carefully matched to the substrate's sensitivities.

  • Common Choices:

    • Alkoxides (NaOt-Bu, KOt-Bu): Very strong bases that often lead to high reaction rates. However, they can promote ester hydrolysis, especially at elevated temperatures.[8]

    • Carbonates (Cs₂CO₃, K₂CO₃): Milder bases that are less likely to affect the ester group. They are often a good first choice for base-sensitive substrates.[9]

    • Phosphates (K₃PO₄): A moderately strong base that offers a good compromise between reactivity and functional group tolerance.

  • Recommendation: For this compound, starting with K₃PO₄ or Cs₂CO₃ is advisable to preserve the methyl ester. If reactivity is low, a stronger base like NaOt-Bu can be tested, but the reaction should be monitored closely for ester cleavage.

The solvent must be anhydrous and aprotic to prevent quenching of the catalyst and base.

  • Standard Solvents: Toluene, 1,4-dioxane, and THF are the most common choices.[8][12] Toluene is often preferred for its higher boiling point, allowing for a broader range of reaction temperatures. For microwave-assisted reactions, dioxane is a frequent choice.[11]

These parameters are interdependent and must be optimized empirically.

  • Temperature: Reactions are typically heated, often between 80–110 °C.[13] Microwave irradiation can significantly shorten reaction times and sometimes improve yields.[11]

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product upon prolonged heating.

Detailed Experimental Protocol

This protocol describes a general procedure for the with a representative secondary amine, morpholine.

Reagents and Conditions Summary
ComponentRoleMol. Wt. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compoundHeteroaryl Halide246.050.51.0123 mg
MorpholineAmine Nucleophile87.120.61.252 µL
XPhos Pd G3Pre-catalyst863.550.0250.05 (5%)21.6 mg
Potassium Phosphate (K₃PO₄)Base212.271.02.0212 mg
Anhydrous TolueneSolvent---5.0 mL (0.1 M)
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere):

  • Place a magnetic stir bar into an oven-dried Schlenk flask or microwave vial.
  • Add this compound (123 mg, 0.5 mmol), XPhos Pd G3 (21.6 mg, 0.025 mmol), and K₃PO₄ (212 mg, 1.0 mmol).
  • Seal the flask with a rubber septum or cap.
  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

2. Reagent Addition:

  • Through the septum, add anhydrous toluene (5.0 mL) via a dry syringe.
  • Add morpholine (52 µL, 0.6 mmol) via a microliter syringe.

3. Reaction Execution:

  • Immerse the flask in a preheated oil bath at 100 °C.
  • Stir the reaction mixture vigorously.
  • Monitor the reaction's progress every 2-4 hours by taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

4. Work-up Procedure:

  • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
  • Dilute the mixture with ethyl acetate (20 mL).
  • Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (2 x 10 mL).
  • Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).[14]
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude residue is typically a brown oil or solid.
  • Purify the material using flash column chromatography on silica gel.
  • A gradient eluent system, such as 10% to 50% ethyl acetate in hexanes, is often effective for separating the product from nonpolar impurities (like residual ligand) and polar baseline impurities.
  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Reagents (Substrate, Catalyst, Base) in Schlenk Flask start->setup inert 2. Purge with Inert Gas (Evacuate/Backfill Ar x3) setup->inert add_solvents 3. Add Anhydrous Toluene & Amine Nucleophile inert->add_solvents react 4. Heat Reaction (100 °C, 12-24h) add_solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor Periodically workup 6. Cool, Dilute & Filter (Ethyl Acetate, Celite®) react->workup Upon Completion monitor->react extract 7. Liquid-Liquid Extraction (Wash with H₂O & Brine) workup->extract dry 8. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 9. Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., NaOt-Bu), but monitor for side reactions.3. Increase temperature in 10 °C increments.4. Try a different ligand (e.g., RuPhos).
Dehalogenation Side Product 1. Presence of water or protic sources.2. Reaction temperature is too high or time is too long.1. Use freshly distilled, anhydrous solvents and ensure reagents are dry.2. Reduce reaction temperature or stop the reaction as soon as the starting material is consumed.
Ester Hydrolysis 1. Base is too strong (e.g., NaOt-Bu).2. Presence of water with heating.1. Use a milder base like K₃PO₄ or Cs₂CO₃.2. Ensure all reagents and solvents are scrupulously dry.
Difficult Purification 1. Co-elution of product with ligand oxide.2. Streaking on silica gel column.1. Filter the crude mixture through a plug of activated carbon/silica before the main column.2. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing of the basic amine product on the acidic silica gel.
Conclusion

The is a powerful method for accessing novel, highly functionalized heterocyclic compounds. While the substrate's electronic and steric properties present distinct challenges, a successful outcome is readily achievable through the rational selection of a modern catalyst system, an appropriate base, and careful control of reaction conditions. The use of bulky, electron-rich biarylphosphine ligands is particularly crucial for activating this demanding substrate. The protocol and insights provided herein offer a solid foundation for researchers to leverage this chemistry in the synthesis of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynylpyrazines in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2] Its utility stems from the mild reaction conditions and broad functional group tolerance, allowing for the late-stage functionalization of intricate molecular scaffolds.[1]

This guide focuses on the Sonogashira coupling involving Methyl 3-amino-6-bromopyrazine-2-carboxylate , a highly functionalized and electron-deficient heterocyclic building block. The resulting 6-alkynyl-3-aminopyrazine-2-carboxylate derivatives are of significant interest in drug discovery, serving as versatile intermediates for the synthesis of novel therapeutic agents. The pyrazine core is a common motif in bioactive molecules, and the introduction of an alkynyl substituent opens up a plethora of possibilities for further chemical elaboration.

This document provides a detailed technical guide, including mechanistic insights, a comprehensive experimental protocol, and troubleshooting advice, to empower researchers to successfully employ this valuable synthetic transformation.

Mechanistic Considerations and Key Parameter Selection

A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

The Catalytic Cycles

Sonogashira_Mechanism

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) intermediate. The electron-deficient nature of the pyrazine ring facilitates this step.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

    • Reductive Elimination: The desired product, the 6-alkynyl-3-aminopyrazine-2-carboxylate, is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle:

    • The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

Causality Behind Experimental Choices

The selection of each reaction component is critical for achieving high yields and minimizing side reactions, especially with a substrate as electronically and sterically complex as this compound.

Parameter Choice & Rationale
Palladium Precatalyst PdCl₂(PPh₃)₂ or Pd(OAc)₂/Ligand: These are common and effective precatalysts. The Pd(II) is reduced in situ to the active Pd(0) species. For challenging substrates, a pre-formed Pd(0) source like Pd(PPh₃)₄ can be used, but these are often more air-sensitive.
Ligand Triphenylphosphine (PPh₃): A standard and often effective ligand. For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands such as XPhos or SPhos can sometimes improve reaction rates and yields by promoting the oxidative addition step.[3]
Copper Co-catalyst Copper(I) Iodide (CuI): CuI is the most common and effective co-catalyst for the formation of the copper acetylide.[1] While copper-free Sonogashira protocols exist to prevent alkyne homocoupling (Glaser coupling), the presence of copper is often beneficial for the reactivity of aryl bromides.[1]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Amine bases are crucial. They deprotonate the terminal alkyne to facilitate the formation of the copper acetylide and neutralize the HBr generated during the reaction.[1] Et₃N often serves as both the base and a co-solvent.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF): These polar aprotic solvents are excellent at solubilizing the reactants and catalysts. DMF is particularly useful for less reactive substrates as it allows for higher reaction temperatures.[4]
Temperature Room Temperature to 100 °C: The reactivity of aryl bromides in Sonogashira couplings is lower than that of aryl iodides and often requires heating.[1] For the electron-deficient bromopyrazine substrate, a temperature range of 60-100 °C is a good starting point for optimization.[3][4]
Atmosphere Inert (Nitrogen or Argon): It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and to minimize the oxidative homocoupling of the terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific alkynes.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for workup and purification

Reaction Setup Workflow

Workflow

Step-by-Step Procedure
  • Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.025-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.1 M solution based on the bromopyrazine) and anhydrous triethylamine (2.0-3.0 eq) via syringe. Stir the mixture for a few minutes to dissolve the solids. Finally, add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyrazine is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-amino-6-alkynylpyrazine-2-carboxylate.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Low reactivity of the alkyne.Ensure reagents and solvents are anhydrous and the atmosphere is inert. Increase the reaction temperature in increments of 10-20 °C.[3] Consider a more active ligand (e.g., XPhos).
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen; High copper concentration.Ensure rigorous exclusion of air. Consider running the reaction under copper-free conditions, although this may require higher temperatures or a more active palladium catalyst.[1]
Decomposition of Starting Material or Product Excessive temperature.Reduce the reaction temperature. Monitor the reaction closely to avoid prolonged heating after completion.
Hydrodehalogenation (Loss of Bromine) Presence of a hydride source; High temperature.Ensure anhydrous conditions. A lower reaction temperature may mitigate this side reaction.[3]

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of valuable 6-alkynylpyrazine derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields of the desired products. The protocol and insights provided in this guide serve as a comprehensive resource for the successful application of this important cross-coupling reaction in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes & Protocols: The Strategic Use of Methyl 3-amino-6-bromopyrazine-2-carboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their ability to present functional groups in precise three-dimensional orientations, facilitating specific interactions with biological targets. Among these, Methyl 3-amino-6-bromopyrazine-2-carboxylate has emerged as a high-value, versatile building block. Its pyrazine core is a common motif in bioactive molecules, and the strategic placement of an amino group, a bromine atom, and a methyl ester provides a rich platform for synthetic diversification.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl substituents. The adjacent amino and ester groups offer multiple avenues for further modification, including amidation, hydrolysis, and N-functionalization. This trifecta of reactive sites makes the compound an ideal starting point for constructing libraries of compounds for screening and lead optimization.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. It covers the compound's core properties, highlights its application in the synthesis of prominent antiviral agents and kinase inhibitors, and provides detailed, field-proven protocols for its synthesis and key transformations.

Compound Profile and Safe Handling

Physicochemical Properties

A thorough understanding of the starting material's properties is the foundation of any successful synthetic campaign. Key data for this compound are summarized below.

PropertyValueReferences
CAS Number 6966-01-4[1]
Molecular Formula C₆H₆BrN₃O₂[2]
Molecular Weight 232.03 g/mol [2]
Appearance Light yellow to brown solid/powder
Melting Point 172-177 °C
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[3]
SMILES COC(=O)c1nc(Br)cnc1N[2]
InChI Key CNXSIRHOIFRMOB-UHFFFAOYSA-N[2]
Core Reactivity and Strategic Value

The synthetic utility of this molecule is derived from its distinct functional groups:

  • 6-Bromo Position: This is the primary site for diversification. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), allowing for the introduction of a wide array of substituents.

  • 3-Amino Group: This nucleophilic site can be acylated, alkylated, or used as a hydrogen bond donor in molecular recognition at a biological target. Its presence is crucial for the activity of many resulting pharmaceutical compounds.

  • 2-Carboxylate Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly to an amide. This functionality is often essential for mimicking peptide bonds or forming key interactions with target proteins.

Safety and Handling Protocol

Adherence to safety protocols is non-negotiable. This compound presents specific hazards that must be managed.

  • Hazard Identification: The compound is classified as a skin sensitizer (H317) and may cause an allergic skin reaction.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][5] Recommended storage temperature is 2-8 °C.[1][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition or vigorous reactions.[4]

Core Applications in Drug Discovery

Key Intermediate in Antiviral Synthesis: The Case of Favipiravir

This compound is a well-established intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral agent effective against various RNA viruses.[6][7] Its role is to provide the core pyrazine scaffold, with the bromine atom acting as a precursor to the fluorine atom essential for the drug's activity.

The diagram below illustrates a common synthetic pathway where the title compound is a critical component. The journey from this intermediate involves transformations that replace the bromine and modify the ester, showcasing its strategic importance.[8][9]

Favipiravir_Synthesis A Methyl 3-aminopyrazine- 2-carboxylate B Methyl 3-amino-6-bromo pyrazine-2-carboxylate A->B Bromination (NBS) C Key Transformations (e.g., Diazotization, Fluorination) B->C Multi-step sequence D 6-Fluoro-3-hydroxypyrazine- 2-carboxamide (Favipiravir) C->D Amidation

Caption: Role of the title compound in a Favipiravir synthesis workflow.

Expert Insight: The purity of this compound is critical for the success of subsequent, often sensitive, transformations like fluorination.[6] Impurities can lead to side reactions and significantly complicate the purification of the final active pharmaceutical ingredient (API).

Versatile Scaffold for Kinase Inhibitor Development

Protein kinases are crucial targets in oncology and inflammation, and pyrazine-based heterocycles are privileged scaffolds for designing kinase inhibitors.[10][11] They often function as "hinge-binders," forming key hydrogen bonds with the protein backbone in a manner similar to the adenine ring of ATP.

This compound is an ideal starting point for generating a library of potential kinase inhibitors. The workflow below demonstrates how Suzuki and Buchwald-Hartwig couplings can be used to rapidly diversify the scaffold at the 6-position, followed by amidation to install groups that can interact with the solvent-exposed region of the kinase active site.[12]

Kinase_Inhibitor_Workflow cluster_0 Starting Material cluster_1 Step 1: C-6 Diversification cluster_2 Step 2: C-2 Modification cluster_3 Output Start Methyl 3-amino-6-bromo pyrazine-2-carboxylate Coupling_Suzuki Suzuki Coupling (Install R1-Aryl) Start->Coupling_Suzuki Coupling_BH Buchwald-Hartwig (Install R1-Amine) Start->Coupling_BH Amidation Ester Hydrolysis & Amide Coupling (Install R2-Amide) Coupling_Suzuki->Amidation Coupling_BH->Amidation Final Kinase Inhibitor Library (Diverse R1 and R2) Amidation->Final

Caption: General workflow for kinase inhibitor library synthesis.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for synthesis and modification. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions and target molecules.

Protocol 1: Synthesis of this compound

This protocol describes the direct bromination of the pyrazine ring using N-bromosuccinimide (NBS), a reliable and widely used method.[13]

Workflow Diagram

Synthesis_Protocol A Dissolve Reactant B Add NBS Portion-wise A->B C Stir at RT (16h) B->C D Filter Precipitate C->D E Wash & Dry D->E F Obtain Product E->F

Caption: Step-by-step workflow for the synthesis of the title compound.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopyrazine-2-carboxylate (e.g., 8.35 g, 54.53 mmol).

  • Add anhydrous acetonitrile (e.g., 100 mL) and stir to dissolve the starting material.

  • Carefully add N-bromosuccinimide (e.g., 9.705 g, 54.53 mmol) to the solution in portions over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, a precipitate will have formed. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetonitrile to remove any unreacted NBS and soluble impurities.

  • Dry the product under vacuum to afford this compound as a yellow solid.[13]

  • Expected Outcome: Yields are typically high (e.g., >90%).[13] The product can be characterized by ¹H NMR and MS to confirm its identity.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (General Procedure)

This protocol outlines a general method for creating a C-C bond at the 6-position of the pyrazine ring.[14][15]

Materials:

  • This compound (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture with stirring (typically 80-100 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired coupled product.

CatalystBaseSolventTemp (°C)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-90A robust, general-purpose system.[15]
Pd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O90Often effective for more challenging substrates.
SPhos Pd G2K₃PO₄THF/H₂O60-80A modern, highly active catalyst for difficult couplings.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination (General Procedure)

This protocol provides a framework for C-N bond formation at the 6-position, a key transformation in many pharmaceutical syntheses.[16][17]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., (±)-BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)

  • Solvent (e.g., Toluene or Dioxane, anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add anhydrous solvent via syringe.

  • Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC/LC-MS). Causality Note: The choice of ligand is critical and often substrate-dependent. Sterically hindered biaryl phosphine ligands are generally effective.[17]

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude material by silica gel chromatography.

Troubleshooting and Expert Insights

  • Low Yield in Coupling Reactions: If yields are poor, screen different ligands, bases, and solvents. Catalyst deactivation can be an issue; ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Debromination Side Reaction: In some cases, particularly with electron-rich pyrazines, hydrodebromination can compete with the desired coupling. Using a less reactive catalyst system or lower temperatures may mitigate this.

  • Ester Hydrolysis: Strong bases (like NaOt-Bu) at high temperatures can sometimes cause hydrolysis of the methyl ester. If this is an issue, a milder base like Cs₂CO₃ or K₃PO₄ should be considered.

  • Purification Challenges: The amino group on the pyrazine ring can cause tailing on silica gel columns. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to obtain sharper peaks and better separation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating pharmaceutical research. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point to complex molecular scaffolds. By mastering its handling and key transformations—particularly palladium-catalyzed cross-coupling reactions—researchers can significantly streamline the synthesis of novel antiviral agents, kinase inhibitors, and other vital therapeutics. The protocols and insights provided herein serve as a robust foundation for harnessing the full potential of this powerful building block in the quest for new medicines.

References

Synthesis of High-Value Agrochemicals from Bromopyrazine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core in Modern Crop Protection

The pyrazine heterocycle, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in the discovery of modern agrochemicals. Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions have led to the development of potent fungicides, herbicides, and insecticides. Bromopyrazines, in particular, serve as versatile and highly reactive intermediates, offering a strategic handle for the introduction of diverse functionalities through a variety of synthetic transformations. The electron-deficient nature of the pyrazine ring significantly activates the carbon-bromine bond, making it an excellent substrate for cross-coupling and substitution reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for the synthesis of agrochemical compounds from bromopyrazine precursors. We will delve into the key chemical transformations, explain the causality behind experimental choices, and provide detailed, step-by-step methodologies for the synthesis of high-value agrochemical targets.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of bromopyrazines in agrochemical development is primarily centered around three powerful reaction classes: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds, particularly for the construction of biaryl and hetero-biaryl systems, which are common motifs in many modern pesticides.[1] The reaction's tolerance to a wide range of functional groups and the commercial availability of a vast array of boronic acids make it a highly attractive method.[2]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the C-Br bond of the bromopyrazine. This is often the rate-limiting step and is facilitated by the electron-deficient pyrazine ring. Subsequently, transmetalation occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromopyrazine [label="Br-Pyrazine\n(R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_II_complex [label="R-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar-B(OR)2\n(R'-BY2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_II_diorgano [label="R-Pd(II)L2-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'\n(Pyrazine-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; Bromopyrazine -> OxAdd [label=""]; OxAdd -> Pd_II_complex [label=""]; Pd_II_complex -> Transmetalation [label=""]; BoronicAcid -> Base [style=dashed]; Base -> Transmetalation [label="Activates"]; Transmetalation -> Pd_II_diorgano [label=""]; Pd_II_diorgano -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } caption [label="Fig. 1: Suzuki-Miyaura Catalytic Cycle", fontsize=10, fontname="Arial"];

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical linkage in numerous agrochemicals.[4] This palladium-catalyzed reaction allows for the coupling of amines with aryl halides under relatively mild conditions, offering a significant advantage over harsher classical methods.[5][6]

Mechanism Insight: Similar to the Suzuki coupling, the cycle initiates with oxidative addition of Pd(0) to the bromopyrazine. The resulting Pd(II) complex then undergoes coordination with the amine. A base is crucial for deprotonating the amine, facilitating the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylpyrazine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of this reaction, influencing both the rate and scope.[7]

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromopyrazine [label="Br-Pyrazine\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_II_complex [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R2NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOtBu)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_Amido [label="Ar-Pd(II)L2-NR2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR2\n(Aminopyrazine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; Bromopyrazine -> OxAdd [label=""]; OxAdd -> Pd_II_complex [label=""]; Pd_II_complex -> AmineCoord [label=""]; Amine -> AmineCoord [label=""]; Base -> AmineCoord [label=""]; AmineCoord -> Pd_Amido [label=""]; Pd_Amido -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } caption [label="Fig. 2: Buchwald-Hartwig Catalytic Cycle", fontsize=10, fontname="Arial"];

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

The SNAr reaction is a powerful, metal-free method for functionalizing electron-deficient aromatic rings like pyrazine.[8] The presence of the two nitrogen atoms withdraws electron density from the ring, making it susceptible to attack by nucleophiles. This is a particularly effective strategy for introducing heteroatom nucleophiles, such as thiols.

Mechanism Insight: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrogen atoms of the pyrazine ring. In the second, typically faster step, the bromide leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted pyrazine product.

Application Protocol 1: Synthesis of a Fungicidal Pyrazinamide Core Structure

Objective: To synthesize a key intermediate for pyrazinamide-based fungicides, which are known to exhibit potent activity against a range of plant pathogens.[9][10] This protocol details the amination of a bromopyrazine precursor.

Reaction Scheme:

Materials:

  • 3-Bromopyrazine-2-carboxamide

  • Substituted aniline (e.g., 3,4-difluoroaniline, as a precursor to analogs of Pyraziflumid)[9][11]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyrazine-2-carboxamide (1.0 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the substituted aniline (1.2 eq) and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting bromopyrazine is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aminopyrazine-carboxamide.

Data Summary Table:

EntryBromopyrazine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (eq)Temp (°C)Time (h)Yield (%)
13-Bromopyrazine-2-carboxamide3,4-DifluoroanilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.5)1001885-95
22-BromopyrazineMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)1002092
32-Bromo-6-methylpyrazineAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)1101292

Yields are representative and may vary based on specific substrate and reaction scale.[12]

Application Protocol 2: Synthesis of a Herbicidal Biaryl Pyrazine

Objective: To synthesize a biaryl pyrazine, a scaffold found in some herbicidal compounds that act by inhibiting key plant enzymes.[1] This protocol details a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

  • 2-Bromopyrazine

  • 4-Chloro-2-fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Experimental Protocol:

  • Reagent Preparation: In a Schlenk flask, dissolve 2-bromopyrazine (1.0 eq), 4-chloro-2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the solution by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under a positive pressure of argon.

  • Reaction: Heat the mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the 2-bromopyrazine starting material (typically 8-16 hours).

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-arylpyrazine product.

Data Summary Table:

EntryBromopyrazine SubstrateBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
12-Bromopyrazine4-Chloro-2-fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9085-95
22-BromopyrazinePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃ (1.25)Toluene10090
32,5-Dibromopyrazine3,4,5-Tridodecyloxyphenylacetylene boronic acid esterPd(dppf)Cl₂ (3)K₂CO₃ (2)Toluene/EtOH/H₂O8075

Yields are representative and may vary based on specific substrates and reaction conditions.[1][13]

Application Protocol 3: Synthesis of a Thioether-Pyrazine Intermediate

Objective: To synthesize a 2-(alkylthio)pyrazine, a valuable intermediate for further functionalization in the development of novel agrochemicals.[14] This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Scheme:

Materials:

  • 2-Bromopyrazine

  • Methanethiol (or sodium thiomethoxide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromopyrazine (1.0 eq) in DMF.

  • Base Addition: Add finely powdered potassium carbonate (2.0 eq) to the solution.

  • Nucleophile Addition: Carefully add the thiol (1.5 eq) to the stirring mixture. If using a gaseous thiol like methanethiol, it can be bubbled through the solution or added as its sodium salt.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous phase with diethyl ether (2x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the 2-(alkylthio)pyrazine.

// Nodes Start [label="Start: 2-Bromopyrazine", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Reagents [label="Add Thiol (R-SH)\nand Base (K2CO3)\nin DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to 80-100 °C", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC / GC-MS)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Distillation or Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product: 2-(Alkylthio)pyrazine", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } caption [label="Fig. 3: SNAr Workflow for Thioether Synthesis", fontsize=10, fontname="Arial"];

Conclusion and Future Outlook

Bromopyrazines are undeniably powerful and versatile building blocks in the synthesis of modern agrochemicals. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution provide a robust toolkit for the elaboration of the pyrazine core, enabling the creation of diverse and complex molecular architectures. The protocols detailed in this guide serve as a foundation for researchers to develop novel and effective crop protection agents. As the demand for more selective, potent, and environmentally benign agrochemicals continues to grow, the strategic functionalization of the pyrazine scaffold, starting from readily available brominated precursors, will undoubtedly remain a key area of research and development.

References

Application Notes & Protocols: Methyl 3-amino-6-bromopyrazine-2-carboxylate as a Versatile Building Block in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Pharmaceutical Intermediate

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a heterocyclic compound recognized primarily as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring a pyrazine core substituted with three distinct functional groups—an amine, a bromine atom, and a methyl ester—provides multiple reactive sites. This versatility makes it an exceptionally valuable, yet underexplored, precursor for the rational design of advanced functional materials.[2]

This document moves beyond its traditional applications to provide a technical guide for material scientists. We will explore its potential in creating novel materials with tailored electronic and optical properties, suitable for applications in organic electronics, sensing, and catalysis.[2] The protocols herein are designed to serve as a validated starting point for innovation, grounded in established chemical principles.

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material's properties is critical for experimental design.

PropertyValueSource
CAS Number 6966-01-4[3][4]
Molecular Formula C₆H₆BrN₃O₂[4][5]
Molecular Weight ~232.03 g/mol [4]
Appearance Light yellow to brown solid/crystalline powder[3]
Melting Point 172-177 °C[6]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[7]
Key Functional Groups Amine (-NH₂), Bromo (-Br), Methyl Ester (-COOCH₃), Pyrazine Core[2]

Section 1: The Chemistry of a Multifunctional Precursor

The utility of this compound in material science stems from the distinct reactivity of its functional groups. The strategic selection of reaction conditions allows for selective modification, enabling the construction of complex molecular and macromolecular architectures.

  • Bromo Group (-Br): This site is ideal for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira coupling can be used to introduce new aryl, vinyl, or alkynyl substituents. This is the primary method for extending π-conjugation, a key requirement for organic electronic materials. The bromo group also readily participates in Buchwald-Hartwig amination to form new C-N bonds.

  • Amino Group (-NH₂): The nucleophilic amino group can undergo acylation, alkylation, or condensation reactions. It can be used to form amide bonds, creating polyamide chains or attaching the pyrazine core to other molecular systems. Its presence also influences the electronic properties of the pyrazine ring, acting as an electron-donating group.

  • Pyrazine Ring Nitrogens: The lone pairs on the two nitrogen atoms of the pyrazine ring act as Lewis bases. This allows the molecule to function as a bidentate or monodentate ligand, coordinating with metal ions to form stable metal-organic complexes, frameworks (MOFs), or catalysts.[2] This property is particularly useful for developing new sensors or catalytic systems.[2]

G cluster_molecule This compound cluster_reactions Key Reactive Sites & Transformations mol Pyrazine Core br Bromo Group (-Br) mol->br Site for C-C & C-N Coupling nh2 Amino Group (-NH₂) mol->nh2 Site for Polymerization n Ring Nitrogens (-N=) mol->n Site for Metal Complexation br_react Suzuki Coupling Buchwald-Hartwig Sonogashira br->br_react nh2_react Amide Formation Schiff Base Condensation nh2->nh2_react n_react Metal Coordination Ligand Formation n->n_react

Caption: Key reactive sites on this compound.

Section 2: Protocol for Synthesis of a π-Conjugated Oligomer

This protocol details a representative Suzuki cross-coupling reaction to synthesize a fluorescent oligomer, demonstrating the compound's use as a central building block for materials in organic electronics (e.g., OLEDs).

Objective: To synthesize 3,3'-diamino-6,6'-bis(9,9-dihexyl-9H-fluoren-2-yl)di(pyrazine-2-carboxylate) by coupling the title compound with a fluoreneboronic acid derivative.

Causality: The pyrazine core is electron-deficient, while the fluorene unit is an electron-rich, blue-emitting chromophore. Coupling them creates a donor-acceptor structure, which is a common strategy to tune the emission color, improve charge transport, and enhance quantum efficiency in organic light-emitting materials. The dihexyl groups on the fluorene ensure solubility of the final product in common organic solvents.

Step-by-Step Methodology
  • Reagent Preparation & Stoichiometry:

    • This compound (1.0 eq, e.g., 232 mg, 1.0 mmol).

    • (9,9-dihexyl-9H-fluoren-2-yl)boronic acid (1.1 eq, 412 mg, 1.1 mmol).

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq, 46 mg, 0.04 mmol).

    • Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol), finely ground.

    • Solvent System: Toluene/Ethanol/Water (4:1:1 v/v/v), 15 mL. Degas thoroughly for 30 minutes with Argon or Nitrogen bubbling.

  • Reaction Setup (Inert Atmosphere):

    • Assemble a 50 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.

    • Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas to ensure anhydrous conditions.

  • Execution:

    • To the flask, add this compound, (9,9-dihexyl-9H-fluoren-2-yl)boronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent mixture via cannula or syringe, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with 20 mL of Ethyl Acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Magnesium Sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation:

    • The crude product will be a yellow-orange solid. Purify via column chromatography on silica gel. A gradient elution from 100% Hexane to 4:1 Hexane:Ethyl Acetate is typically effective.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent.

    • The final validation of the product structure and purity should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Reagents & Glassware Setup reagents 1. Add Pyrazine, Boronic Acid, Base 2. Evacuate & Backfill with Argon (3x) start->reagents solvent Add Degassed Solvents & Pd Catalyst reagents->solvent reaction Heat to 90°C (12-24h) Monitor by TLC solvent->reaction workup Cool, Quench with H₂O Extract with Ethyl Acetate reaction->workup purify Dry, Concentrate Purify via Column Chromatography workup->purify characterize Characterize Product: NMR, HRMS, UV-Vis, PL purify->characterize

Caption: Workflow for the synthesis of a conjugated oligomer via Suzuki coupling.

Section 3: Expected Characterization of the Synthesized Oligomer

The successful synthesis of the target material must be confirmed through rigorous analysis. The following table provides expected data for the starting material and the hypothetical product, which serves as a benchmark for validation.

Analysis TechniqueThis compound (Starting Material)Expected Data for Synthesized OligomerRationale for Change
¹H NMR (400 MHz, CDCl₃) δ 8.42 (s, 1H, pyrazine-H), 7.55 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃)[3]Disappearance of δ 8.42 signal. Appearance of aromatic signals δ ~7.5-8.0 (fluorene-H) and alkyl signals δ ~0.8-2.0 (hexyl-H).The pyrazine proton is replaced by the fluorene unit during the coupling reaction. New signals correspond to the added substituent.
UV-Vis Absorption (in THF) λmax ~350 nmλmax ~380-420 nmThe extension of the π-conjugated system results in a bathochromic (red) shift of the main absorption peak.
Photoluminescence (PL) (in THF) Weak or no emissionStrong emission, λem ~450-500 nm (Blue-Green)The fluorene moiety imparts strong fluorescent properties. The donor-acceptor nature may shift the emission compared to pure fluorene.
High-Res Mass Spec (HRMS) [M+H]⁺ calc: 232.97[M+H]⁺ calc: 839.54The calculated mass will correspond precisely to the molecular formula of the new, much larger, coupled product.

Conclusion and Future Outlook

This compound is a powerful and versatile precursor for material science. Its well-defined reactive sites allow for predictable and controlled synthesis of complex functional materials through standard organic reactions like palladium-catalyzed cross-coupling. The protocols and data presented here provide a robust foundation for researchers to explore its use in creating novel materials for OLEDs, organic photovoltaics, chemical sensors, and catalysis. Future work could involve leveraging the amino group for polymerization to create conjugated polymers or using the pyrazine nitrogens to build sophisticated, emissive metal-organic frameworks.

References

experimental procedure for derivatizing Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a pivotal starting material and key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its unique structure, featuring a highly functionalized pyrazine core, offers three distinct points for chemical modification: the amino group, the bromo substituent, and the methyl ester. The pyrazine ring itself is a critical pharmacophore found in numerous approved drugs, valued for its role as a bioisostere of other aromatic systems and its ability to engage in crucial hydrogen bonding interactions.

This guide, intended for researchers and scientists in drug development, provides a detailed exploration of the experimental procedures for derivatizing this versatile scaffold. We will move beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations that inform the choice of reagents and reaction conditions, ensuring a robust and reproducible synthetic outcome. The protocols described herein are designed to be self-validating, incorporating best practices and insights from established chemical literature.

Core Synthetic Strategies: Accessing Chemical Diversity

The derivatization of this compound can be broadly categorized into two primary strategies: modification of the 3-amino group and functionalization at the 6-bromo position via cross-coupling reactions.

Strategy 1: Functionalization of the 3-Amino Group via Amide Bond Formation

The amino group at the C3 position is nucleophilic, but its reactivity is significantly attenuated by the electron-withdrawing nature of the adjacent ester and the pyrazine ring. This reduced nucleophilicity means that direct acylation often requires carefully chosen, highly efficient coupling protocols.[2]

This is a straightforward approach for forming robust amide linkages. The reaction typically employs a base to neutralize the HCl generated in situ.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides or anhydrides are used for their high reactivity.

  • Base: Pyridine serves a dual role as a base to scavenge the generated acid and as a nucleophilic catalyst.

  • Conditions: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl halide.[2]

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding acidic water.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

For a broader substrate scope, including sensitive or complex carboxylic acids, modern peptide coupling reagents are superior. This protocol utilizes 1,1'-Carbonyldiimidazole (CDI), a highly effective activating agent.

Causality Behind Experimental Choices:

  • Coupling Reagent: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which is then susceptible to nucleophilic attack by the aminopyrazine.[3] This avoids the harsh conditions associated with acyl halides.

  • Solvent: Anhydrous DMSO is an excellent solvent for this transformation, capable of dissolving the starting materials and facilitating the reaction.[3]

  • Workup: The product is often insoluble in water, allowing for precipitation and easy isolation by filtration, which simplifies purification by removing the water-soluble DMSO and byproducts.

Step-by-Step Protocol:

  • In a flask under an inert atmosphere, add the desired carboxylic acid (1.3 eq) to a solution of CDI (1.3 eq) in anhydrous DMSO (0.3 M).

  • Stir the mixture at room temperature for 5-10 minutes, or until CO2 evolution ceases. This indicates the formation of the activated acyl-imidazole intermediate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) to drive the reaction to completion. Monitor by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration, washing thoroughly with water to remove residual DMSO.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Strategy 2: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

The 6-bromo position is ideal for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods for this purpose.

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or its ester.[4][5] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[5]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is essential for the catalytic cycle.

  • Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required for the transmetalation step of the catalytic cycle. Aqueous conditions are often beneficial.[6]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is commonly used to dissolve both the organic and inorganic reagents.[6]

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 mixture, 0.1 M).

  • Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

This reaction forms a new carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine.[7][8] It has revolutionized the synthesis of arylamines.[9]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a specific palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos).[9][10] The ligand is critical for facilitating the reductive elimination step and preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner.[10]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Step-by-Step Protocol:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask or reaction vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., (±)-BINAP, 0.05 eq), and the base (NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed toluene (0.1 M).

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product using flash column chromatography.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways available from the starting material.

Derivatization_Workflow cluster_amino Amino Group Derivatization cluster_bromo Bromo Position Derivatization start This compound acyl N-Acyl Derivative start->acyl Protocol A: Acyl Halide, Pyridine amide N-Amide Derivative start->amide Protocol B: R-COOH, CDI suzuki Aryl/Alkyl Derivative start->suzuki Protocol C: Suzuki Coupling (R-B(OH)2, Pd(0)) buchwald Amino Derivative start->buchwald Protocol D: Buchwald-Hartwig (R2NH, Pd(0))

Caption: Synthetic routes for derivatizing the core scaffold.

Data Presentation: Cross-Coupling Reaction Parameters

The table below summarizes typical conditions for the two major cross-coupling strategies.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²/sp³)C(sp²) - N
Nucleophile Boronic Acid / EsterPrimary / Secondary Amine
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, dppfBINAP, XPhos, SPhos
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, LiHMDS, K₂CO₃
Solvent System Dioxane/H₂O, DME/H₂O, TolueneToluene, Dioxane (Anhydrous)
Temperature 80 - 110 °C80 - 110 °C

Conclusion

This compound is a remarkably adaptable scaffold for generating diverse libraries of novel compounds. By strategically applying robust synthetic methods such as amide couplings and palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the chemical space around the pyrazine core. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and derivatization of this valuable intermediate, empowering the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your synthesis for higher yields and purity.

Synthesis Overview

This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The most common and direct synthetic route involves the regioselective bromination of its precursor, Methyl 3-aminopyrazine-2-carboxylate. This reaction is an electrophilic aromatic substitution where the pyrazine ring, activated by the amino group, is brominated. The preferred brominating agent for this transformation is N-Bromosuccinimide (NBS) due to its ease of handling and high selectivity compared to liquid bromine.

The general reaction is as follows: Methyl 3-aminopyrazine-2-carboxylate + N-Bromosuccinimide (NBS) → this compound + Succinimide

A typical procedure involves reacting Methyl 3-aminopyrazine-2-carboxylate with a stoichiometric amount of NBS in a suitable solvent like acetonitrile at room temperature.[3] The product often precipitates from the reaction mixture, simplifying its isolation.[3]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Question: My reaction shows very low conversion to the desired product, even after the recommended reaction time. What are the possible causes and solutions?

Answer: Low conversion is a common issue that can typically be traced to three main factors: reagent quality, reaction conditions, or improper monitoring.

  • Probable Cause 1: Inactive N-Bromosuccinimide (NBS). NBS can degrade over time, especially if exposed to moisture or light, losing its activity.

    • Solution: Use a fresh bottle of NBS or test the activity of your current stock. A simple qualitative test is to dissolve a small amount in a moistened solvent with a drop of starch-iodide indicator; a rapid blue-black color indicates active bromine. Always store NBS in a cool, dark, and dry place.

  • Probable Cause 2: Presence of Water in the Solvent. While the reaction can tolerate trace amounts of water, excess moisture can consume NBS by converting it to succinimide and hypobromous acid, reducing the amount available for the desired reaction.

    • Solution: Use an anhydrous grade of acetonitrile. If you suspect your solvent has absorbed atmospheric moisture, consider using it from a freshly opened bottle or drying it over molecular sieves prior to use.

  • Probable Cause 3: Insufficient Reaction Time. The reaction rate can be slower than expected due to lower ambient temperature or concentration effects. The reported 16-hour reaction time is a guideline.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Compare the spot of the starting material to the newly forming product spot. Continue the reaction until the starting material spot has been completely consumed.

Question: I've obtained the target yield, but my product is impure. I'm seeing multiple spots on TLC and the NMR spectrum is complex. What went wrong?

Answer: Product impurity often points to the formation of side products or the co-precipitation of starting materials or byproducts.

  • Probable Cause 1: Over-bromination. Using an excess of NBS or running the reaction at elevated temperatures can lead to the formation of di-brominated pyrazine species.

    • Solution: Ensure you are using an exact 1.0 molar equivalent of NBS relative to the starting material. Add the NBS portion-wise to the reaction mixture to avoid localized high concentrations. Maintain the reaction at room temperature and avoid heating unless you have specifically developed a high-temperature protocol.

  • Probable Cause 2: Co-precipitation of Succinimide. The byproduct, succinimide, is soluble in acetonitrile but can sometimes co-precipitate if the reaction mixture becomes too concentrated or if the temperature drops significantly during filtration.

    • Solution: After filtration, wash the collected solid product thoroughly with cold acetonitrile.[3] This will help dissolve and remove any trapped succinimide without significantly dissolving your desired product. A second wash with a non-polar solvent like diethyl ether can help remove residual acetonitrile and other organic impurities.

  • Probable Cause 3: Contaminated Starting Material. The purity of your final product is highly dependent on the purity of your starting material, Methyl 3-aminopyrazine-2-carboxylate.

    • Solution: Verify the purity of the starting material by NMR or melting point analysis before beginning the synthesis. If it is impure, consider purifying it by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common synthesis problems.

TroubleshootingWorkflow Troubleshooting Synthesis Issues start Poor Reaction Outcome low_yield Problem: Low Yield start->low_yield impure_product Problem: Impure Product start->impure_product cause_reagent Cause: Inactive Reagent (NBS)? low_yield->cause_reagent cause_conditions Cause: Suboptimal Conditions? low_yield->cause_conditions cause_side_reaction Cause: Side Reactions? impure_product->cause_side_reaction cause_workup Cause: Ineffective Workup? impure_product->cause_workup cause_reagent->cause_conditions No sol_reagent Solution: Use fresh/tested NBS. Store properly. cause_reagent->sol_reagent Yes sol_conditions Solution: Use anhydrous solvent. Monitor reaction to completion via TLC. cause_conditions->sol_conditions Yes cause_side_reaction->cause_workup No sol_side_reaction Solution: Use 1.0 eq. NBS. Maintain room temperature. cause_side_reaction->sol_side_reaction Yes sol_workup Solution: Wash precipitate thoroughly with cold acetonitrile. cause_workup->sol_workup Yes SynthesisWorkflow start Start step1 1. Charge flask with Methyl 3-aminopyrazine-2-carboxylate start->step1 end Final Product: Methyl 3-amino-6-bromopyrazine- 2-carboxylate step2 2. Add acetonitrile and dissolve starting material step1->step2 step3 3. Add N-Bromosuccinimide (1.0 eq) step2->step3 step4 4. Stir at room temperature for 16 hours step3->step4 step5 5. Monitor reaction by TLC/LC-MS step4->step5 step5->step4 Incomplete step6 6. Filter the precipitate step5->step6 Reaction Complete step7 7. Wash solid with cold acetonitrile step6->step7 step8 8. Dry product under vacuum step7->step8 step8->end

References

Technical Support Center: Purification of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical building block in high purity from a reaction mixture.[1][2][3]

I. Understanding the Compound: Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₆BrN₃O₂[4][5]
Molecular Weight 232.04 g/mol [4]
Appearance Yellow solid[6]
Melting Point 164-166 °C (some sources report 172-177 °C)[7]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[7]
Storage Keep in a dark place, sealed in dry, room temperature[4][7]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My isolated product is a dark, oily residue instead of a yellow solid. What happened?

A1: The presence of a dark, intractable residue often points towards polymerization or degradation of the pyrazine ring, which can be sensitive to harsh reaction conditions.[8] Key factors to investigate include:

  • Excessive Heat: Pyrazine rings can break down at high temperatures.[8] Ensure your reaction and work-up temperatures are appropriately controlled.

  • Air Sensitivity: Some intermediates in pyrazine synthesis can be air-sensitive.[8] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Acid/Base Instability: Strong acidic or basic conditions during work-up can lead to decomposition or hydrolysis of the ester functionality.

Q2: After purification, my NMR spectrum shows unreacted starting material. How can I improve the separation?

A2: The primary starting material for the synthesis of this compound is often Methyl 3-aminopyrazine-2-carboxylate.[6] Due to their structural similarity, separating the product from the starting material can be challenging.

  • For Column Chromatography: Fine-tune the polarity of your eluent system. A gradual gradient of ethyl acetate in hexane is a good starting point. The brominated product should be less polar and elute earlier than the more polar starting material.

  • For Recrystallization: If the solubility profiles of the product and starting material are sufficiently different, fractional recrystallization can be effective. This will require careful solvent screening.

Q3: I'm observing a significant loss of product during aqueous work-up. What are the likely causes?

A3: Product loss during extraction is a common issue in pyrazine chemistry.[8] Several factors could be at play:

  • Incomplete Extraction: A single extraction is often insufficient. Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate or chloroform to ensure complete recovery from the aqueous layer.[9][10]

  • Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid.[11][12] The resulting carboxylate salt will be highly water-soluble and will be lost to the aqueous phase. Ensure your aqueous washes are neutral or slightly acidic.

Q4: My final product is off-white or brownish instead of yellow. What impurities might be present?

A4: A brownish tint can indicate the presence of baseline impurities from the reaction or slight degradation.

  • Oxidized Species: Trace amounts of oxidized byproducts can be highly colored.

  • Residual Solvents: Trapped, high-boiling point solvents from the reaction or purification can also contribute to discoloration. Ensure the product is dried thoroughly under high vacuum.

  • Recrystallization: A final recrystallization step is often the most effective way to remove colored impurities. Consider using a solvent system like methanol or an ethyl acetate/hexane mixture.

III. Purification Protocols

Below are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

This is often the most straightforward method for purifying the solid product, especially if the crude material is of reasonable purity.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, and mixtures with hexanes or heptane). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate with a magnetic stirrer). Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating the desired product from starting materials, byproducts, and baseline impurities when recrystallization is ineffective.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Ensure the bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, pre-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate).[9][10]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

IV. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up (Neutral or slightly acidic) Start->Workup Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Crude_Solid Crude Solid Product Extraction->Crude_Solid Purity_Check Purity Check (TLC/NMR) Crude_Solid->Purity_Check High_Purity High Purity? Purity_Check->High_Purity Column_Chrom Column Chromatography (Hexane/Ethyl Acetate Gradient) Purity_Check->Column_Chrom Complex Mixture Recrystallization Recrystallization (e.g., Methanol or Ethyl Acetate/Hexane) High_Purity->Recrystallization No, Minor Impurities Drying Drying under Vacuum High_Purity->Drying Yes Recrystallization->Drying Column_Chrom->Drying Final_Product Pure Methyl 3-amino-6- bromopyrazine-2-carboxylate Drying->Final_Product

Caption: Purification workflow for this compound.

V. References

  • ChemicalBook. (n.d.). This compound CAS#: 6966-01-4. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 6966-01-4. Retrieved from --INVALID-LINK--

  • Buttery, R. G., & Ling, L. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Retrieved from --INVALID-LINK--

  • Buttery, R. G., & Ling, L. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from --INVALID-LINK--

  • Jennychem. (2025). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 95 6966-01-4. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 6966-01-4 | this compound. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • AZA Mid-Year Meeting. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 17(8), 8894-8913. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Bromopyrazines - Troubleshooting and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bromopyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a clear understanding of the underlying chemical principles to ensure the successful and efficient synthesis of high-purity bromopyrazines.

Direct Bromination of Pyrazine

Direct bromination is a common method for introducing a bromine atom onto the pyrazine ring. However, this electrophilic aromatic substitution can be challenging due to the electron-deficient nature of the pyrazine ring and can lead to the formation of several impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the direct bromination of pyrazine?

A1: The most prevalent impurities are over-brominated products, primarily 2,5-dibromopyrazine and, to a lesser extent, tribromopyrazines.[1][2] Unreacted pyrazine starting material is also a common impurity if the reaction does not go to completion. Additionally, oxidation of the pyrazine nitrogen atoms can lead to the formation of pyrazine N-oxides .[3]

Q2: How can I minimize the formation of di- and tri-brominated impurities?

A2: Controlling the stoichiometry of the brominating agent is crucial. Using a slight excess of pyrazine relative to the brominating agent (e.g., Br₂) can help favor the formation of the mono-bromo product. Careful control of reaction temperature and reaction time is also essential. Lower temperatures generally increase the selectivity for mono-bromination.

Q3: My reaction is sluggish and gives a low yield of 2-bromopyrazine. What could be the issue?

A3: The electron-deficient pyrazine ring is deactivated towards electrophilic substitution. To overcome this, the use of a Lewis acid catalyst or performing the reaction in a strongly acidic medium is often necessary to activate the brominating agent. Insufficient activation can lead to low conversion. Additionally, ensure that your reagents are pure and anhydrous, as moisture can interfere with the reaction.

Troubleshooting Guide: Direct Bromination
Problem Potential Cause(s) Recommended Solution(s)
High levels of dibromopyrazine - Excess brominating agent- High reaction temperature- Prolonged reaction time- Use a stoichiometric amount or a slight excess of pyrazine.- Maintain a low reaction temperature (e.g., 0-5 °C).- Monitor the reaction closely by GC-MS or LC-MS and quench it once the desired conversion is reached.
Low conversion of starting material - Insufficient activation of the brominating agent- Low reaction temperature- Increase the amount of Lewis acid catalyst or use a stronger acid.- Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Presence of N-oxide impurities - Use of harsh oxidizing conditions- Employ milder brominating agents if possible.- Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation.
Difficult purification - Similar polarities of bromopyrazine and dibromopyrazine- Utilize automated flash column chromatography with a shallow solvent gradient for better separation.- Consider recrystallization from a suitable solvent system.

Workflow for Direct Bromination and Impurity Formation

G cluster_0 Direct Bromination Workflow cluster_1 Impurity Formation Pathways Pyrazine Pyrazine Reaction Reaction (Lewis Acid Catalyst) Pyrazine->Reaction Impurity2 Unreacted Pyrazine Pyrazine->Impurity2 Incomplete Reaction BrominatingAgent Brominating Agent (e.g., Br₂) BrominatingAgent->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Impurity1 Dibromopyrazine (Over-bromination) Reaction->Impurity1 Excess Br₂ / High Temp Impurity3 Pyrazine N-oxide (Oxidation) Reaction->Impurity3 Oxidative Conditions Purification Purification (Column Chromatography) CrudeProduct->Purification CrudeProduct->Impurity1 CrudeProduct->Impurity2 CrudeProduct->Impurity3 PureProduct 2-Bromopyrazine Purification->PureProduct

Caption: Workflow for direct bromination of pyrazine and common impurity formation pathways.

Sandmeyer Reaction of Aminopyrazines

The Sandmeyer reaction provides a versatile route to bromopyrazines from aminopyrazines via a diazonium salt intermediate.[4][5] While generally reliable, impurities can arise from incomplete diazotization, side reactions of the diazonium salt, and the subsequent copper-catalyzed bromination.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the Sandmeyer reaction of aminopyrazines?

A1: The two most critical stages are the diazotization and the copper-catalyzed decomposition. For diazotization, it is essential to maintain a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[6] The slow, dropwise addition of sodium nitrite is also crucial to control the exothermic reaction. During the copper-catalyzed step, the temperature should be controlled to ensure a steady evolution of nitrogen gas.

Q2: I am observing a significant amount of hydroxypyrazine as a byproduct. What is the cause?

A2: The formation of hydroxypyrazine is a common side reaction where the diazonium salt reacts with water instead of the bromide ion.[5] This is more likely to occur if the concentration of the copper(I) bromide catalyst is too low or if the reaction temperature is too high during the decomposition of the diazonium salt. Ensuring a sufficient concentration of CuBr and maintaining the recommended temperature for the decomposition step are key to minimizing this impurity.

Q3: My reaction mixture is showing a complex mixture of byproducts, and the yield is low. What could be the problem?

A3: A complex product mixture can result from several issues. Incomplete diazotization can leave unreacted aminopyrazine, which can participate in side reactions. The diazonium salt can also undergo radical reactions, leading to the formation of biaryl compounds (e.g., bipyrazines) or other undesired products.[5] Ensure your aminopyrazine starting material is of high purity and that the diazotization conditions are strictly followed. The quality of the copper(I) bromide is also important; it should be fresh and free of oxidizing impurities.

Troubleshooting Guide: Sandmeyer Reaction
Problem Potential Cause(s) Recommended Solution(s)
Presence of hydroxypyrazine - Reaction of diazonium salt with water- Insufficient CuBr catalyst- Ensure an adequate concentration of CuBr.- Maintain the recommended temperature for the decomposition step.- Use a more concentrated acid for the diazotization to reduce the amount of free water.
Unreacted aminopyrazine in the final product - Incomplete diazotization- Ensure slow and controlled addition of sodium nitrite at low temperature.- Check the purity of the sodium nitrite.
Formation of colored polymeric byproducts - Decomposition of the diazonium salt at higher temperatures- Radical side reactions- Maintain strict temperature control throughout the reaction.- Ensure the reaction is performed under an inert atmosphere.
Low yield of bromopyrazine - Premature decomposition of the diazonium salt- Inefficient copper-catalyzed bromination- Double-check and maintain the low temperature during diazotization.- Use freshly prepared or high-quality CuBr.
Experimental Protocol: Sandmeyer Reaction for 2-Bromopyrazine
  • Diazotization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminopyrazine in an aqueous solution of hydrobromic acid (HBr) at room temperature.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Copper-Catalyzed Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram for Sandmeyer Reaction Troubleshooting

G cluster_0 Sandmeyer Reaction Troubleshooting Start Low Yield or Impure Product CheckDiazotization Check Diazotization Step? Start->CheckDiazotization CheckBromination Check Bromination Step? Start->CheckBromination CheckPurity Check Reagent Purity? Start->CheckPurity LowTemp Maintain 0-5°C CheckDiazotization->LowTemp Yes SlowAddition Slow NaNO₂ Addition CheckDiazotization->SlowAddition Yes FreshCuBr Use Fresh CuBr CheckBromination->FreshCuBr Yes ControlTemp Control Decomposition Temp CheckBromination->ControlTemp Yes HighPuritySM Use High Purity Starting Material CheckPurity->HighPuritySM Yes

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

Analytical Methods for Impurity Detection and Characterization

Accurate identification and quantification of impurities are critical for ensuring the quality of the synthesized bromopyrazine. A combination of chromatographic and spectroscopic techniques is typically employed.

Technique Application in Bromopyrazine Synthesis Information Obtained
High-Performance Liquid Chromatography (HPLC) Routine analysis of reaction progress and final product purity.[7]Quantitative determination of the main product and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities by providing molecular weight information.[8][9]Molecular weight of the parent compound and impurities, aiding in structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and reaction monitoring.[10]Separation and identification of volatile components, including starting materials and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and isolated impurities.[9]Detailed structural information, including the position of the bromine atom and the structure of impurities.
Data Presentation: Example Impurity Profile
Impurity Typical Retention Time (HPLC) m/z (LC-MS) Formation Pathway
Pyrazine2.5 min81.04Unreacted starting material
2-Bromopyrazine5.8 min158.95 / 160.95Desired product
2,5-Dibromopyrazine8.2 min236.86 / 238.86 / 240.86Over-bromination
2-Hydroxypyrazine3.1 min97.04Reaction with water (Sandmeyer)

References

Technical Support Center: Bromination of Aminopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the electrophilic bromination of aminopyrazines. As valuable scaffolds in medicinal chemistry and drug development, the precise functionalization of aminopyrazines is critical. However, the interplay between the activating amino group and the electron-deficient pyrazine core can lead to challenging side reactions. This document is designed to help you navigate these complexities, optimize your reaction outcomes, and ensure the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize a mono-bromo aminopyrazine but I'm getting significant amounts of the di-bromo product. How can I prevent this over-bromination?

A1: This is the most common challenge and arises from the strong activating nature of the amino group. The amino group donates electron density into the pyrazine ring, making it more susceptible to multiple electrophilic substitutions than the parent pyrazine.[1][2]

Core Issue: The mono-brominated product is often more reactive than the starting material, leading to a second bromination event.

Troubleshooting Strategies:

  • Control Stoichiometry: The most crucial factor is the amount of the brominating agent. Use of a slight excess can easily lead to di-bromination. Start with a 1.0 to 1.1 molar equivalent of the brominating agent. A study by Pujol et al. demonstrated that both mono- and di-brominated products can be prepared in excellent yields simply by controlling the amount of the halogenating agent.[3]

  • Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the solution of aminopyrazine at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the mono-substitution pathway.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase the reaction rate indiscriminately, promoting over-bromination.

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for these substrates. NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions.[4][5][6]

Data Summary: Controlling Bromination Stoichiometry
Target ProductMolar Equivalents of NBSTypical SolventTemperatureExpected Outcome
Mono-bromination1.0 - 1.1 eq.Acetonitrile, DMF0 °C to RTSelective formation of the mono-bromo product.
Di-bromination2.0 - 2.2 eq.AcetonitrileRT to 50 °CPredominant formation of the di-bromo product.[3]
Q2: My bromination is not selective, and I'm getting a mixture of positional isomers. How can I control the regioselectivity?

A2: Regioselectivity in aminopyrazines is a delicate balance between the directing effects of the amino group and the inherent electronic properties of the pyrazine ring. The amino group is a powerful ortho, para-director, while the two ring nitrogens are electron-withdrawing, deactivating the positions adjacent (alpha) and, to a lesser extent, remote (gamma) to them.

Mechanistic Considerations:

  • Amino Group Influence: Strongly directs bromination to the positions ortho and para to itself.

  • Pyrazine Ring Influence: The ring nitrogens deactivate the C3 and C5 positions relative to the C5 and C6 positions in a 2-aminopyrazine system.

  • Steric Hindrance: Substitution at a position crowded by an adjacent substituent may be disfavored.

For 2-aminopyrazine, the para position (C5) is strongly activated by the amino group and is the most common site of initial bromination. The ortho position (C3) is also activated but is adjacent to a deactivating ring nitrogen. This often leads to C5 selectivity.

Strategies for Improving Regioselectivity:

  • Solvent Choice: The solvent can influence the reactivity of the brominating agent. Using dimethylformamide (DMF) as a solvent with NBS has been shown to give high levels of para-selectivity in other electron-rich aromatic systems.[7]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity. According to the Hammond postulate, more selective reactions often have later, more product-like transition states, which are favored under milder conditions.[8][9]

  • Protecting Groups: Temporarily converting the amino group into a bulkier amide or carbamate (e.g., acetyl or Boc) can block the ortho positions through steric hindrance, forcing substitution at the para position. This also moderates the activating strength of the group, further preventing over-bromination.[10][11]

Logical Workflow for Regioselectivity Issues

G start Problem: Mixture of Isomers check_temp Is reaction run at low temperature (0 °C)? start->check_temp lower_temp Action: Lower temperature to 0 °C or below. check_temp->lower_temp No check_solvent Is a polar aprotic solvent being used? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Switch to DMF or Acetonitrile. check_solvent->change_solvent No check_pg Is the amino group unprotected? check_solvent->check_pg Yes change_solvent->check_pg add_pg Advanced Solution: Use a protecting group (e.g., Boc, Acetyl). check_pg->add_pg Yes end_node Improved Regioselectivity check_pg->end_node No, but still poor selectivity. Re-evaluate substrate. add_pg->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting Guide

Q3: My bromination reaction is sluggish or not starting at all. What are the likely causes?

A3: A stalled reaction can usually be attributed to reagent quality or suboptimal reaction conditions.

  • Check Your NBS: N-Bromosuccinimide decomposes over time, especially with exposure to light and moisture, turning yellow or brown due to the formation of Br₂.[7] For best results, use freshly recrystallized NBS. To recrystallize, dissolve NBS in hot water, cool slowly to form crystals, and dry thoroughly under vacuum.

  • Ensure Anhydrous Conditions: While some NBS reactions tolerate water, many electrophilic brominations proceed best under anhydrous conditions. The presence of water can hydrolyze the desired product or react with the brominating agent.[7][12] Use anhydrous solvents and consider adding molecular sieves.

  • Increase Activation: If the reaction is clean but slow, a moderate increase in temperature may be necessary. Alternatively, microwave irradiation has been shown to be highly effective for the halogenation of 2-aminopyrazine, significantly reducing reaction times and improving yields.[3]

Q4: I successfully isolated my bromo-aminopyrazine, but it seems to be degrading during workup or silica gel chromatography. Why is this happening?

A4: Bromo-aminopyrazines can be susceptible to hydrolysis or decomposition under certain conditions.

  • Hydrolysis: The C-Br bond can be labile, especially if there are other functionalities on the ring. During aqueous workup, prolonged exposure or non-neutral pH can lead to hydrolysis, replacing the bromine with a hydroxyl group.[13] Minimize contact with water and ensure any aqueous washes are pH-neutral.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) before running your column.

Advanced Solutions: Using Protecting Groups

Q5: When and how should I use a protecting group for the amino function?

A5: A protecting group is warranted when you cannot achieve the desired selectivity or yield by simply optimizing reaction conditions. By converting the highly activating -NH₂ group into a less activating amide (-NHCOR) or carbamate (-NHCOOR), you gain significant control over the reaction.[10][11][14]

Benefits of Protection:

  • Deactivation: Reduces the nucleophilicity of the aromatic ring, preventing over-bromination.

  • Steric Shielding: A bulky protecting group (like Boc) can physically block the ortho positions, enhancing para selectivity.

  • Improved Solubility: Can alter the solubility profile of the molecule, sometimes simplifying purification.

Mechanism: Modulating Reactivity via Protection

G cluster_0 Unprotected Pathway cluster_1 Protected Pathway unprotected 2-Aminopyrazine (Highly Activated) reagent1 + NBS (≥2 eq.) overbromination Di-bromo Product (Low Selectivity) unprotected->overbromination High Temp / Excess Reagent protect Step 1: Protect + Boc₂O protected_sub Boc-Protected Aminopyrazine (Moderately Activated) protect->protected_sub brominate Step 2: Brominate + NBS (1.1 eq.) protected_sub->brominate mono_bromo Selective Mono-bromo Product brominate->mono_bromo deprotect Step 3: Deprotect + TFA or HCl mono_bromo->deprotect final_product Desired Mono-bromo Product (High Purity) deprotect->final_product unprotected_start 2-Aminopyrazine unprotected_start->protect Start

Caption: Comparison of unprotected vs. protected bromination strategies.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 2-Aminopyrazine

This protocol is adapted from methodologies emphasizing selectivity.[3]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-aminopyrazine (1.0 eq.) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in a minimum amount of anhydrous acetonitrile.

  • Addition: Add the NBS solution to the 2-aminopyrazine solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-bromopyrazine.

Protocol 2: Boc-Protection of 2-Aminopyrazine
  • Setup: Dissolve 2-aminopyrazine (1.0 eq.) in tetrahydrofuran (THF). Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.

References

Navigating Pyrazine Bromination: A Troubleshooting Guide to NBS Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a Senior Application Scientist, I've frequently fielded questions from researchers in pharmaceutical and materials science struggling with the nuances of pyrazine bromination. While N-Bromosuccinimide (NBS) is a familiar tool, its limitations—such as unpredictable regioselectivity with substituted pyrazines, aggressive radical reactions, and challenging work-ups—often necessitate turning to alternative reagents. This guide is structured as a technical support center to address the common pitfalls and questions that arise when moving beyond NBS. We will explore the causality behind experimental choices and provide validated insights to ensure your synthesis is both successful and reproducible.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis of brominated pyrazines when using alternatives to NBS.

Q1: My NBS bromination is giving me a mixture of regioisomers and over-brominated products. Which alternative should I consider for better control?

This is a classic problem stemming from the dual radical/electrophilic nature of NBS.[1][2] For pyrazines, which are electron-deficient heterocycles, forcing conditions can lead to a loss of selectivity.[3]

Top Recommendation: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Why it Works: DBDMH is often considered a more cost-effective and manageable alternative to NBS.[4][5] It can act as a source for both radical and electrophilic bromine, but its reactivity can be more finely tuned. For electrophilic aromatic substitution on electron-rich arenes, it is a convenient alternative to NBS.[5]

  • Troubleshooting with DBDMH:

    • Issue: Reaction is sluggish or fails to initiate.

    • Solution: While DBDMH can function under thermal or photochemical initiation for radical pathways, for electrophilic bromination of pyrazines, a strong acid co-reagent or solvent (like H₂SO₄ or trifluoroacetic acid) is often required to activate the pyrazine ring and polarize the Br-N bond of the reagent.

    • Issue: Still observing side products.

    • Solution: Lower the reaction temperature. Start at 0°C and slowly warm to room temperature. Monitor closely by TLC or UPLC to quench the reaction upon consumption of the starting material. The hydantoin byproduct is generally crystalline and can often be removed by filtration.[6]

Q2: I need to brominate a highly deactivated pyrazine (e.g., one with a nitro or cyano group). NBS and DBDMH are ineffective. What is the most powerful option?

For strongly electron-deficient systems, you need a highly potent electrophilic brominating agent.

Top Recommendation: Dibromoisocyanuric Acid (DBI)

  • Why it Works: DBI is recognized as one of the most powerful N-bromo compounds, capable of brominating inactive aromatic rings under mild conditions where other reagents fail.[7][8][9] Its efficacy stems from the high polarization of the N-Br bonds, facilitated by the three electron-withdrawing carbonyl groups in the triazine ring.

  • Troubleshooting with DBI:

    • Issue: The reaction is too vigorous or leads to decomposition.

    • Solution: DBI's high reactivity must be respected. The reaction should be run at low temperatures (e.g., 0-20°C) in a strong acid solvent like concentrated sulfuric acid.[7] Add the DBI portion-wise to a solution of the pyrazine substrate to maintain control over the exotherm.

    • Issue: Work-up is difficult due to the isocyanuric acid byproduct.

    • Solution: The work-up typically involves carefully pouring the acidic reaction mixture into a large volume of ice water to precipitate the product. The isocyanuric acid byproduct has some water solubility, while your brominated pyrazine product can be extracted with a suitable organic solvent like ethyl acetate. Ensure the quench is done slowly and with vigorous stirring in a well-ventilated fume hood.

Q3: I am working on a large scale and need a cost-effective, atom-economical brominating agent. What are my options?

For process chemistry, reagent cost, safety, and waste are paramount. While solid N-bromo reagents are convenient, nothing beats elemental bromine for atom economy.

Top Recommendation: Elemental Bromine (Br₂)

  • Why it Works: Every atom of Br₂ is available for reaction. It is a strong electrophile, especially with a Lewis acid catalyst or in a polar acidic medium.[1]

  • Troubleshooting with Br₂:

    • Issue: Extreme safety concerns. Bromine is a toxic, corrosive, and volatile liquid.[10][11][12]

    • Solution: This is non-negotiable. Always handle Br₂ in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[11][13] Have a quenching agent (like sodium thiosulfate or sodium bisulfite solution) readily available to neutralize any spills.[13] Consider using a continuous flow setup where bromine is generated and consumed in situ to avoid handling and storing large quantities.[14]

    • Issue: Over-bromination or lack of regioselectivity.

    • Solution: Control the stoichiometry precisely using a syringe pump for accurate addition. Running the reaction at low temperatures can significantly improve selectivity. The choice of solvent is also critical; using a solvent like acetic acid can help moderate reactivity compared to stronger acids.

Part 2: Comparative Analysis of Brominating Agents

To assist in reagent selection, the following table summarizes the key characteristics of NBS and its common alternatives for pyrazine synthesis.

ReagentFormulaTypeKey AdvantagesCommon Issues & DrawbacksSafety Considerations
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Radical/ElectrophilicWell-understood, easy to handle solid, byproduct (succinimide) is often easily removed.Can lead to radical side-chain bromination; low reactivity with deactivated pyrazines; potential for runaway reactions.Irritant. Ensure adequate ventilation.
Elemental Bromine (Br₂) Br₂Electrophilic100% atom economical, inexpensive, highly reactive.Highly toxic, corrosive, volatile liquid; requires specialized handling procedures; can easily over-brominate.[10][11]Severe respiratory and skin corrosive.[12] Requires stringent handling protocols and emergency quenchers.[13]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂Radical/ElectrophilicStable solid, cost-effective, high bromine content, safer to handle than Br₂.[4][6][15]Can be less reactive than Br₂ or DBI for deactivated systems; byproduct may complicate purification.Oxidizer and irritant. More stable and less corrosive than inorganic halogens.[6]
Dibromoisocyanuric Acid (DBI) C₃HBr₂N₃O₃ElectrophilicExtremely powerful, effective for highly deactivated pyrazines under mild conditions.[7][8][16]High reactivity can be difficult to control; byproduct (isocyanuric acid) can be tricky to remove.[7]Potent oxidizer. Degrades with moisture and light; store in a cool, dark, dry place.[7]

Part 3: Experimental Protocols & Workflows

Protocol 1: Bromination of a Deactivated Pyrazine using DBI

This protocol is adapted from a standard procedure for the bromination of deactivated aromatics.

Objective: To synthesize 5-bromo-2-methyl-1,3-dinitropyrazine (hypothetical example).

  • Step 1: Reaction Setup

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-methyl-1,3-dinitropyrazine (1.0 eq).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) while maintaining the internal temperature below 10°C. Stir until all starting material is dissolved.

  • Step 2: Reagent Addition

    • In a separate container, weigh Dibromoisocyanuric Acid (DBI) (0.55 eq, as both bromine atoms can react).

    • Slowly add the solid DBI to the stirred pyrazine solution in small portions over 30 minutes. Carefully monitor the temperature, ensuring it does not rise above 20°C.

  • Step 3: Reaction Monitoring

    • Allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction's progress by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by UPLC or TLC.

  • Step 4: Work-up and Purification

    • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice (approx. 10x the volume of the sulfuric acid) with vigorous stirring.

    • Extract the resulting aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the final product.

Visualization of Experimental Workflows

A logical workflow is critical for selecting the appropriate brominating agent and troubleshooting potential issues.

Bromination_Decision_Workflow cluster_start Substrate Analysis cluster_reagent Reagent Selection cluster_troubleshoot Troubleshooting Path Start Analyze Pyrazine Substrate Deactivated Is the pyrazine a highly deactivated system (e.g., nitro-substituted)? Start->Deactivated Standard Is it a standard or electron-rich pyrazine? Deactivated->Standard No DBI Select Dibromoisocyanuric Acid (DBI) + Strong Acid Deactivated->DBI Yes Scale Is this a large-scale (process) synthesis? Br2 Consider Elemental Bromine (Br2) with strict safety controls Scale->Br2 Yes DBDMH Select DBDMH as a versatile alternative to NBS Scale->DBDMH No Standard->Scale Problem Encountering Issues? (Low Yield / Side Products) DBI->Problem Br2->Problem DBDMH->Problem Temp Adjust Temperature (Typically Lower) Problem->Temp Cause? Time Optimize Reaction Time (Monitor by TLC/UPLC) Problem->Time Cause? Stoich Check Stoichiometry & Reagent Purity Problem->Stoich Cause?

Caption: Decision workflow for selecting an appropriate brominating agent.

References

Technical Support Center: Optimizing Catalyst Loading in Suzuki Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This guide is designed to provide you with in-depth, field-proven insights into optimizing catalyst loading for the Suzuki-Miyaura cross-coupling of bromopyrazines. Pyrazine derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is paramount.[1] This resource moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with bromopyrazines in Suzuki coupling reactions.

Q1: Why are Suzuki couplings with bromopyrazines often challenging, and how does this impact catalyst loading?

A1: The primary challenge arises from the pyrazine ring itself. The nitrogen atoms in the ring can coordinate to the palladium catalyst, acting as a ligand and potentially inhibiting its activity.[2][3][4] This catalyst inhibition often necessitates a higher initial catalyst loading (typically 1-5 mol%) compared to less coordinating substrates.[5] The electron-deficient nature of the pyrazine ring also makes the oxidative addition step, often the rate-determining step, more facile for the C-Br bond compared to electron-rich systems. However, the potential for catalyst poisoning remains a significant hurdle.[6]

Q2: What is a sensible starting point for catalyst loading in a new Suzuki coupling reaction with a bromopyrazine?

A2: For a new system involving bromopyrazines, a pragmatic starting point for catalyst loading is between 2-5 mol% of the palladium source.[5][7] This higher initial loading helps to ensure the reaction proceeds, even in the presence of substrate-induced catalyst inhibition. Once a successful reaction is established, optimization studies can be performed to systematically reduce the catalyst loading, enhancing the cost-effectiveness and sustainability of the process.[5]

Q3: Can I achieve low catalyst loading (e.g., < 1 mol%) for Suzuki couplings of bromopyrazines?

A3: Yes, achieving low catalyst loading is possible, but it requires careful optimization of several reaction parameters.[8] Success with low catalyst loading often hinges on the selection of a highly active catalyst system, including bulky, electron-rich phosphine ligands that can shield the palladium center from the coordinating pyrazine nitrogen.[2][4][9] Additionally, the choice of base, solvent, and temperature plays a critical role in maintaining catalyst activity and achieving high turnover numbers.[10][11]

Q4: How do I know if my catalyst is being inhibited or is deactivating during the reaction?

A4: Catalyst inhibition or deactivation often manifests as a stalled or incomplete reaction. Monitoring the reaction progress over time using techniques like TLC, LC-MS, or NMR spectroscopy is crucial.[1][12][13][14][15] If the reaction starts but then slows down or stops before the starting material is fully consumed, catalyst deactivation is a likely culprit. The formation of palladium black (precipitated palladium metal) is a visual indicator of catalyst decomposition.[16]

II. Troubleshooting Guide: From Low Yields to Optimized Processes

This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of bromopyrazines, with a focus on optimizing catalyst loading.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common and frustrating issue. The following workflow will help you diagnose and resolve the problem.

Workflow for Diagnosing Low Yield

LowYield_Workflow start Low/No Yield Observed check_reagents Verify Reagent Quality (Bromopyrazine, Boronic Acid, Base, Solvent) start->check_reagents check_reagents->start Issue Found & Corrected check_catalyst Assess Catalyst System (Precatalyst & Ligand Integrity) check_reagents->check_catalyst Reagents OK check_catalyst->start Issue Found & Corrected check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions Catalyst OK check_conditions->start Issue Found & Corrected optimize_catalyst Systematically Increase Catalyst Loading check_conditions->optimize_catalyst Conditions Appear Correct screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) optimize_catalyst->screen_ligands Still Low Yield success Improved Yield optimize_catalyst->success Yield Improves screen_bases Evaluate Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_ligands->screen_bases screen_solvents Test Various Solvents (e.g., Dioxane/H₂O, Toluene/H₂O) screen_bases->screen_solvents screen_solvents->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Detailed Troubleshooting Steps:

1. Verify Reagent Quality and Stoichiometry:

  • Bromopyrazine: Ensure it is pure and free from acidic impurities that can react with the base.

  • Boronic Acid/Ester: These reagents can degrade over time, especially if exposed to moisture, leading to protodeboronation.[3][17] Using fresh or recently purified boronic acid is recommended. Consider using more stable boronic esters, such as pinacol esters.[2]

  • Base: The choice and quality of the base are critical.[18] Ensure it is anhydrous and finely powdered for better solubility and reactivity.

  • Solvent: Use anhydrous and degassed solvents to prevent side reactions like protodeboronation and to avoid oxygen-induced catalyst deactivation and homocoupling.[3][4]

2. Assess the Catalyst System:

  • Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote efficient reduction to the active Pd(0) species. For challenging substrates, consider starting with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced palladacycle precatalyst.[3][5]

  • Ligand Choice: Standard ligands like PPh₃ may not be sufficient for bromopyrazines. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective as they promote oxidative addition and shield the palladium from the pyrazine nitrogen.[4][5][9][19]

3. Experimental Protocol: Catalyst and Ligand Screening

This protocol outlines a systematic approach to screen different catalyst systems to improve reaction yield.

  • Setup: Prepare a parallel set of reaction vials or a multi-well reaction block.

  • Reagents per Vial (Example Scale):

    • Bromopyrazine (1.0 equiv, e.g., 0.1 mmol)

    • Arylboronic acid (1.2-1.5 equiv)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water 4:1, 1 mL)

  • Variable Catalyst/Ligand Combinations:

    • Vial 1: Pd(PPh₃)₄ (5 mol%)

    • Vial 2: Pd(OAc)₂ (2.5 mol%) + SPhos (5 mol%)

    • Vial 3: Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%)

    • Vial 4: A suitable palladacycle precatalyst (e.g., XPhos-Pd-G3, 2.5 mol%)

  • Procedure:

    • To each vial, add the solid reagents.

    • Seal the vials and purge with an inert gas (e.g., Argon) for 5-10 minutes.

    • Add the degassed solvent via syringe.

    • Heat the reactions to a consistent temperature (e.g., 80-100 °C) and stir.[1][6]

    • Monitor the progress of each reaction by LC-MS or TLC at regular intervals (e.g., 1h, 4h, 16h).

  • Analysis: Compare the conversion to product across the different catalyst systems to identify the most effective one.

Issue 2: Significant Side Product Formation

Even with good conversion of the starting material, the desired product yield can be compromised by side reactions.

Common Side Reactions and Mitigation Strategies
Side ReactionCauseMitigation Strategy
Protodeboronation Hydrolysis of the boronic acid, often exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[3][17]Use fresh or purified boronic acids, consider more stable boronic esters (e.g., pinacol esters), and minimize reaction time.[2][3]
Homocoupling Coupling of the boronic acid with itself, often promoted by the presence of oxygen.[3]Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[6]
Dehalogenation Replacement of the bromo group with a hydrogen atom, potentially caused by palladium hydride species.[3][20]Screen different bases and solvents. Ensure anhydrous conditions.[6]
Issue 3: Reaction Works but Requires High Catalyst Loading

Once you have a reproducible reaction, the next step is to optimize for efficiency by reducing the catalyst loading.

Workflow for Optimizing Catalyst Loading

CatalystOptimization_Workflow start Established Reaction (High Catalyst Loading) reduce_loading Systematically Reduce Catalyst Loading (e.g., 5% -> 2% -> 1% -> 0.5%) start->reduce_loading monitor_yield Monitor Yield and Reaction Time reduce_loading->monitor_yield optimize_temp Adjust Temperature (Slight Increase May Compensate for Lower Loading) monitor_yield->optimize_temp Yield Drops final_conditions Optimized Conditions (Low Catalyst Loading, High Yield) monitor_yield->final_conditions Yield Remains High optimize_conc Modify Concentration (More Concentrated Can Sometimes Help) optimize_temp->optimize_conc optimize_conc->reduce_loading Re-evaluate at Lower Loading optimize_conc->final_conditions

Caption: Workflow for reducing catalyst loading in a Suzuki coupling reaction.

Key Optimization Parameters:
  • Temperature: While higher temperatures can sometimes lead to side reactions, a modest increase might be necessary to maintain a good reaction rate at lower catalyst loadings.[6] A temperature screen from 80 °C to 120 °C is often beneficial.[6]

  • Concentration: Running the reaction at a higher concentration (e.g., 0.5 M vs 0.1 M) can sometimes increase the reaction rate and allow for lower catalyst loadings.

  • Base and Solvent: The optimal base and solvent system identified during initial troubleshooting is crucial for maintaining high catalyst turnover.

III. The Catalytic Cycle and the Role of Key Components

A deeper understanding of the Suzuki-Miyaura catalytic cycle can provide valuable insights for troubleshooting and optimization.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Br-Pd(II)L₂-Pyrazine oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Aryl-Pd(II)L₂-Pyrazine transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Product (Ar-Ar') reductive_elimination->product bromopyrazine Bromopyrazine (Ar-Br) bromopyrazine->oxidative_addition boronic_acid Boronic Acid + Base [Ar'-B(OR)₃]⁻ boronic_acid->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrazine. Bulky, electron-rich ligands accelerate this step.[19]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. The base is crucial for activating the boronic acid to facilitate this step.[21][22]

  • Reductive Elimination: The two organic fragments are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[20]

Understanding that the pyrazine nitrogen can coordinate to the palladium intermediates at various stages highlights the importance of ligand selection to prevent catalyst sequestration and deactivation.[23][24]

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Retrieved from Benchchem website.

  • ResearchGate. (n.d.). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling | Request PDF. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with 2-Bromopyrazine. Retrieved from Benchchem website.

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from AZoM.com.

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings. Retrieved from Benchchem website.

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from Vapourtec website.

  • (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from NIH website.

  • Advion. (n.d.). SUZUKI REACTION MONITORING.

  • (2025, August 7). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Retrieved from Benchchem website.

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Retrieved from NIH website.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.

  • American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. Retrieved from ACS Publications.

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

  • Benchchem. (n.d.). Managing reaction temperature for selective 2-Bromopyrazine coupling. Retrieved from Benchchem website.

  • National Institutes of Health. (n.d.). A Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Retrieved from NIH website.

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from CovaSyn website.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine. Retrieved from Benchchem website.

  • Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from MDPI.com.

  • Royal Society of Chemistry. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.

  • ACS Publications. (2025, January 2). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano.

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).

  • CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org.

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF. Retrieved from ResearchGate.

  • Wikipedia. (n.d.). Suzuki reaction.

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

  • Benchchem. (n.d.). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling : r/Chempros.

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?

  • Benchchem. (2025, November 2). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters.

References

Technical Support Center: Buchwald-Hartwig Amination of Pyrazine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet often sensitive cross-coupling reaction. Pyrazine cores are prevalent in pharmaceuticals and agrochemicals, making their successful functionalization a critical step in many synthetic campaigns. However, the inherent electron-deficient nature of the pyrazine ring and the presence of coordinating nitrogen atoms present unique hurdles. This guide provides in-depth, experience-driven troubleshooting advice to help you navigate these complexities and achieve successful C-N bond formation.

Frequently Asked Questions (FAQs)

My Buchwald-Hartwig reaction with a chloropyrazine substrate is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

Low reactivity of chloropyrazines is a common issue and often stems from a combination of factors related to the electron-deficient nature of the pyrazine ring and the strength of the C-Cl bond. Here’s a breakdown of the likely culprits and a systematic approach to troubleshooting:

  • Inadequate Catalyst Activation or Catalyst Poisoning: The lone pairs on the pyrazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is particularly problematic with less bulky ligands that don't effectively shield the metal center.

  • Suboptimal Ligand Choice: Standard phosphine ligands may not be effective for this challenging substrate. Bulky, electron-rich biarylphosphine ligands are often necessary to promote the crucial oxidative addition step and stabilize the active catalytic species.[1]

  • Incorrect Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are often used, they can be incompatible with sensitive functional groups.[4][5][6] Weaker bases may not be strong enough to facilitate the deprotonation of the amine-palladium complex, a key step in the catalytic cycle.[7]

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting failed pyrazine aminations.

Recommended Actions:

  • Ligand Screening: If you are using a general-purpose ligand, switch to one known for its efficacy with heteroaromatic chlorides. A good starting point is to screen a panel of bulky biarylphosphine ligands.

LigandKey FeaturesRecommended for
XPhos Bulky and electron-rich, good general ligand for heteroaryl chlorides.Primary and secondary amines.
RuPhos Excellent for sterically hindered secondary amines.Challenging secondary amine couplings.
BrettPhos Designed for primary amines, offers good selectivity.[6]Primary amine couplings.
tBuDavePhos Has shown success with 4-halopyrazoles.[8][9]Specific pyrazole and related heterocycle couplings.
  • Base Optimization: If your substrate is stable to strong bases, NaOtBu is often the most effective.[4][5] For base-sensitive substrates, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures and catalyst loadings.[4][5]

  • Solvent Choice: Toluene and 1,4-dioxane are the most commonly employed and effective solvents for Buchwald-Hartwig reactions.[10] Avoid polar coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium and inhibit catalysis.[5]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results by ensuring the efficient in situ formation of the active Pd(0) species.[11]

I am observing significant amounts of hydrodehalogenation of my pyrazine starting material. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient substrates like pyrazines. This side reaction can arise from several pathways, including β-hydride elimination from the palladium-amido complex or reaction with trace water.[1]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: The choice of ligand plays a crucial role. Ligands that accelerate the rate of reductive elimination relative to competing side reactions are preferred. Bulky, electron-donating ligands often favor the desired C-N bond formation.[1]

  • Careful Control of Reaction Conditions: Ensure that all reagents and solvents are scrupulously dry. The use of freshly dried solvents and reagents can significantly reduce hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to favor the desired amination pathway.

  • Alternative Catalytic Systems: In some cases, switching to a copper-catalyzed Ullmann-type coupling can be a viable alternative, especially for amines prone to β-hydride elimination.[8]

My reaction works with bromopyrazine, but fails with the analogous chloropyrazine. Why is this and what adjustments should I make?

The difference in reactivity between aryl bromides and chlorides is a well-established phenomenon in palladium-catalyzed cross-coupling reactions.[12] The C-Cl bond is stronger and less readily undergoes oxidative addition to the Pd(0) center, which is the rate-limiting step in many cases.[11] For electron-deficient systems like pyrazines, this effect is often magnified.

Key Adjustments for Chloropyrazines:

  • More Electron-Rich and Bulky Ligands: To facilitate the challenging oxidative addition of the C-Cl bond, more electron-rich and sterically hindered ligands are required compared to what might be effective for a bromopyrazine. Ligands such as XPhos, RuPhos, and their derivatives are often necessary.[1]

  • Higher Reaction Temperatures: Reactions involving chloropyrazines typically require higher temperatures (e.g., 100-120 °C) to drive the oxidative addition step.[11]

  • Increased Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.

Comparative Reactivity of Halopyrazines:

HalogenC-X Bond StrengthOxidative Addition RateGeneral Reactivity in Buchwald-Hartwig
IodoWeakestFastestOften reactive, but iodide can inhibit the catalyst.[5]
BromoIntermediateIntermediateGenerally a good balance of reactivity.[8][9]
ChloroStrongestSlowestMost challenging, requires optimized catalyst systems.[12][13]

Experimental Protocols

General Protocol for a Screening Reaction of a Chloropyrazine with a Primary Amine

This protocol is intended as a starting point for optimization.

Materials:

  • Chloropyrazine (1.0 mmol)

  • Primary amine (1.2 mmol)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • To the reaction vial, add the chloropyrazine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Seal the vial with the screw cap.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the anhydrous toluene via syringe.

  • Add the primary amine via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Catalytic Cycle and Points of Failure

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this cycle is key to diagnosing problems.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_failure Common Failure Points Pd(0)L Active Pd(0)L Catalyst Oxidative_Addition Oxidative Addition (Pyrazine-X + Pd(0)L -> L(Pyrazine)Pd(II)X) Pd(0)L->Oxidative_Addition Pyrazine-X Inhibition Catalyst Inhibition (Pyrazine N coordination) Pd(0)L->Inhibition Pyrazine substrate Ligand_Exchange Amine Coordination & Deprotonation (L(Pyrazine)Pd(II)X + R2NH + Base -> L(Pyrazine)Pd(II)NR2) Oxidative_Addition->Ligand_Exchange Amine, Base Slow_OA Slow Oxidative Addition (Strong C-Cl bond) Oxidative_Addition->Slow_OA Reductive_Elimination Reductive Elimination (L(Pyrazine)Pd(II)NR2 -> Pyrazine-NR2 + Pd(0)L) Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Release Side_Reaction Hydrodehalogenation Reductive_Elimination->Side_Reaction β-H elimination

Caption: The Buchwald-Hartwig catalytic cycle with common failure points for pyrazine substrates.

References

Technical Support Center: Preventing Debromination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are encountering the common yet frustrating side reaction of debromination (also known as hydrodebromination) during palladium-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth, actionable troubleshooting guides and a comprehensive FAQ section to help you minimize or eliminate this unwanted byproduct, thereby improving your reaction yields and simplifying purification.

Understanding the Problem: The "Why" Behind Debromination

Before diving into troubleshooting, it is crucial to understand the mechanistic origin of debromination. This side reaction, where an aryl bromide (Ar-Br) is converted to an arene (Ar-H), is most often attributed to the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This Pd-H intermediate can arise from several sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[2] Once formed, this species can participate in a competing reductive elimination pathway with the aryl group on the palladium center (Ar-Pd-X), yielding the undesired Ar-H byproduct.[2]

Electron-deficient aryl halides and certain N-heterocyclic halides are particularly susceptible to this side reaction.[2] The reactivity order generally follows I > Br > Cl, meaning aryl bromides are more prone to debromination than aryl chlorides but less so than aryl iodides.[2]

Troubleshooting Guide: A Symptom-Based Approach

This guide is structured to help you diagnose the likely cause of debromination based on your experimental observations and systematically adjust your reaction parameters.

Issue 1: Significant Debromination Observed with Standard Conditions
  • Symptom: Your primary coupled product is formed, but you observe a significant amount (e.g., >10%) of the debrominated byproduct by LC-MS or GC-MS analysis.

  • Primary Suspects: Base, Temperature, Solvent.

Troubleshooting Steps:

  • Change the Base: This is often the most effective first step. Stronger, more aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1]

    • Action: Switch to a milder inorganic base. Finely powdered potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride intermediates.[1][2]

  • Lower the Reaction Temperature: Debromination may have a higher activation energy than the desired cross-coupling pathway.

    • Action: Decrease the reaction temperature in 10-20 °C increments. While this may slow down the desired reaction, it can often disproportionately suppress the debromination side reaction, leading to a cleaner product profile.[1][3] Monitor the reaction over a longer period to ensure completion.

  • Evaluate the Solvent: Protic solvents (e.g., alcohols) or solvents containing trace water can be a source of hydrides.[2][4]

    • Action: Ensure you are using anhydrous, degassed solvents. If your protocol uses a protic solvent, consider switching to an aprotic polar solvent system like 1,4-dioxane, toluene, or THF.[5][6] The choice of solvent can be critical, as polar, coordinating solvents can sometimes influence reaction selectivity in unexpected ways.[7][8][9]

// Nodes start [label="Significant Debromination Observed", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Step 1: Modify the Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Step 2: Lower Temperature", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Step 3: Change Solvent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand [label="Step 4: Optimize Ligand/Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=doublecircle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> base [label="Is base strong (e.g., NaOtBu)?"]; base -> temp [label="Switch to milder base (K₂CO₃, K₃PO₄).\nStill observing debromination?"]; temp -> solvent [label="Decrease temp by 10-20 °C.\nStill observing debromination?"]; solvent -> ligand [label="Switch to anhydrous, aprotic solvent (Toluene, Dioxane).\nStill observing debromination?"]; ligand -> end [label="Use bulky, electron-rich ligand (e.g., SPhos, XPhos).\nMonitor for improvement."]; } .enddot Caption: Initial troubleshooting workflow for debromination.

Issue 2: Debromination Predominates with Electron-Deficient or Heterocyclic Aryl Bromides
  • Symptom: The desired product yield is very low, and the primary species observed is the debrominated starting material. This is common with substrates like bromopyridines or nitro-substituted aryl bromides.[2]

  • Primary Suspects: Catalyst System (Ligand Choice), Substrate-Specific Issues.

Troubleshooting Steps:

  • Optimize the Ligand: The ligand is critical for stabilizing the palladium center and modulating its reactivity. For challenging substrates, a ligand that promotes rapid reductive elimination of the desired product over the debromination pathway is essential.

    • Action: Employ bulky, electron-rich phosphine ligands. The Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to accelerate both oxidative addition and reductive elimination, which can outcompete the debromination pathway.[10][11][12] These ligands create a sterically hindered environment around the palladium, which can favor the desired C-C or C-N bond formation.[11]

  • Consider a Precatalyst: Using a precatalyst ensures a consistent and reliable generation of the active Pd(0) species.

    • Action: Utilize a commercially available precatalyst (e.g., XPhos Pd G3). This provides a precise metal-to-ligand ratio, improves reproducibility, and often leads to higher catalyst activity, which can help the desired reaction dominate.[13]

  • Protecting Groups for N-Heterocycles: For substrates containing N-H bonds (e.g., pyrroles, indoles), the acidic proton can interfere with the reaction. Deprotonation by the base can alter the electronic properties of the ring or the N-H group can coordinate to the palladium, leading to catalyst inhibition or side reactions.[2][14]

    • Action: Protect the N-H group with a suitable protecting group (e.g., Boc, SEM). This can effectively suppress debromination and lead to cleaner reaction profiles.[14]

Ligand_Effect_on_Reductive_Elimination

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in cross-coupling reactions? A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur when the palladium complex reacts with bases, solvents (like alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, resulting in the replacement of the bromine atom with a hydrogen atom.[1][2]

Q2: I'm seeing debromination in a Suzuki-Miyaura coupling. Could my boronic acid be the problem? A2: While less common than issues with the base or solvent, the boronic acid or its esters can play a role. Protodeboronation (cleavage of the C-B bond) is a known side reaction, especially in the presence of water and strong base.[15] While this doesn't directly cause debromination of the aryl bromide, it consumes the coupling partner, potentially allowing more time and opportunity for the competing debromination pathway to occur. Using highly pure boronic acids or more stable boronate esters (like pinacol esters) can improve overall reaction efficiency and indirectly suppress side reactions.[4][16]

Q3: Does the choice of palladium source matter? For example, Pd(OAc)₂ vs. Pd₂(dba)₃? A3: Yes, the choice of palladium precursor can influence the reaction. Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) species. This reduction step can sometimes be a source of variability. Pd₂(dba)₃ is a Pd(0) source, which can lead to more consistent initiation of the catalytic cycle. However, the most reliable approach is often to use a well-defined precatalyst that already incorporates the desired ligand, as this provides the most control over the active species in solution.[13]

Q4: Can I just add more catalyst to push the reaction to completion and overcome debromination? A4: Simply increasing the catalyst loading is generally not an effective strategy and can be counterproductive. While it might increase the rate of the desired reaction, it will also increase the rate of the debromination side reaction. Furthermore, higher catalyst concentrations can sometimes lead to other side reactions or catalyst decomposition (formation of palladium black).[6] It is far more effective to optimize the reaction parameters (base, ligand, temperature, solvent) to improve the selectivity of the existing catalytic system.

Q5: My reaction is sluggish, and I see debromination. I'm worried that if I lower the temperature, the reaction won't proceed at all. What should I do? A5: This is a common dilemma. If oxidative addition is the rate-limiting step, lowering the temperature might stall the reaction. In this scenario, focus on the catalyst system first. Switching to a more active ligand, such as one of the Buchwald biaryl phosphines (e.g., XPhos, SPhos), can dramatically accelerate the oxidative addition and subsequent steps of the catalytic cycle. This enhanced reactivity often allows the reaction to proceed efficiently at a lower temperature, where the debromination pathway is less favorable.

Parameter Optimization Summary

For quick reference, the table below summarizes the key parameters and recommended modifications to mitigate debromination.

ParameterCommon Cause of DebrominationRecommended ActionJustification
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu)Switch to milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][2]Milder bases are less prone to generating palladium-hydride species.[1]
Temperature High reaction temperatures (>100 °C)Lower the temperature in 10-20 °C increments.[3]Debromination often has a higher activation energy than the desired coupling.[1]
Ligand Standard or less bulky ligands (e.g., PPh₃)Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[12]Promotes faster reductive elimination of the product, outcompeting the debromination pathway.[10][11]
Solvent Protic solvents (alcohols) or presence of waterUse anhydrous, degassed aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF).[5][17]Minimizes the external sources of protons/hydrides that can lead to Pd-H formation.[4]
Substrate N-H containing heterocycles (e.g., indoles, pyrroles)Protect the N-H group (e.g., with Boc or SEM).[14]Prevents catalyst inhibition and unwanted side reactions caused by the acidic proton.[2][14]

General Experimental Protocol to Minimize Debromination (Suzuki-Miyaura Example)

This protocol incorporates best practices to serve as a robust starting point for challenging aryl bromides.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst, followed by the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): For particularly sensitive substrates, degas the final reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

scale-up synthesis challenges of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-amino-6-bromopyrazine-2-carboxylate

Document ID: TSC-MABPC-S24

Version: 1.0

Introduction

Welcome to the technical support guide for the scale-up synthesis of this compound. This molecule is a pivotal building block in the development of novel therapeutics and agrochemicals, valued for its uniquely functionalized pyrazine core.[1][2] This document is designed for researchers, chemists, and process engineers encountering challenges during the transition from laboratory-scale synthesis to pilot or manufacturing scale. We will address common pitfalls in a practical question-and-answer format, grounded in reaction mechanics and process engineering principles.

The predominant synthetic route involves the regioselective bromination of Methyl 3-aminopyrazine-2-carboxylate using an electrophilic bromine source, most commonly N-Bromosuccinimide (NBS).[3][4] While effective at the bench, this process presents distinct challenges at scale related to reaction control, product isolation, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

The most widely adopted and scalable method is the direct bromination of Methyl 3-aminopyrazine-2-carboxylate with N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[3][4] The reaction is driven by the electron-donating nature of the amino group, which activates the pyrazine ring for electrophilic substitution. The C-6 position is preferentially brominated due to steric hindrance at C-5 from the adjacent ester group. This route is favored for its high yield, operational simplicity, and the fact that the product often precipitates directly from the reaction medium, simplifying initial isolation.[3]

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the NBS bromination?

The three most critical parameters are:

  • Temperature: The bromination reaction is exothermic. Uncontrolled temperature can lead to the formation of impurities, including potential over-bromination, and poses a safety risk. Precise temperature control via a jacketed reactor is essential.

  • Reagent Stoichiometry and Addition Rate: While a 1:1 molar ratio of starting material to NBS is typical, a slight excess of NBS (1.02-1.05 eq) may be required at scale to drive the reaction to completion.[3] However, the addition rate of NBS is paramount. A slow, controlled addition prevents localized high concentrations of the brominating agent and mitigates the initial exotherm.

  • Agitation: This is a solid-liquid slurry reaction. Efficient agitation is crucial to ensure good mass transfer, prevent solids from settling, and maintain uniform temperature throughout the reactor. Insufficient mixing can lead to reaction stalling or localized "hot spots."

Q3: What are the primary safety concerns associated with this process at scale?

  • Handling of N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and a lachrymator. Dust inhalation should be minimized by using a contained charging system.

  • Brominated Compounds: The product, this compound, is classified as a potential skin sensitizer.[5] Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.

  • Thermal Runaway: As an exothermic reaction, the potential for a thermal runaway, though moderate, must be respected. A well-maintained and calibrated reactor cooling system is non-negotiable.

Scale-Up Synthesis & Workup Workflow

The following diagram outlines the key unit operations for the production of this compound at scale.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase A Charge Reactor with Acetonitrile & Starting Material B Cool Reactor to 0-5 °C A->B C Controlled Addition of NBS Slurry B->C D Reaction Hold (e.g., 16h at RT) C->D E Filter Crude Product (e.g., Nutsche Filter Dryer) D->E Monitor by HPLC for completion F Wash Cake with Cold Acetonitrile E->F G Second Wash with Water (to remove succinimide) F->G H Dry Product under Vacuum G->H I QC Approved Product H->I Final QC Analysis

Caption: High-level process flow for the synthesis and isolation.

Troubleshooting Guide

This section addresses specific issues that may arise during or after the synthesis.

Problem ID Issue Description Probable Cause(s) Recommended Solution(s)
P-01 Low Reaction Yield (<85%) 1. Incomplete Reaction: Insufficient reaction time or low temperature. 2. Reagent Degradation: NBS is moisture-sensitive. 3. Product Loss: Product is partially soluble in the mother liquor/wash solvent.1. Monitor reaction completion via in-process control (IPC) using HPLC. Extend hold time if necessary. 2. Ensure NBS is dry and of high purity. Use freshly opened containers. 3. Cool the slurry to 0-5°C before filtration to minimize solubility. Analyze the mother liquor to quantify losses and consider solvent recycling if significant.
P-02 Product Fails Purity Spec (>0.5% Starting Material) 1. Poor Mass Transfer: Inefficient mixing of the solid-liquid slurry. 2. Insufficient NBS: Stoichiometry may need slight adjustment at scale.1. Verify agitator speed and design are adequate for maintaining a uniform slurry. 2. Increase NBS charge slightly (e.g., from 1.02 to 1.05 equivalents). Perform a small-scale trial first to confirm the effect on the impurity profile.
P-03 Product Fails Purity Spec (High Succinimide Content) 1. Inefficient Washing: Succinimide, a reaction byproduct, is soluble in acetonitrile but may be trapped in the filter cake.1. Ensure good cake deliquoring before washing. 2. Incorporate a water or slightly basic aqueous wash after the acetonitrile wash. The product has low aqueous solubility, while succinimide is readily soluble in water. Verify product stability to aqueous conditions first.
P-04 Formation of an Unknown Impurity (e.g., at m/z ~311) 1. Over-bromination: This suggests a dibrominated species. 2. Cause: Localized "hot spots" due to poor heat transfer or too rapid NBS addition.1. Improve temperature control. Ensure the reactor cooling jacket is functioning efficiently. 2. Slow down the NBS addition rate. Consider adding NBS as a slurry in acetonitrile rather than as a solid to improve dispersion and heat management.
P-05 Slow or Difficult Filtration 1. Fine Particle Size: Rapid precipitation can lead to small, difficult-to-filter crystals. 2. "Oiling Out": If the reaction temperature is too high, the product may initially form a liquid phase before solidifying.1. Control the temperature and addition rate carefully. A slower reaction can promote the growth of larger, more easily filtered crystals. 2. Consider an "anti-solvent" addition post-reaction to induce more favorable crystallization if particle size remains an issue.

Troubleshooting Logic Diagram

G cluster_root Root Problem cluster_causes Primary Causes cluster_solutions Corrective Actions Root Final Product Fails QC LowYield Low Yield Incomplete Reaction Product Loss Root:f0->LowYield LowPurity Low Purity High SM High Byproduct High Dibromo Root:f0->LowPurity BadPhysProps Poor Physical Properties Fine Particles Slow Filtration Root:f0->BadPhysProps ProcOpt Process Optimization Extend Rxn Time Check NBS Stoich. Slow NBS Addition LowYield:p1->ProcOpt:s1 WorkupOpt Workup Optimization Optimize Wash Solvent Cool Before Filter Improve Agitation LowYield:p2->WorkupOpt:s2 LowPurity:p1->ProcOpt:s2 LowPurity:p3->ProcOpt:s3 LowPurity:p1->WorkupOpt:s3 LowPurity:p2->WorkupOpt:s1 BadPhysProps:p2->BadPhysProps:p1 BadPhysProps:p1->ProcOpt:s3

Caption: Cause-and-effect relationships in troubleshooting.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis (1 kg Scale Example)

  • Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, and ports for liquid/solid addition. 10 L receiving vessel. Nutsche filter dryer.

  • Procedure:

    • Charge the 20 L reactor with Methyl 3-aminopyrazine-2-carboxylate (1.00 kg, 6.53 mol).

    • Charge acetonitrile (10 L). Begin agitation to form a slurry.

    • Cool the reactor jacket to bring the internal temperature to 0-5°C.

    • In a separate vessel, prepare a slurry of N-Bromosuccinimide (1.22 kg, 6.86 mol, 1.05 eq) in acetonitrile (2 L).

    • Slowly add the NBS slurry to the reactor via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 16 hours.

    • Monitor the reaction for completion by HPLC (Target: <0.5% starting material remaining).

    • Once complete, cool the slurry back down to 0-5°C and hold for 1 hour.

    • Filter the solid product using the Nutsche filter.

    • Wash the filter cake with pre-chilled (0-5°C) acetonitrile (2 x 1 L).

    • Wash the filter cake with deionized water (2 x 2 L).

    • Dry the product under vacuum at 40-50°C until constant weight is achieved.

    • Expected Yield: 1.3 - 1.4 kg (87-94%). Expected Purity: >99.0% by HPLC.

Protocol 2: HPLC In-Process Control (IPC) Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Approximate Retention Times:

    • Methyl 3-aminopyrazine-2-carboxylate: ~4.5 min

    • This compound: ~6.8 min

References

stability of Methyl 3-amino-6-bromopyrazine-2-carboxylate under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-6-bromopyrazine-2-carboxylate (M3A6BPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the use of this versatile building block in your synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, finding applications in pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on the pyrazine core, allows for diverse chemical transformations. This guide will address common questions and challenges related to the stability and reactivity of this compound under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Question: What are the recommended storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][3] The compound is a solid that is soluble in chloroform, ethyl acetate, and methanol.[3]

PropertyValueSource
CAS Number 6966-01-4[2]
Molecular Formula C₆H₆BrN₃O₂[2]
Molecular Weight 232.04 g/mol
Appearance Light yellow to brown powder/crystal
Melting Point 172-177 °C
Storage Room temperature, sealed in dry, protect from light[2][3]
Stability Under Common Reaction Conditions

Question: How stable is this compound under acidic and basic conditions?

  • Acidic Conditions: The ester group is susceptible to hydrolysis under strong acidic conditions, which would yield 3-amino-6-bromopyrazine-2-carboxylic acid. The pyrazine ring itself is generally stable to acidic conditions.

  • Basic Conditions: Strong basic conditions will also promote the hydrolysis of the methyl ester to the corresponding carboxylic acid. The use of strong bases like sodium tert-butoxide is common in Buchwald-Hartwig amination reactions, suggesting the pyrazine core and the C-Br bond are relatively stable under these conditions for the duration of the reaction.[4][5] However, prolonged exposure or high temperatures could lead to decomposition.

Troubleshooting:

  • Unexpected ester hydrolysis: If you observe the formation of the carboxylic acid byproduct, consider using milder bases (e.g., K₂CO₃, Cs₂CO₃) or shorter reaction times and lower temperatures.

  • Monitoring hydrolysis: The progress of hydrolysis can be monitored by HPLC or TLC, observing the appearance of a more polar spot corresponding to the carboxylic acid.

Stability in Cross-Coupling Reactions

This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1]

Question: What are the potential side reactions and stability issues when using this compound in Suzuki-Miyaura couplings?

Answer: The primary concern in Suzuki-Miyaura reactions with substrates like this is the potential for dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can be influenced by the choice of catalyst, base, and solvent. The amino group on the pyrazine ring can also potentially coordinate to the palladium catalyst, which may affect its activity.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

IssuePotential CauseRecommended Solution
Low Yield of Coupled Product - Inefficient catalyst system- Catalyst inhibition by the amino group- Decomposition of the starting material- Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).- Use a base that is effective but minimizes side reactions (e.g., K₂CO₃, Cs₂CO₃).[6]- Optimize the reaction temperature; higher temperatures may increase the rate of coupling but also decomposition.
Formation of Dehalogenated Byproduct - Reductive elimination from a palladium-hydride intermediate- Use anhydrous solvents and reagents.- Choose a catalyst/ligand system less prone to β-hydride elimination.- The choice of boronic acid/ester can also influence this side reaction.
Ester Hydrolysis - Use of strong aqueous bases- Employ non-aqueous conditions or milder bases like K₂CO₃.

Question: What are the key considerations for the stability of this compound in Buchwald-Hartwig amination reactions?

Answer: The Buchwald-Hartwig amination typically employs strong bases (e.g., NaOtBu, KOtBu, Cs₂CO₃) and elevated temperatures, which can pose stability challenges.[4][7] While the pyrazine core is generally robust, the methyl ester can be susceptible to hydrolysis or aminolysis under these conditions.

Troubleshooting Guide for Buchwald-Hartwig Amination:

IssuePotential CauseRecommended Solution
Low Conversion - Inactive catalyst- Catalyst poisoning- Screen various palladium catalysts and phosphine ligands (e.g., BINAP, XPhos).[5][8]- Ensure an inert atmosphere to prevent catalyst oxidation.[4]
Formation of Amide Byproduct - Reaction of the amine coupling partner with the methyl ester- Use a less nucleophilic amine if possible.- Optimize reaction conditions to favor C-N bond formation over aminolysis (e.g., lower temperature, shorter reaction time).
Decomposition of Starting Material - High reaction temperature- Prolonged reaction time- Perform a time-course study to determine the optimal reaction time.- Screen for the lowest effective temperature.
Thermal and Photochemical Stability

Question: Is this compound sensitive to heat and light?

Answer: The compound has a relatively high melting point (172-177 °C), suggesting good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures, especially in the presence of other reagents, can lead to decomposition. Pyrazine derivatives, in general, can be sensitive to UV light, which may induce photochemical reactions. Therefore, it is recommended to protect the compound from light during storage and reactions whenever possible.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

  • To a reaction vessel under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., BINAP, 0.06 eq.).

  • Add this compound (1.0 eq.) and a strong base (e.g., NaOtBu, 1.4 eq.).

  • Add the amine coupling partner (1.2 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or THF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Analytical Methods for Stability and Purity Assessment

Question: How can I monitor the stability and purity of this compound and its reactions?

Answer: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and monitoring the progress of its reactions. A stability-indicating HPLC method can separate the parent compound from its potential degradation products.

Recommended HPLC Method Parameters (Starting Point):

  • Column: A reversed-phase C18 column is a good starting point for the separation of pyrazine derivatives.[9][10]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium formate) is often effective.

  • Detection: UV detection at a wavelength where the pyrazine core absorbs strongly (e.g., around 270-300 nm) is recommended.[10]

  • Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to generate potential degradation products and ensure they are resolved from the main peak.[11][12][13][14]

Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the starting material, products, and any isolated impurities or degradation products. The 1H NMR spectrum of this compound in DMSO-d₆ typically shows a singlet for the methyl protons around 3.85 ppm, a broad singlet for the amino protons around 7.55 ppm, and a singlet for the pyrazine proton at approximately 8.42 ppm.[15]

Visualizing Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound under common reaction conditions.

G M3A6BPC This compound Hydrolysis_Product 3-Amino-6-bromopyrazine-2-carboxylic acid M3A6BPC->Hydrolysis_Product  Acid or Base (Hydrolysis) Dehalogenation_Product Methyl 3-aminopyrazine-2-carboxylate M3A6BPC->Dehalogenation_Product  Pd-Catalyst, H-source (Dehalogenation) Decarboxylation_Product 3-Amino-6-bromopyrazine Hydrolysis_Product->Decarboxylation_Product  Heat (Decarboxylation)

References

Technical Support Center: Navigating Reactions with Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-amino-6-bromopyrazine-2-carboxylate. This versatile building block is a cornerstone in the synthesis of a wide array of bioactive molecules, including those in pharmaceutical and agrochemical development.[1] Its unique trifunctional nature—possessing an amino group, a bromo substituent, and a methyl ester on a pyrazine core—offers a rich landscape for chemical transformations. However, this same complexity can introduce specific challenges during the reaction workup and purification phases.

This guide is designed to provide practical, experience-driven advice in a question-and-answer format. We will move beyond generic protocols to address the nuances of this specific molecule, helping you troubleshoot common issues and optimize your synthetic outcomes.

Core Principles for Workup Design

Before delving into specific troubleshooting scenarios, it's crucial to understand the chemical personality of this compound. Its behavior during workup is dictated by the interplay of its functional groups:

  • The Basic Amino Group: The primary amine is a weak base and can be protonated in acidic media. This significantly increases the compound's polarity and aqueous solubility.

  • The Pyrazine Core: The nitrogen atoms in the pyrazine ring are also basic and can be protonated under acidic conditions, further enhancing aqueous solubility.

  • The Methyl Ester: This group is susceptible to hydrolysis, particularly under strong basic conditions (e.g., concentrated NaOH or KOH), which would convert it to a carboxylate salt.

  • The Bromo Substituent: This is the primary site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Solubility Profile: The compound is generally soluble in chlorinated solvents (like dichloromethane), ethyl acetate, and methanol, but has limited solubility in non-polar solvents like hexanes and is sparingly soluble in water under neutral conditions.[2]

This understanding forms the basis for rational workup design and troubleshooting.

General Workup Workflow

A typical workup procedure for reactions involving this substrate follows a logical sequence designed to remove impurities while preserving the desired product.

G cluster_0 Reaction Quenching cluster_1 Phase Separation cluster_2 Isolation cluster_3 Purification Quench Quench Reaction (e.g., with water or sat. NH4Cl) Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Transfer to Separatory Funnel Wash Aqueous Washes (e.g., Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purification (e.g., Column Chromatography, Recrystallization) Concentrate->Purify

Caption: A generalized workflow for the workup and purification of reactions involving this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Recovery After Aqueous Workup

Q: I performed a standard aqueous workup after my reaction, but upon concentrating the organic layer, I obtained very little or no product. Where did my compound go?

A: This is a classic issue, often stemming from the basic nature of the aminopyrazine core.

  • Plausible Cause 1: Accidental Acidification. If your reaction quench or aqueous wash solutions were acidic (even mildly, pH < 5), you may have protonated the amino group and/or the pyrazine nitrogens. The resulting salt is likely highly soluble in the aqueous layer and will be lost from your organic phase.[3]

  • Troubleshooting Steps:

    • Check the Aqueous Layer: Do not discard your aqueous layers until you have confirmed the location of your product. Take a small sample of the combined aqueous phases, carefully basify it with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to a pH of 7-8.

    • Back-Extraction: If your product precipitates upon basification, or if a TLC analysis of a small, basified, and extracted sample shows your product, you can proceed to "rescue" it. Basify the entire aqueous layer and extract it multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Preventative Measures: During the workup, ensure all aqueous solutions are neutral or slightly basic. A wash with saturated sodium bicarbonate solution is often a good practice to ensure any residual acid is neutralized.

Issue 2: Difficulty Removing Palladium Catalyst Residues

Q: I've run a Suzuki or Buchwald-Hartwig coupling reaction and now my crude product is contaminated with a black or dark-colored solid (likely palladium black) that is difficult to remove by standard filtration.

A: Palladium catalysts and their byproducts can be notoriously difficult to remove, especially when the product molecule can act as a ligand, which is a possibility with the amino group on your substrate.

  • Plausible Cause: Catalyst Agglomeration and Product Chelation. The palladium catalyst may have crashed out of solution as palladium black. Additionally, the amino group on your product can chelate to residual palladium, making it "soluble" in the organic phase.

  • Troubleshooting Protocol: Celite Filtration

    • Dilute: After quenching the reaction, dilute the mixture with your extraction solvent (e.g., ethyl acetate).

    • Celite Plug: Prepare a short plug of Celite (diatomaceous earth) in a fritted funnel or a cotton-plugged pipette. The depth of the plug should be about 2-3 cm.

    • Wet the Plug: Wet the Celite plug with the clean extraction solvent.

    • Filter: Pass the entire reaction mixture through the Celite plug. The fine palladium particles will be adsorbed onto the Celite.[2][4]

    • Rinse: Wash the Celite plug thoroughly with additional fresh solvent to ensure all of your product is collected.

  • Advanced Tip: If Celite filtration is insufficient, you may need to employ a scavenger. Stirring the crude organic solution with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for a few hours before filtration can be highly effective.

Issue 3: Suspected Ester Hydrolysis

Q: My NMR or Mass Spec data of the final product shows a mass that is 14 units lower than expected, and I've lost the characteristic methyl singlet in the NMR. Have I hydrolyzed my ester?

A: This is a strong indication of ester hydrolysis to the corresponding carboxylic acid.

  • Plausible Cause: Basic Workup Conditions. While a basic wash is often necessary, prolonged exposure to or the use of strong bases (like NaOH or KOH) can saponify the methyl ester.[5] This is more likely if the reaction was heated during the workup.

  • Troubleshooting Steps:

    • Use Milder Bases: For neutralization, use saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions, which are generally not basic enough to cause significant hydrolysis at room temperature.

    • Minimize Contact Time: Do not let the reaction mixture sit in contact with basic aqueous solutions for extended periods. Perform your extractions promptly.

    • Temperature Control: Avoid heating the reaction mixture during a basic workup.

    • Product Isolation: If hydrolysis has occurred, you now have a carboxylic acid. To isolate it, you can acidify the aqueous layer (if the product is there) to a pH of ~3-4, which should protonate the carboxylate and may cause the product to precipitate or allow it to be extracted into an organic solvent. Be aware that the rest of the molecule will now be protonated and highly water-soluble. A more robust method might be to use an ion-exchange resin.

Issue 4: Formation of an Emulsion During Extraction

Q: When I try to perform a liquid-liquid extraction, I'm not getting a clean separation. Instead, I have a thick, cloudy layer between the organic and aqueous phases.

A: Emulsion formation is a common frustration in workups, often caused by the presence of both polar and non-polar functionalities in your product or byproducts, which act as surfactants.

  • Troubleshooting Protocol: Breaking an Emulsion

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.

    • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite. This can sometimes break up the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for column chromatography of this compound and its derivatives?

A1: A gradient of ethyl acetate in hexanes (or heptane) is a very common starting point. For the starting material itself, a gradient from 10% to 50% ethyl acetate in hexanes is often effective. For more polar derivatives (e.g., after a Suzuki coupling), you may need to increase the polarity further, sometimes adding a small percentage (1-2%) of methanol to the ethyl acetate. Always perform a TLC analysis first to determine the optimal solvent system.

Q2: Can I use an acidic wash (e.g., dilute HCl) to remove basic impurities?

A2: It is generally not recommended. As discussed in Issue 1, an acidic wash will protonate your product and pull it into the aqueous layer. This technique should only be used if your desired product is stable to acid and does not contain basic functional groups, which is not the case here.

Q3: My product seems to be "streaking" on the TLC plate. What does this mean?

A3: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system or that it is interacting strongly with the silica gel. This can be due to the basic amino and pyrazine groups. To mitigate this, you can try a more polar eluent or add a small amount (e.g., 0.5-1%) of triethylamine or ammonia (in methanol) to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to better spot shape.

Q4: Is the compound stable to air and light?

A4: While the compound is generally stable, like many amino-aromatic compounds, it is good practice to protect it from prolonged exposure to strong light and air to prevent potential oxidative degradation, which might manifest as a darkening in color over time. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term storage.

References

Validation & Comparative

A Comparative Guide to the Analytical Methods for Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Analytical Precision for Methyl 3-amino-6-bromopyrazine-2-carboxylate

This compound is a key building block in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its purity and the profile of any impurities can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are paramount for its characterization and quality control. This guide will explore and compare the primary analytical techniques for this compound, providing a framework for method selection based on experimental data and established scientific principles. The compound is also utilized as a reference standard in various analytical techniques, underscoring the need for well-characterized analytical methods.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₆H₆BrN₃O₂[2]
Molecular Weight232.03 g/mol
Melting Point172-177 °C
AppearanceLight yellow to brown powder/crystal
SolubilitySoluble in Chloroform, Ethyl Acetate, Methanol

Chromatographic Methods: A Comparative Analysis

Chromatographic techniques are the cornerstone of analytical chemistry for pharmaceutical intermediates. This section compares the two most prevalent methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase approach is typically the most suitable.

  • Stationary Phase: A C18 column is the preferred choice due to the non-polar nature of the pyrazine ring, providing good retention and separation from polar impurities.

  • Mobile Phase: A mixture of acetonitrile or methanol with water is effective for eluting the analyte. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase. A buffer, such as formic acid, is often added to control the pH and improve peak shape by ensuring the amino group is protonated.[3]

  • Detection: The aromatic nature of the pyrazine ring allows for sensitive detection using a UV detector.

Proposed HPLC Method Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • 0-2 min: 10% A

    • 2-15 min: 10-90% A

    • 15-18 min: 90% A

    • 18-20 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (10% Acetonitrile in water) to a concentration of 1 mg/mL.

Trustworthiness through Validation: This proposed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While pyrazine derivatives can be analyzed by GC, the relatively high melting point of the target compound suggests that derivatization might be necessary for optimal performance, though direct analysis is often possible.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating aromatic compounds.

  • Injector and Temperature Program: A split/splitless injector is typically used. The temperature program is optimized to ensure good separation of the analyte from any volatile impurities without causing thermal degradation.

  • Detection: Mass spectrometry provides both quantitative data and structural information, which is invaluable for impurity identification. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), aiding in the confirmation of bromine-containing compounds.

Proposed GC-MS Method Protocol:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-350 m/z

Comparison of HPLC and GC-MS
FeatureHPLCGC-MS
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity High, especially with UV or MS detection.Very high, particularly with selective ion monitoring (SIM).
Specificity Good with UV, excellent with MS detection.Excellent, provides structural information for identification.
Sample Preparation Generally simpler, involves dissolution.May require derivatization for less volatile compounds.
Instrumentation Cost Moderate to high.High.
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR: Provides information about the number and chemical environment of protons. The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic signals: a singlet for the methyl protons (~3.85 ppm), a broad singlet for the amino protons (~7.55 ppm), and a singlet for the pyrazine ring proton (~8.42 ppm).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electron Ionization (EI): In GC-MS, EI is the most common ionization technique. The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Electrospray Ionization (ESI): In LC-MS, ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound, the expected m/z would be around 232 and 234.[4]

Anticipated Mass Fragmentation Pattern (EI):

The fragmentation of the molecular ion would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the bromine atom.

Stability-Indicating Method Development

For drug development and quality control, it is crucial to have an analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products. This is known as a stability-indicating method.

Forced Degradation Studies:

To develop a stability-indicating HPLC method, forced degradation studies should be performed under various stress conditions to generate potential degradation products. These conditions typically include:

  • Acidic hydrolysis: 0.1 M HCl at 60 °C

  • Basic hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative degradation: 3% H₂O₂ at room temperature

  • Thermal degradation: 105 °C

  • Photolytic degradation: Exposure to UV light

The proposed HPLC method should then be used to analyze the stressed samples to ensure that all degradation products are well-separated from the parent compound. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to confirm that no co-eluting impurities are present.

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis & Reporting Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject GCMS GC-MS Analysis Dissolution->GCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze MS Mass Spectrometry Dissolution->MS Analyze Purity Purity Assessment HPLC->Purity Quantification Quantitative Analysis HPLC->Quantification GCMS->Purity GCMS->Quantification Structure Structural Elucidation NMR->Structure MS->Structure Report Final Report Purity->Report Quantification->Report Structure->Report

Caption: A generalized workflow for the analysis of this compound.

Conclusion and Recommendations

The choice of analytical method for this compound depends on the specific requirements of the analysis.

  • For routine purity testing and quantitative analysis , a validated HPLC-UV method is the most practical and cost-effective choice. It offers a good balance of sensitivity, specificity, and ease of use.

  • For identification of unknown impurities and structural elucidation , GC-MS and NMR spectroscopy are indispensable. The mass spectral data from GC-MS, particularly the isotopic pattern of bromine, provides a high degree of confidence in identification.

  • For stability studies , a stability-indicating HPLC method with PDA detection is essential to ensure that all degradation products can be separated and quantified.

It is strongly recommended that any developed method be thoroughly validated according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical data. This rigorous approach to analytical science is fundamental to the development of safe and effective pharmaceutical and agricultural products.

References

Spectral Analysis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of the 1H NMR Spectrum of Methyl 3-amino-6-bromopyrazine-2-carboxylate

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Designed for researchers and drug development professionals, this document delves into the structural elucidation of the molecule, compares its spectral features with those of relevant analogs, and provides a robust experimental protocol for data acquisition.

The structural characterization of novel or synthesized compounds is a cornerstone of chemical research. 1H NMR spectroscopy offers an unparalleled, non-destructive view into the precise arrangement of protons within a molecule, confirming identity, purity, and electronic architecture.

The 1H NMR spectrum of this compound was acquired on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. The resulting data reveals three distinct signals, each corresponding to a unique proton environment in the molecule.[2]

Table 1: 1H NMR Spectral Data for this compound [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.42Singlet (s)1HH-5 (Pyrazine ring)
7.55Broad Singlet (br s)2H-NH₂ (Amino group)
3.85Singlet (s)3H-OCH₃ (Methyl ester)
In-Depth Signal Interpretation:
  • δ 8.42 (s, 1H, H-5): This singlet corresponds to the lone proton on the pyrazine ring. Its significant downfield shift is a direct consequence of the powerful cumulative electron-withdrawing effects of the two ring nitrogen atoms, the adjacent electronegative bromine atom at C-6, and the methoxycarbonyl group at C-2. These groups deshield the H-5 proton, pulling electron density away from it and causing it to resonate at a high chemical shift. The signal is a singlet as there are no vicinal protons (protons on adjacent carbons) with which to couple.

  • δ 7.55 (br s, 2H, -NH₂): This signal represents the two protons of the primary amino group at C-3. The broadness of this peak is characteristic of amine protons in many solvents. This phenomenon arises from a combination of factors, including intermediate rates of chemical exchange with trace amounts of water and quadrupolar broadening from the adjacent 14N nucleus.

  • δ 3.85 (s, 3H, -OCH₃): This sharp singlet, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality. Its chemical shift is typical for methyl esters. The singlet multiplicity confirms that these protons are isolated and not coupled to any neighboring protons.

Below is a diagram illustrating the molecular structure and the proton assignments.

Caption: Molecular structure and 1H NMR assignments.

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the electronic environment of the target molecule, it is instructive to compare its spectrum with that of its precursor, Methyl 3-aminopyrazine-2-carboxylate, and the parent heterocycle, pyrazine.

Comparison 1: The Effect of Bromination

The direct precursor for the synthesis of the title compound is Methyl 3-aminopyrazine-2-carboxylate.[2] Its 1H NMR spectrum features two doublets for the ring protons, H-5 and H-6, which are coupled to each other.

Table 2: 1H NMR Data Comparison

CompoundH-5 Shift (ppm)H-6 Shift (ppm)
Methyl 3-aminopyrazine-2-carboxylate~7.8 (d)~8.1 (d)
This compound8.42 (s)N/A (substituted with Br)

Data for Methyl 3-aminopyrazine-2-carboxylate is estimated from typical values for similar structures, as a direct spectrum under identical conditions was not available in the cited literature.

The analysis reveals two key insights:

  • Disappearance of H-6 Signal: The bromination reaction occurs at the C-6 position, replacing the proton with a bromine atom. This is confirmed by the absence of the H-6 signal in the product's spectrum and the change of the H-5 signal from a doublet to a singlet.

  • Downfield Shift of H-5: The introduction of the electronegative bromine atom at C-6 causes a significant downfield shift of the remaining H-5 proton (from ~7.8 ppm to 8.42 ppm). This deshielding effect is a classic example of the influence of a halogen substituent on an aromatic ring.

Comparison 2: The Parent Pyrazine Ring

Unsubstituted pyrazine is a highly symmetric molecule where all four protons are chemically equivalent, resulting in a single sharp peak in its 1H NMR spectrum at approximately 8.5-8.6 ppm.[3][4]

The H-5 proton of the title compound at 8.42 ppm is only slightly upfield of the protons in unsubstituted pyrazine. This is the net result of competing electronic effects. The electron-donating amino group (-NH₂) tends to shield the ring protons (shifting them upfield), while the electron-withdrawing methoxycarbonyl (-COOCH₃) and bromo (-Br) groups deshield them (shifting them downfield). The observed chemical shift indicates that the powerful deshielding effects of the ester and bromine largely counteract the shielding effect of the amino group.

Validated Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, the following detailed protocol for acquiring the 1H NMR spectrum is provided. This protocol is designed to be a self-validating system, explaining the causality behind each step.

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.8 atom % D)

  • 5 mm NMR Tube

  • Pasteur Pipette

  • Vial and Spatula

Step-by-Step Methodology:
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining a high-quality spectrum with sharp, well-resolved peaks.

    • Action: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.7 mL of DMSO-d6.

    • Causality: DMSO-d6 is chosen as the solvent due to the compound's good solubility and because the -NH₂ proton signals are often well-resolved and less prone to rapid exchange than in other solvents like D₂O or CD₃OD.

  • Dissolution & Transfer:

    • Rationale: Ensure the sample is fully dissolved to achieve a homogeneous solution, which is essential for magnetic field shimming and spectral quality.

    • Action: Gently vortex or swirl the vial until the solid is completely dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • Causality: An undissolved solid will lead to poor spectral resolution and inaccurate integration.

  • NMR Spectrometer Setup:

    • Rationale: Standard acquisition parameters provide a reliable starting point for obtaining a good spectrum, which can be optimized if necessary.

    • Action: Insert the sample into the NMR spectrometer. Load a standard set of 1H acquisition parameters.

    • Causality: Using a standard experiment (e.g., a 30-degree pulse with a 1-2 second relaxation delay) is efficient and sufficient for a simple 1D proton spectrum.

  • Locking and Shimming:

    • Rationale: Locking to the deuterium signal of the solvent corrects for magnetic field drift, while shimming optimizes the field's homogeneity.

    • Action: Lock the spectrometer onto the deuterium signal of DMSO-d6. Perform an automated or manual shimming procedure to maximize field homogeneity.

    • Causality: A well-shimmed magnet produces sharp, symmetrical peaks (good lineshape), which is crucial for resolving small coupling constants and obtaining accurate integrations.

  • Data Acquisition & Processing:

    • Rationale: The final steps involve acquiring the data and processing it to generate an interpretable spectrum.

    • Action: Acquire the 1H NMR spectrum (typically 16-64 scans). After acquisition, apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).

    • Causality: Fourier transformation converts the time-domain signal (FID) into the frequency-domain spectrum. Phasing and baseline correction are necessary to ensure the peaks are correctly shaped and the integrals are accurate. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

The following workflow diagram visualizes the experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-10 mg) add_solvent 2. Add DMSO-d₆ (0.7 mL) weigh->add_solvent dissolve 3. Dissolve Completely add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer insert_sample 5. Insert Sample into Spectrometer transfer->insert_sample lock_shim 6. Lock and Shim insert_sample->lock_shim acquire 7. Acquire FID (16-64 Scans) lock_shim->acquire ft 8. Fourier Transform acquire->ft phase_baseline 9. Phase & Baseline Correction ft->phase_baseline calibrate 10. Calibrate Spectrum (DMSO = 2.50 ppm) phase_baseline->calibrate analyze 11. Analyze & Assign Peaks calibrate->analyze

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of this compound is straightforward and highly informative. The three distinct singlets at 8.42, 7.55, and 3.85 ppm provide unambiguous confirmation of the molecular structure. Through comparative analysis with its precursor and the parent pyrazine heterocycle, the specific electronic effects of the amino, bromo, and methoxycarbonyl substituents can be clearly delineated. The provided experimental protocol offers a reliable and validated method for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.

References

A Guide to 13C NMR Analysis of Substituted Pyrazines: A Comparative Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the ¹³C NMR analysis of substituted pyrazines, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document delves into the causality behind spectral phenomena, offers validated experimental protocols, and presents comparative data to aid in the confident structural elucidation of this critical class of heterocyclic compounds.

Introduction: The Significance of Pyrazines and ¹³C NMR Spectroscopy

Why Pyrazines Matter in Research and Development

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are not merely academic curiosities. Their scaffold is a cornerstone in numerous fields. In the pharmaceutical industry, the pyrazine ring is a key pharmacophore in a variety of approved drugs. In food and fragrance science, substituted pyrazines are powerful aroma compounds responsible for the characteristic scents of roasted, toasted, and baked goods, as well as certain vegetables like bell peppers.[1][2][3] This ubiquity necessitates robust and unambiguous analytical methods for their characterization.

The Role of ¹³C NMR in Structural Elucidation

While various analytical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous determination of molecular structure.[4] Specifically, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule.[5] For substituted pyrazines, where isomeric possibilities abound, ¹³C NMR is crucial for confirming substitution patterns and understanding the electronic environment of the entire molecule.[6][7]

Fundamentals: Understanding the ¹³C NMR Spectrum of the Pyrazine Core

The Unsubstituted Pyrazine Ring

The parent pyrazine molecule is symmetrical, resulting in a simple ¹³C NMR spectrum with a single signal for all four equivalent carbon atoms (C-2, C-3, C-5, C-6) at approximately 145.1 ppm . This chemical shift is significantly downfield from benzene (128.5 ppm), a direct consequence of the heterocyclic nature of the ring.

The Influence of Ring Nitrogens

The two nitrogen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect on the ring. This effect deshields the carbon atoms, meaning it reduces the electron density around them. As a result, a stronger external magnetic field is required to achieve resonance, shifting the signal to a higher chemical shift (downfield). This inherent deshielding is the primary reason pyrazine carbons resonate at a much lower field than their carbocyclic aromatic counterparts.

Comparative Analysis: The Impact of Substituents on ¹³C Chemical Shifts

The introduction of a substituent breaks the symmetry of the pyrazine ring and profoundly alters the chemical shifts of the four carbon atoms. The magnitude and direction of these shifts are dictated by the electronic properties of the substituent. These substituent-induced chemical shifts (SCS) can be understood by correlating them with the well-established additivity parameters for substituted benzene derivatives, providing a predictive framework for analysis.[8][9][10]

The Causality of Substituent Effects: A Mechanistic View

Substituents influence the electron density of the pyrazine ring through two primary mechanisms:

  • Inductive Effects: Transmitted through sigma bonds, these are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the carbons, while electron-donating groups (EDGs) push electron density into the ring, shielding them.

  • Resonance (Mesomeric) Effects: Transmitted through the pi system, these involve the delocalization of lone pairs or pi electrons. EDGs with lone pairs (e.g., -NH₂, -OCH₃) donate electron density into the ring, causing significant shielding, particularly at the ortho and para-like positions (C-3/C-5 and C-6 relative to a C-2 substituent). Conversely, EWGs with pi bonds (e.g., -NO₂, -C=O) withdraw electron density via resonance, causing deshielding.

The following diagram illustrates this fundamental relationship.

G subst Substituent Electronic Properties edg Electron Donating (e.g., -OCH₃, -NH₂) subst->edg Type ewg Electron Withdrawing (e.g., -Cl, -NO₂) subst->ewg Type increase Increased Electron Density edg->increase Leads to decrease Decreased Electron Density ewg->decrease Leads to density Ring Carbon Electron Density shield Shielding (Upfield Shift, Lower ppm) increase->shield Results in deshield Deshielding (Downfield Shift, Higher ppm) decrease->deshield Results in effect ¹³C NMR Chemical Shift Effect

Caption: Logical relationship between substituent type and ¹³C NMR chemical shift.

Comparative Data: A Guide to Chemical Shifts

The following tables summarize experimental ¹³C NMR data for a range of substituted pyrazines, providing a comparative basis for structural analysis. All chemical shifts (δ) are in ppm.

Table 1: ¹³C NMR Data for Monosubstituted Pyrazines

Substituent (at C-2)C-2 (ipso)C-3 (ortho)C-5 (para-like)C-6 (ortho)SolventReference
-Cl~151.8~144.5~142.3~147.1-[11][12]
-NH₂155.9131.5126.7146.5CDCl₃
-OCH₃ (predicted)161-165135-140115-120140-145-[2]
-OH (predicted)155-160125-130130-135140-145DMSO-d₆[13]

Analysis: The strongly electron-withdrawing chloro group deshields all carbon positions relative to the parent pyrazine.[11] Conversely, the amino group, a strong resonance donor, significantly shields the C-3 and C-5 positions. The carbon directly attached to the substituent (ipso-carbon) experiences the largest shift, the magnitude and direction of which is highly dependent on the specific atom bonded to the ring.

Table 2: ¹³C NMR Data for Disubstituted Pyrazines

CompoundC-2C-3C-5C-6SolventReference
2,5-Dichloropyrazine~148 (Quat)~142 (Tert)~148 (Quat)~142 (Tert)CDCl₃[4]
2,6-Dichloropyrazine~150 (Quat)~140 (Tert)~140 (Tert)~150 (Quat)CDCl₃[4]
2,5-Diphenylpyrazine150.7 (Quat)141.2 (Tert)150.7 (Quat)141.2 (Tert)CDCl₃[14]
2,5-bis(4-methoxyphenyl)pyrazine151.0 (Quat)138.4 (Tert)151.0 (Quat)138.4 (Tert)CDCl₃[14]
Methyl 3-amino-6-bromopyrazine-2-carboxylate150.2 (C-3)124.8 (C-5)143.1 (C-6)154.7 (C-2)CDCl₃

Analysis: Symmetrical compounds like 2,5-dichloropyrazine show only two signals due to equivalence.[4] The introduction of multiple, electronically different substituents, as in this compound, results in four distinct signals for the pyrazine ring carbons, allowing for complete assignment based on the combined electronic effects of all three groups.

A Validated Experimental Protocol for High-Quality Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol is a self-validating system designed for robust results.

Rationale for Methodological Choices
  • High-Field Spectrometer (≥400 MHz): Provides better signal dispersion and sensitivity, which is critical for the less sensitive ¹³C nucleus.[4]

  • Deuterated Solvents: CDCl₃ is a good first choice for many neutral organic compounds. For less soluble or more polar compounds, DMSO-d₆ is an excellent alternative. The solvent provides the deuterium lock signal for the spectrometer.[13]

  • Proton Decoupling: ¹³C spectra are almost always acquired with broadband proton decoupling. This collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and provides a significant sensitivity boost via the Nuclear Overhauser Effect (NOE).[5]

  • Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) between pulses is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.[13]

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 15-30 mg of the substituted pyrazine sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (on a Bruker 400 MHz spectrometer or equivalent):

    • Insert the sample and lock the spectrometer on the solvent's deuterium signal.

    • Tune and match the broadband probe for the ¹³C frequency.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Load a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).[13]

    • Set the spectral width (sw) to ~240 ppm, centered around 120 ppm, to encompass the full range of expected chemical shifts.[4]

    • Set the number of scans (ns) between 1024 and 4096. More scans are needed for dilute samples due to the low natural abundance of ¹³C.[13]

    • Set the relaxation delay (d1) to 2 seconds. This is a good starting point, but may be increased to 5 seconds for better quantitation of quaternary carbons.[13]

    • Initiate acquisition by typing zg.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing weigh Weigh 15-30 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock & Shim transfer->insert tune Tune & Match ¹³C Probe insert->tune load_exp Load Pulse Program (e.g., zgpg30) tune->load_exp set_params Set Parameters (sw, ns, d1) load_exp->set_params acquire Acquire Data (zg) set_params->acquire ft Fourier Transform (FT) acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS (0 ppm) phase_base->reference peak_pick Peak Picking & Assignment reference->peak_pick

Caption: Standard experimental workflow for ¹³C NMR analysis of pyrazines.

Data Processing and Interpretation
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or using the known solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[15]

  • Identify and label the peaks, comparing the experimental shifts to the data in Tables 1 and 2 and published literature to assign the structure.

The Impact of Solvent Choice on Pyrazine ¹³C NMR Spectra

Why Solvents Matter

The choice of NMR solvent is not trivial. While often considered inert, solvents can interact with the analyte, causing changes in chemical shifts. These "solvent effects" are particularly pronounced for polar molecules or those capable of hydrogen bonding. For pyrazines, which contain basic nitrogen atoms, protic or highly polar solvents can lead to noticeable shifts compared to non-polar solvents. It is crucial for reproducibility and data comparison that spectra recorded in different solvents are analyzed separately.[8]

Conclusion: Synthesizing Data for Confident Structural Assignment

The ¹³C NMR analysis of substituted pyrazines is a powerful technique that yields rich structural information. By understanding the fundamental electronic effects of substituents and comparing experimental data to established values, researchers can confidently determine substitution patterns and characterize novel pyrazine derivatives. The adoption of a standardized, validated experimental protocol is paramount to generating high-quality, reproducible data. This guide serves as a comparative framework, empowering scientists in drug discovery and other fields to leverage ¹³C NMR to its full potential in the study of this vital heterocyclic system.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the structural elucidation and sensitive quantification of novel heterocyclic compounds are paramount. Methyl 3-amino-6-bromopyrazine-2-carboxylate, a versatile building block in the synthesis of bioactive molecules, presents a unique analytical challenge due to its combination of a halogen, an amino group, and a carboxylate ester on a pyrazine core.[1] This guide provides an in-depth comparison of mass spectrometric approaches for the comprehensive analysis of this compound, grounded in established principles and practical considerations.

Understanding the Analyte: Physicochemical Properties

Before delving into mass spectrometry, a foundational understanding of the target molecule's properties is crucial for method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆BrN₃O₂[2][3]
Molecular Weight232.03 g/mol
Monoisotopic Mass230.96434 Da[2]
Melting Point172-177 °C
AppearanceLight yellow to brown crystalline powder[1]
Key Functional GroupsAromatic amine, Carboxylate ester, Bromo substituent[1]

These properties, particularly the presence of nitrogen and bromine, and its moderate polarity, guide the selection of appropriate ionization techniques and inform the interpretation of the resulting mass spectra. The compound's use as an intermediate in the synthesis of anti-cancer and anti-inflammatory drugs underscores the need for robust analytical methods.[1]

Choosing the Right Ionization Technique: A Comparative Analysis

The conversion of the neutral analyte into gas-phase ions is the critical first step in mass spectrometry. The choice of ionization technique significantly impacts the resulting data, influencing the observation of the molecular ion and the extent of fragmentation. For this compound, a comparison of soft and hard ionization techniques is warranted.

Soft Ionization: Preserving the Molecular Ion

Soft ionization methods are characterized by their ability to generate ions with minimal fragmentation, making them ideal for determining the molecular weight of the analyte.[4]

  • Electrospray Ionization (ESI): ESI is a highly versatile and widely used soft ionization technique, particularly well-suited for polar and semi-polar compounds that can be dissolved in a liquid solvent.[5][6] Given the functional groups present in this compound, it is expected to ionize efficiently in positive ion mode through protonation of the amino group or one of the pyrazine nitrogens.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative soft ionization technique that is often effective for less polar compounds that are not as amenable to ESI.[5] It involves a corona discharge to create reagent gas ions that then ionize the analyte through proton transfer or charge exchange.

Table 2: Comparison of Soft Ionization Techniques for this compound

TechniquePrincipleExpected IonAdvantagesDisadvantages
ESI High voltage applied to a liquid to create an aerosol and charged droplets.[6][M+H]⁺High sensitivity, suitable for LC-MS, minimal fragmentation.[4]Can be susceptible to matrix effects.
APCI Corona discharge ionizes a solvent spray, which then ionizes the analyte.[5][M+H]⁺Tolerant of higher flow rates and less polar solvents, good for moderately polar compounds.Can sometimes induce more in-source fragmentation than ESI.
Hard Ionization: Unveiling Structural Information

Hard ionization techniques impart significant energy to the analyte molecule, leading to extensive fragmentation.[6] This fragmentation pattern can serve as a "fingerprint" for structural elucidation.

  • Electron Ionization (EI): EI is a classic hard ionization technique where the analyte is bombarded with high-energy electrons in the gas phase.[6] This method is typically coupled with Gas Chromatography (GC-MS) and is highly effective for volatile and thermally stable compounds.

Experimental Protocol: A Conceptual GC-MS Method

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Deciphering the Fragments: Predicting the Mass Spectrum

The fragmentation of this compound in the mass spectrometer will be dictated by the stability of the resulting ions and neutral losses.

Expected Fragmentation Pathways under EI

Under the high energy of Electron Ionization, the molecular ion (M⁺˙) will be formed, and its presence will be crucial for confirming the molecular weight. The bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Key Predicted Fragments:

  • Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.[7]

    • m/z 200/202

  • Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the acylium ion can lose CO.

    • m/z 172/174

  • Loss of the entire ester group (•COOCH₃):

    • m/z 172/174

  • Loss of bromine radical (•Br):

    • m/z 152

  • Cleavage of the pyrazine ring: The stable aromatic ring will likely lead to characteristic fragments, though predicting the exact masses can be complex.[8][9]

M [M]⁺˙ m/z 231/233 F1 [M-•OCH₃]⁺ m/z 200/202 M->F1 - •OCH₃ F3 [M-•Br]⁺ m/z 152 M->F3 - •Br F4 [M-•COOCH₃]⁺ m/z 172/174 M->F4 - •COOCH₃ F2 [M-CO]⁺˙ F1->F2 - CO

Caption: Predicted EI fragmentation of this compound.

Tandem Mass Spectrometry (MS/MS) with Soft Ionization

When using soft ionization techniques like ESI, tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. In this approach, the protonated molecule ([M+H]⁺ at m/z 232/234) is isolated and then fragmented by collision-induced dissociation (CID).

Experimental Workflow: LC-MS/MS Analysis

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Mobile_Phase Mobile Phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) LC_Column C18 Column LC_Mobile_Phase->LC_Column LC_Separation Analyte Separation LC_Column->LC_Separation ESI_Source ESI Source (Positive Ion Mode) LC_Separation->ESI_Source Eluent MS1 MS1: Precursor Ion Scan (Select m/z 232/234) ESI_Source->MS1 CID_Cell Collision Cell (CID) MS1->CID_Cell MS2 MS2: Product Ion Scan CID_Cell->MS2 Detector Detector MS2->Detector

Caption: Workflow for LC-MS/MS analysis.

Predicted MS/MS Fragments from [M+H]⁺:

  • Loss of methanol (CH₃OH): A common loss from protonated methyl esters.

    • m/z 200/202

  • Loss of ammonia (NH₃): From the amino group.

    • m/z 215/217

  • Loss of CO:

    • m/z 204/206

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical characterization often involves orthogonal techniques.

Table 3: Comparison with Alternative Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts.
HPLC-UV Quantification and purity assessment.Robust, widely available, good for quantitative analysis.Does not provide mass information, requires a chromophore.
GC-FID Quantification and purity of volatile compounds.High resolution, robust for routine analysis.Requires analyte to be volatile and thermally stable.

The use of this compound as an analytical standard is also noted, highlighting its role in the accurate quantification of related compounds.[1][10]

Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-faceted approach is recommended.

  • For structural elucidation and impurity identification: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) using ESI is the preferred method. This will provide accurate mass measurements for both the parent compound and its fragments, enabling confident formula determination.

  • For routine quantification in complex matrices: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, coupled with LC, will offer the highest sensitivity and selectivity.

  • For initial characterization of the pure substance: GC-MS with EI can provide a reproducible fragmentation pattern that is valuable for library matching and confirmation of the compound's identity.

By judiciously selecting and combining these mass spectrometric techniques, researchers and drug development professionals can achieve a thorough and reliable characterization of this compound, facilitating its effective use in the synthesis of novel therapeutic and agrochemical agents.

References

A Comparative Guide to High-Purity Analysis of Methyl 3-amino-6-bromopyrazine-2-carboxylate via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a cornerstone of the final drug product's safety and efficacy. Even trace impurities can carry over through synthetic steps, potentially leading to unwanted side reactions, reduced yield, or the formation of toxic byproducts. Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable during drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and precision for the analysis of non-volatile and thermally sensitive compounds like our target analyte.[1][2] This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for this compound, compares it with other analytical strategies, and presents the supporting rationale and data required for confident implementation in a research or quality control environment.

Foundational Analysis: Understanding the Analyte

Before designing a separation method, understanding the physicochemical properties of this compound (C₆H₆BrN₃O₂) is paramount.

  • Structure and Functionality: The molecule possesses a heterocyclic aromatic pyrazine ring, a primary amine group (-NH₂), a bromine atom (-Br), and a methyl ester (-COOCH₃).[3]

  • Polarity and Solubility: The combination of the polar amino and ester groups with the less polar bromopyrazine core gives the molecule moderate polarity. Its calculated LogP value is approximately 0.6-1.2, suggesting reasonable solubility in common reversed-phase organic solvents mixed with water.[4][5] It is soluble in solvents like methanol, ethyl acetate, and chloroform.[6]

  • Acid-Base Properties (pKa): The primary aromatic amine group is weakly basic. The pKa of the related compound 2-aminopyrazine is approximately 3.22.[7][8] This is a critical parameter; the analyte's charge state, and therefore its chromatographic retention, will be highly dependent on the mobile phase pH.

  • UV Absorbance: The conjugated π-electron system of the pyrazine ring results in strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice for quantification.[9]

The Gold Standard: A Stability-Indicating Reversed-Phase HPLC Method

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[10] This allows for the effective retention and separation of moderately polar compounds.

Causality Behind Experimental Choices

1. Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point.[11]

  • Rationale: The C18 stationary phase provides strong hydrophobic interactions with the bromopyrazine ring system, ensuring adequate retention. The moderate polarity of the analyte allows for its elution by tuning the strength of the polar mobile phase.

  • Expertise in Practice: While C8 columns are also an option for moderately polar compounds, a C18 phase offers a greater retentive surface, which is advantageous for separating closely related impurities that may differ only slightly in hydrophobicity. For enhanced peak shape, especially for the basic amine group, a column with high-purity silica and end-capping is crucial to minimize unwanted interactions with residual acidic silanol groups.[12]

2. Mobile Phase Optimization: The mobile phase is the primary tool for controlling retention and selectivity.[13]

  • Organic Modifier: Acetonitrile (ACN) is preferred over methanol.

    • Rationale: ACN generally provides lower backpressure and has a lower UV cutoff wavelength (~190 nm) compared to methanol (~210 nm), allowing for detection at lower wavelengths where the analyte or impurities might absorb more strongly.[14]

  • Aqueous Phase & pH Control: An acidic mobile phase is essential. A solution of 0.1% Formic Acid in water is an excellent choice.

    • Rationale: With a pKa around 3.2, the analyte's amino group will be fully protonated (exist as -NH₃⁺) at a pH of ~2.5-2.8 (the pH of 0.1% formic acid). This ensures a single, consistent ionic state, which prevents peak splitting or broadening and leads to sharp, symmetrical peaks. Formic acid is also volatile, making the method compatible with mass spectrometry (LC-MS) for impurity identification if needed.[14]

  • Elution Mode: Gradient elution is superior to isocratic for purity analysis.

    • Rationale: A gradient, which involves increasing the percentage of the organic solvent (ACN) over time, ensures that the main, highly concentrated analyte peak is eluted with a good shape and reasonable retention time.[15] Crucially, it also allows for the elution of both more polar (early eluting) and less polar (late eluting) impurities within a single run, which might be missed or poorly resolved in an isocratic method.

3. Detection: A Photodiode Array (PDA) Detector is the most powerful choice for this application.

  • Rationale: Unlike a simple UV detector, a PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This has two major benefits:

    • Optimal Wavelength Selection: The ideal wavelength for maximum sensitivity can be chosen after the run. Pyrazine derivatives typically show strong absorbance around 250-350 nm.[9]

    • Peak Purity Analysis: The software can compare spectra across a single peak. If the peak is pure, the spectra will be identical. The presence of a co-eluting impurity will distort the spectra, flagging the peak as impure. This is a core feature of a self-validating protocol.

Detailed Experimental Protocol: HPLC Purity of this compound
Parameter Condition Justification
Instrument High-Performance Liquid Chromatography system with a gradient pump, autosampler, column oven, and PDA detector.Standard equipment for robust pharmaceutical analysis.
Column C18, 100 mm x 4.6 mm, 2.7 µm particle sizeProvides a good balance of resolution, speed, and backpressure.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterAcidifies the mobile phase to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in HPLC-grade AcetonitrileOrganic phase for elution; formic acid maintains consistent pH.
Gradient Program Time (min)%B
0.020
15.080
17.080
17.120
20.020
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CReduces viscosity and improves peak shape and reproducibility.
Injection Volume 5 µLSmall volume minimizes potential for peak distortion.
Detection PDA Detector: 275 nm (Quantification), Scan Range: 200-400 nm275 nm provides high sensitivity for the pyrazine chromophore. Full scan enables peak purity assessment.
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).Ensures sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.
System Suitability Tailing Factor (Asymmetry) ≤ 1.5; Theoretical Plates ≥ 5000; RSD of 5 replicate injections ≤ 1.0% for peak area and retention time.These criteria, as recommended by pharmacopoeias, ensure the chromatographic system is performing adequately before sample analysis.

Visualizing the Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Evaluation SamplePrep Sample Weighing & Dissolution (1 mg/mL in Diluent) Injection Sample Injection (5 µL) SamplePrep->Injection MobilePrep Mobile Phase Preparation (A: 0.1% FA in H2O, B: 0.1% FA in ACN) SST System Suitability Test (5 Replicate Injections) MobilePrep->SST SST->Injection Pass Separation Gradient Elution on C18 Column Injection->Separation Detection PDA Detection (200-400 nm) Separation->Detection Integration Peak Integration @ 275 nm Detection->Integration PeakPurity Spectral Purity Analysis Detection->PeakPurity PurityCalc Area Percent Calculation (Purity Assessment) Integration->PurityCalc Report Final Report Generation PurityCalc->Report PeakPurity->Report

Caption: Workflow for HPLC purity analysis of this compound.

Demonstrating Specificity: The Role of Forced Degradation Studies

A crucial component of validating a purity method is demonstrating that it is "stability-indicating." This means the method can separate the intact drug from its potential degradation products.[16] Forced degradation, or stress testing, is the process of intentionally degrading the sample to generate these products.[17][18]

Protocol for Forced Degradation: A stock solution of the analyte (~1 mg/mL) is subjected to the following conditions, with samples analyzed at appropriate time points (e.g., 4, 8, 24 hours) against an unstressed control sample. The goal is to achieve 5-20% degradation of the main peak.[18]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: Solid sample at 105 °C

  • Photolytic Stress: Solution exposed to UV light (ICH Q1B guidelines)

The developed HPLC method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak and from each other, and the peak purity analysis of the main peak passes.

Hypothetical Comparative Data

The following table summarizes hypothetical results from a purity analysis and forced degradation study, showcasing the method's performance.

Sample ID Analyte Retention Time (min) Analyte Peak Area % Impurity/Degradant Peaks (Relative Retention Time - RRT) Peak Purity (PDA)
Unstressed Sample 10.5299.85%0.88 (0.08%), 1.15 (0.07%)Pass
Acid Stressed 10.5191.20%0.75 (6.5%) , 0.88 (0.10%), 1.15 (0.08%), 1.32 (2.12%) Pass
Base Stressed 10.5388.55%0.62 (9.8%) , 0.88 (0.09%), 1.15 (0.06%)Pass
Oxidative Stressed 10.5294.78%0.88 (0.08%), 1.08 (N-Oxide, 4.5%) , 1.15 (0.07%)Pass
Thermal Stressed 10.5199.15%0.88 (0.15%), 1.15 (0.09%), 1.55 (0.61%) Pass

Bolded peaks represent significant degradation products not present in the unstressed sample.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, it's important to understand its position relative to other technologies.

Technique Applicability to Analyte Advantages Disadvantages
Gas Chromatography (GC) PoorHigh efficiency for volatile compounds.[1]Analyte is not sufficiently volatile and is likely to degrade at high temperatures required for GC analysis. Derivatization would be required, adding complexity.[19]
Supercritical Fluid Chromatography (SFC) Good"Greener" method using CO₂ as the primary mobile phase, reducing organic solvent waste. Fast separations.[20]Requires specialized equipment; method development can be more complex than RP-HPLC. May offer different selectivity.
Capillary Electrophoresis (CE) FairExtremely high efficiency; uses very small amounts of sample and solvent.[2]Lower concentration sensitivity compared to HPLC-UV; can have issues with reproducibility of migration times. Best suited for charged species.
High-Performance Thin-Layer Chromatography (HPTLC) FairHigh throughput (many samples per plate); low cost.Lower resolution and sensitivity compared to HPLC; quantification is less precise.[2]

Conclusion

The successful analysis of this compound purity hinges on a methodologically sound HPLC approach. By systematically selecting a C18 stationary phase, an acidic buffered mobile phase with gradient elution, and a PDA detector, one can build a robust and reliable method. The causality-driven approach outlined in this guide—understanding the why behind each parameter—is critical for effective method development and troubleshooting. The ultimate validation through forced degradation studies provides the highest level of confidence, ensuring the method is specific, accurate, and fit for its intended purpose in the rigorous environment of pharmaceutical development. This guide serves as a comprehensive framework for scientists to not only replicate this analysis but to apply these core principles to future analytical challenges.

References

A Comparative Guide to Quantitative NMR (qNMR) for Pyrazine Derivative Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, are prevalent scaffolds in numerous pharmaceuticals, agrochemicals, and flavor compounds. Their accurate characterization is crucial for ensuring product efficacy, safety, and quality. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses for quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and versatile primary analytical method.

This guide provides an in-depth technical comparison of qNMR with HPLC and GC for the characterization of pyrazine derivatives. As a Senior Application Scientist, this narrative is grounded in field-proven insights, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system. We will explore the fundamental principles, delve into detailed experimental methodologies, and present a comparative analysis of their performance based on experimental data for a model pyrazine derivative, 2-aminopyrazine.

The Principle: Why qNMR Stands Apart

At its core, ¹H qNMR operates on a principle of direct proportionality: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[1][2]. This fundamental relationship provides a distinct advantage over chromatographic methods, which typically rely on the response of a detector to a specific physicochemical property of the analyte and necessitate calibration with a chemically identical reference standard[3][4].

For pyrazine derivatives, this means that a single, well-characterized internal standard can be used to quantify any pyrazine derivative, provided their signals do not overlap in the NMR spectrum. This eliminates the often costly and time-consuming need to synthesize or procure a high-purity reference standard for every new derivative or impurity, a significant bottleneck in early-stage drug development[5][6].

A Head-to-Head Comparison: qNMR vs. HPLC vs. GC

To provide a clear and objective comparison, we will consider the quantitative analysis of 2-aminopyrazine , a simple yet representative pyrazine derivative. The following table summarizes typical performance characteristics for each technique, based on a combination of published data for pyrazine derivatives and structurally similar compounds.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal area proportional to molar concentrationDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a stationary phase
Calibration Internal or external standard (not necessarily the analyte)External calibration with an identical reference standardExternal calibration with an identical reference standard
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 1.0%< 2.0%< 3.0%
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Quantification (LOQ) ~10 µg/mL~0.1 µg/mL~1 µg/mL
Limit of Detection (LOD) ~3 µg/mL~0.03 µg/mL~0.3 µg/mL
Analysis Time per Sample 5 - 15 minutes10 - 30 minutes15 - 45 minutes
Sample Preparation Simple dissolutionDissolution, filtration, potential derivatizationDissolution, potential derivatization, headspace sampling
Strengths - Primary ratio method- No need for identical standards- Provides structural information- Non-destructive- High sensitivity- Well-established and widely available- Versatile for various matrices- Excellent for volatile and semi-volatile compounds- High resolution
Limitations - Lower sensitivity than chromatographic methods- High initial instrument cost- Requires analyte-specific reference standards- Potential for co-elution- Limited to thermally stable compounds- Derivatization may be required

Experimental Workflows: A Visual Guide

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for the quantitative analysis of a pyrazine derivative.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh 2-aminopyrazine dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_sample->dissolve weigh_is Accurately weigh internal standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq phase_baseline Phase and Baseline Correction nmr_acq->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for quantitative analysis of 2-aminopyrazine by qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_stock Prepare Stock Solutions (Analyte & Standard) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Sample Solution prep_stock->prep_sample filter Filter all solutions (0.45 µm) prep_cal->filter prep_sample->filter hplc_acq Inject into HPLC-UV filter->hplc_acq gen_curve Generate Calibration Curve hplc_acq->gen_curve integrate_peak Integrate Analyte Peak in Sample hplc_acq->integrate_peak calculate Calculate Concentration gen_curve->calculate integrate_peak->calculate

Caption: Workflow for quantitative analysis of 2-aminopyrazine by HPLC.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_stock Prepare Stock Solutions (Analyte & Standard) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Sample Solution prep_stock->prep_sample gc_acq Inject into GC-MS prep_cal->gc_acq prep_sample->gc_acq gen_curve Generate Calibration Curve gc_acq->gen_curve integrate_peak Integrate Analyte Peak in Sample gc_acq->integrate_peak calculate Calculate Concentration gen_curve->calculate integrate_peak->calculate

Caption: Workflow for quantitative analysis of 2-aminopyrazine by GC-MS.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for each technique.

Quantitative ¹H NMR (qNMR) Protocol for 2-Aminopyrazine
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-aminopyrazine sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a high-purity (>99.5%) internal standard (e.g., maleic acid) into the same vial. The chosen internal standard should have signals that do not overlap with the analyte signals.

    • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Optimize the acquisition parameters for quantitative analysis:

      • Pulse Angle: Use a 90° pulse to maximize the signal.

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard protons) to ensure full relaxation between scans. A typical starting point is 30 seconds.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure high precision[7].

      • Acquisition Time (aq): Use an acquisition time of at least 3-4 seconds to ensure proper digitization of the FID.

  • Data Processing and Analysis:

    • Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the S/N without significantly broadening the lines.

    • Perform accurate phase and baseline correction of the spectrum.

    • Integrate the well-resolved signals of both the 2-aminopyrazine and the internal standard. For 2-aminopyrazine in DMSO-d₆, the aromatic protons are suitable for integration. For maleic acid, the vinylic proton signal is used.

    • Calculate the purity or concentration of 2-aminopyrazine using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol for 2-Aminopyrazine
  • Preparation of Solutions:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a formic acid buffer[8].

    • Standard Stock Solution: Accurately weigh a known amount of high-purity 2-aminopyrazine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations covering the expected sample concentration range.

    • Sample Solution: Accurately weigh the 2-aminopyrazine sample and dissolve it in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm[8].

  • Data Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Generate a calibration curve by plotting the peak area of the 2-aminopyrazine in the standards against their known concentrations.

    • Determine the concentration of 2-aminopyrazine in the sample solution from the calibration curve.

Gas Chromatography (GC) Protocol for 2-Aminopyrazine
  • Preparation of Solutions:

    • Standard Stock Solution: Prepare a stock solution of 2-aminopyrazine in a suitable solvent (e.g., methanol or dichloromethane) of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Dissolve a known amount of the 2-aminopyrazine sample in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C (hold for 2 minutes), then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • Inject the calibration standards and the sample solution.

    • Create a calibration curve by plotting the peak area of the characteristic ion for 2-aminopyrazine against the concentration of the standards.

    • Quantify the 2-aminopyrazine in the sample using the calibration curve.

The Verdict: Choosing the Right Tool for the Job

The choice between qNMR, HPLC, and GC for the characterization of pyrazine derivatives is not a matter of one technique being universally superior, but rather selecting the most appropriate tool for the specific analytical challenge at hand.

  • For early-stage drug discovery and process development , where rapid purity assessment of novel pyrazine derivatives is required and reference standards are scarce, qNMR is the undisputed champion . Its ability to provide accurate quantitative data without the need for identical standards, coupled with the simultaneous acquisition of structural information, makes it an invaluable tool for accelerating development timelines.

  • For routine quality control of established pyrazine-based APIs and formulated products , where high throughput and sensitivity are key, HPLC remains the industry standard . Its robustness, lower operational cost per sample, and excellent sensitivity make it ideal for release testing and stability studies.

  • For the analysis of volatile pyrazine derivatives, particularly in complex matrices such as food and environmental samples , GC-MS offers unparalleled sensitivity and selectivity . Its ability to separate and identify trace levels of volatile compounds makes it the method of choice for these applications.

References

A Comparative Guide to the Synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the strategic introduction of iodine atoms into heterocyclic scaffolds is a pivotal step in modulating the biological activity and physicochemical properties of molecules. Methyl 3-amino-6-iodopyrazine-2-carboxylate, a key building block, presents a synthetic challenge that necessitates a careful selection of methodologies. This guide provides a comparative analysis of synthetic routes to this compound, offering in-depth technical insights and field-proven perspectives to inform your experimental design.

At a Glance: Synthetic Strategies

MethodReagent SystemKey AdvantagesPotential Challenges
Method A: Direct Iodination with N-Iodosuccinimide (NIS) N-Iodosuccinimide, Acid Catalyst (e.g., TFA)High regioselectivity, mild reaction conditions, readily available reagents.Requires careful control of stoichiometry to avoid di-iodination, potential for side reactions with sensitive functional groups.
Method B: Iodination with Molecular Iodine and an Oxidizing Agent Iodine (I₂), Oxidizing Agent (e.g., H₂O₂, K₂S₂O₈)Cost-effective, utilizes readily available iodine.May require harsher reaction conditions, potential for lower regioselectivity, formation of byproducts.

The Prevailing Strategy: Electrophilic Iodination with N-Iodosuccinimide

The direct electrophilic iodination of the starting material, Methyl 3-aminopyrazine-2-carboxylate, stands out as the most efficient and selective method for the synthesis of the target compound. The pyrazine ring, activated by the electron-donating amino group, is susceptible to electrophilic attack. N-Iodosuccinimide (NIS) has emerged as a superior iodinating agent for such electron-rich heterocyclic systems.[1][2]

The causality behind this choice lies in the controlled release of an electrophilic iodine species from NIS, particularly when activated by a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid.[3][4] The acid protonates the succinimide nitrogen, enhancing the electrophilicity of the iodine atom and facilitating its attack on the electron-rich position of the pyrazine ring. The amino group at the 3-position strongly directs the incoming electrophile to the adjacent C-6 position, ensuring high regioselectivity.

A closely related and well-documented procedure is the bromination of Methyl 3-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS), which proceeds with high yield and selectivity. This provides a strong precedent for the analogous iodination reaction.

Experimental Protocol: Synthesis via N-Iodosuccinimide

This protocol is a robust, self-validating system for the synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate.

Diagrammatic Workflow:

SynthesisWorkflow Start Methyl 3-aminopyrazine- 2-carboxylate Reagents N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA, cat.) Acetonitrile (Solvent) Start->Reagents 1. Reaction Stir at Room Temperature Reagents->Reaction 2. Workup Aqueous Workup (Na₂S₂O₃, NaHCO₃) Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Methyl 3-amino-6-iodopyrazine- 2-carboxylate Purification->Product 5.

A streamlined workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile.[5]

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05-1.1 eq.) in one portion.

  • Catalyst Introduction: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Neutralization: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure Methyl 3-amino-6-iodopyrazine-2-carboxylate.

Alternative Approaches and Comparative Analysis

While the NIS-mediated synthesis is the recommended route, it is instructive to consider alternative methods to provide a comprehensive understanding of the synthetic landscape.

Method B: Iodination with Molecular Iodine and an Oxidizing Agent

This classical method involves the use of elemental iodine in the presence of an oxidizing agent. The oxidizing agent, such as hydrogen peroxide or potassium persulfate, converts iodide to a more electrophilic iodine species, which can then react with the activated pyrazine ring.

Logical Framework for Method B:

AlternativeSynthesis Start Methyl 3-aminopyrazine- 2-carboxylate Reagents Iodine (I₂) Oxidizing Agent (e.g., H₂O₂) Sulfuric Acid (Solvent/Catalyst) Start->Reagents Reaction Heat as required Reagents->Reaction Workup Aqueous Workup (Na₂S₂O₃) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Methyl 3-amino-6-iodopyrazine- 2-carboxylate Purification->Product

References

A Comparative Guide to Alternative Synthetic Routes for Substituted Aminopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminopyrazines in Modern Drug Discovery

Substituted aminopyrazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence stems from the pyrazine ring's ability to act as a bioisostere for other aromatic systems and its unique electronic properties that allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. A notable example is Favipiravir, an antiviral agent whose synthesis relies on a substituted aminopyrazine scaffold[1][2][3]. The inherent value of this heterocyclic motif has spurred the development of a diverse array of synthetic strategies, each with its own set of advantages and limitations.

This guide provides a comparative analysis of the most prominent synthetic routes to substituted aminopyrazines, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic planning. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations.

Comparative Overview of Synthetic Strategies

The synthesis of substituted aminopyrazines can be broadly categorized into classical condensation reactions and modern cross-coupling and functionalization methods. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthetic StrategyGeneral ApproachKey AdvantagesKey LimitationsTypical Yields
Condensation Reactions Cyclization of α-dicarbonyl compounds with 1,2-diamines or their precursors.Atom-economical, often uses simple starting materials.Limited to specific substitution patterns, can lack regioselectivity.40-95%[4][5]
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., halogen) on a pyrazine ring by an amine nucleophile.Simple procedure, often high-yielding for activated substrates.Requires an electron-deficient pyrazine ring, may need harsh conditions.50-98%[6]
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of a halopyrazine with an amine.Broad substrate scope, high functional group tolerance, mild conditions.Cost of palladium catalyst and ligands, sensitivity to air and moisture.70-98%[7]
Direct C-H Amination Direct formation of a C-N bond at a C-H position on the pyrazine ring.Highly atom-economical, avoids pre-functionalization of the pyrazine ring.Often requires specific directing groups, can have limited regioselectivity.Moderate to good

In-Depth Analysis of Synthetic Routes

Condensation Reactions: The Classical Approach

The formation of the pyrazine ring through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is one of the most fundamental methods for synthesizing pyrazine derivatives. For the preparation of aminopyrazines, this often involves the use of α-amino amides or related precursors.

Mechanism: The reaction proceeds through the initial formation of a dihydropyrazine intermediate via condensation of the amine and carbonyl groups, followed by oxidation to the aromatic pyrazine.

Advantages and Limitations: This method is often highly atom-economical and utilizes readily available starting materials. However, the substrate scope can be limited, and achieving regiocontrol with unsymmetrical dicarbonyls or diamines can be challenging.

A modern example of this approach is the three-component reaction of 1,2-diamines, aldehydes, and trimethylsilyl cyanide (TMSCN) to furnish 3-aryl-substituted 2-aminopyrazines[4]. This tandem process involves a Strecker-type reaction followed by cyclization and aromatization.

Experimental Protocol: Three-Component Synthesis of 3-Phenyl-2-aminopyrazine [4]

  • To a solution of benzaldehyde (1.0 mmol) and ethylenediamine (1.2 mmol) in methanol (5 mL) is added trimethylsilyl cyanide (1.5 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) is added, and the reaction is heated to reflux for 12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.

G cluster_condensation Condensation Route 1,2-Diamine 1,2-Diamine Intermediate Strecker Intermediate & Amidine 1,2-Diamine->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate TMSCN TMSCN TMSCN->Intermediate Aminopyrazine Aminopyrazine Intermediate->Aminopyrazine Cyclization & Aromatization

Caption: A simplified workflow for the three-component synthesis of substituted aminopyrazines.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Powerful Tool

Nucleophilic aromatic substitution is a widely used method for the synthesis of aminopyrazines, particularly from readily available chloropyrazines. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, making this a viable synthetic strategy.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the pyrazine ring. The presence of electron-withdrawing groups on the pyrazine ring can significantly accelerate this reaction[8].

Advantages and Limitations: SNAr is often operationally simple and can provide high yields, especially with activated substrates. However, it is generally limited to pyrazines with electron-withdrawing groups and may require elevated temperatures or the use of strong bases. Recent developments have focused on greener reaction conditions, such as using water as a solvent in the presence of potassium fluoride[9]. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields[6].

Experimental Protocol: Microwave-Assisted Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide [6]

  • In a microwave vial, 3-chloropyrazine-2-carboxamide (1.0 mmol), benzylamine (2.0 mmol), and triethylamine (1.5 mmol) are combined in THF (5 mL).

  • The vial is sealed and subjected to microwave irradiation at 120 °C for 30 minutes.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the desired aminopyrazine.

Buchwald-Hartwig Amination: A Versatile Cross-Coupling Strategy

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C-N bonds, including the synthesis of aminopyrazines from their halo-derivatives[7]. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and high functional group tolerance.

Mechanism: The catalytic cycle involves the oxidative addition of the halopyrazine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the aminopyrazine product and regenerate the Pd(0) catalyst[10]. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results for challenging substrates like chloropyrazines[11][12].

Advantages and Limitations: The primary advantage of the Buchwald-Hartwig amination is its exceptional substrate scope, allowing for the coupling of a wide variety of amines with halopyrazines under relatively mild conditions. However, the cost of the palladium catalyst and specialized phosphine ligands can be a drawback, and the reaction is often sensitive to air and moisture, requiring inert atmosphere techniques.

Comparative Performance of Catalyst Systems for Amination of 2-Bromopyrazine [11]

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Morpholine [11]

  • A Schlenk tube is charged with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and lithium hexamethyldisilazide (LiHMDS) (1.4 mmol) under an argon atmosphere.

  • Anhydrous, degassed toluene (5 mL) is added, followed by 2-bromopyrazine (1.0 mmol) and morpholine (1.2 mmol).

  • The Schlenk tube is sealed, and the reaction mixture is heated at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

G cluster_buchwald Buchwald-Hartwig Amination Halopyrazine Halopyrazine Oxidative_Addition Oxidative Addition Halopyrazine->Oxidative_Addition Amine Amine Pd(II)_Complex Pd(II) Complex Amine->Pd(II)_Complex Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Oxidative_Addition->Pd(II)_Complex Reductive_Elimination Reductive Elimination Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Aminopyrazine Aminopyrazine Reductive_Elimination->Aminopyrazine

Caption: The catalytic cycle of the Buchwald-Hartwig amination for aminopyrazine synthesis.

Direct C-H Amination: The Atom-Economical Frontier

Direct C-H amination represents a paradigm shift in synthetic chemistry, offering the potential to construct C-N bonds without the need for pre-functionalized starting materials. This approach is highly atom-economical and can significantly shorten synthetic sequences. While still an evolving field for pyrazine chemistry, several promising methods have been reported.

Mechanism: The mechanisms of C-H amination are diverse and depend on the catalyst and reaction conditions employed. They can involve the generation of highly reactive metal-nitrenoid intermediates that undergo C-H insertion, or radical-based pathways[13][14].

Advantages and Limitations: The most significant advantage of C-H amination is its atom economy and the ability to bypass traditional cross-coupling strategies that require halo-pyrazines. However, controlling regioselectivity can be a major challenge, often requiring the presence of directing groups on the substrate. The development of robust and broadly applicable catalytic systems is an active area of research.

An example of a related C-H functionalization is the iron-catalyzed cross-coupling of pyrazines with organoboron species, which has been applied to the total synthesis of the marine alkaloid botryllazine A[15]. While this is a C-C bond-forming reaction, it highlights the potential of using inexpensive and earth-abundant metals to catalyze the functionalization of pyrazine C-H bonds. The direct C-H amination of arenes using iron catalysis has also been reported, providing a pathway to primary anilines, and similar strategies could potentially be adapted for pyrazines[16].

Conclusion

The synthesis of substituted aminopyrazines is a mature field with a rich and diverse toolbox of synthetic methods. Classical condensation reactions remain valuable for specific substitution patterns, while nucleophilic aromatic substitution offers a direct and often high-yielding route for activated pyrazines. The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of this important class of compounds, providing unparalleled scope and functional group tolerance. Looking to the future, the continued development of direct C-H amination strategies promises to deliver even more efficient and sustainable routes to these vital pharmaceutical building blocks. The selection of the optimal synthetic route will always be a multifactorial decision, balancing considerations of substrate scope, cost, scalability, and green chemistry principles.

References

A Senior Application Scientist's Guide to Catalytic Pyrazine Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrazine Scaffold

The pyrazine ring, a 1,4-diazine heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][[“]][3] Its electron-deficient nature and capacity for hydrogen bonding make it a privileged scaffold, present in numerous FDA-approved drugs like the anti-mycobacterial agent Pyrazinamide and the proteasome inhibitor Bortezomib.[1][4] Beyond pharmaceuticals, pyrazine-based materials are integral to the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transfer properties.[1][5][6]

The functionalization of the pyrazine core is therefore a critical endeavor, enabling the synthesis of novel drug candidates and advanced materials.[3][4] However, the inherent electron deficiency that makes the ring valuable also renders it challenging to functionalize via classical electrophilic aromatic substitution. This has spurred the development of a diverse array of catalytic methods, primarily centered around transition metals.

This guide provides a comparative analysis of the leading catalytic systems for pyrazine functionalization. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and strategic considerations behind catalyst selection, offering researchers the insights needed to accelerate their discovery programs.

Workflow for Catalyst Selection and Optimization

The selection of an appropriate catalytic system is paramount for achieving high yield, regioselectivity, and functional group tolerance. The following workflow illustrates a logical progression from initial catalyst screening to reaction optimization.

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Analysis A Define Transformation (e.g., C-C, C-N bond) B Select Catalyst Class (Pd, Ni, Cu, Photo, etc.) Based on Literature Precedent A->B C Screen Key Parameters - Catalyst Precursor - Ligand - Solvent - Base B->C D Identify Lead Condition C->D Highest Yield/ Selectivity E Optimize Reaction Parameters - Temperature - Concentration - Reaction Time D->E F Assess Substrate Scope & Functional Group Tolerance E->F G Scale-up Synthesis F->G Robustness Confirmed H Purification & Characterization G->H I Final Protocol Established H->I

Caption: A generalized workflow for selecting and optimizing a catalytic system for pyrazine functionalization.

Palladium-Catalyzed Cross-Coupling: The Versatile Workhorse

Palladium catalysis is arguably the most established and versatile tool for modifying pyrazine scaffolds.[7][8] Its reliability and broad functional group tolerance make it the first choice for many critical bond-forming reactions, including Suzuki, Stille, Sonogashira, and Heck couplings.[6][8] Halogenated pyrazines, particularly chloropyrazines, are excellent substrates due to their commercial availability and appropriate reactivity.[6][7]

Mechanistic Rationale: The efficacy of palladium catalysis stems from its ability to cycle between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism for cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[6]

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII OA Oxidative Addition PdII_R Ar-Pd(II)L₂-R PdII->PdII_R TM Transmetalation PdII_R->Pd0 RE Reductive Elimination L1 L1 L2 L2 L3 L3

Caption: Generalized catalytic cycle for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Comparative Performance:

Coupling ReactionCatalyst/Ligand ExampleTypical SubstrateKey AdvantagesYield Range
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂Halopyrazine, Pyrazineboronic acidHigh functional group tolerance, commercially available reagents.[9]60-95%[9]
Stille Pd₂(dba)₃ / P(o-tol)₃Halopyrazine, StannylpyrazineMild conditions, useful for complex fragments.[7][10]64-73%[7]
Sonogashira [Pd(allyl)Cl]₂ / PPh₃ / CuIHalopyrazine, Terminal alkyneDirect formation of C(sp²)-C(sp) bonds, high yields.[7]Often quantitative[7]
C-H Arylation Pd(OAc)₂Imidazo[1,2-a]pyrazineAvoids pre-functionalization, increases atom economy.[11][12]Good to high[11]

Featured Protocol: Suzuki Polymerization of 2,5-Diiodopyrazine [10]

This protocol is foundational for creating pyrazine-based conjugated polymers for materials science applications.

  • Inert Atmosphere: In a Schlenk flask, add 2,5-diiodopyrazine (1.0 eq) and an appropriate bis(boronic acid) or bis(boronate ester) comonomer (e.g., thiophene-2,5-diboronic acid, 1.0 eq).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a phase-transfer catalyst if required.

  • Solvent and Base: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add anhydrous, degassed organic solvent (e.g., toluene or DMF) via syringe, followed by a degassed aqueous base solution (e.g., 2M K₂CO₃).

  • Reaction: Heat the biphasic mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-72 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Precipitate the polymer by adding the organic solution dropwise into a non-solvent such as methanol.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction.

Nickel-Catalyzed Cross-Coupling: A Cost-Effective Powerhouse

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for certain pyrazine functionalizations.[7][13] They particularly excel in Negishi cross-coupling reactions, enabling the formation of C-C bonds with organozinc reagents.

Causality and Advantage: The primary driver for using nickel is cost-effectiveness. However, its utility is also rooted in its distinct reactivity. Nickel catalysts can be particularly effective for coupling with sp³-hybridized organometallics (alkyl groups). For instance, Ni-catalyzed Negishi couplings of pyrazine triflates with secondary alkylzinc halides proceed in good yields without the isomerization that can plague similar palladium-catalyzed reactions.[7][13]

Comparative Performance: Nickel vs. Palladium

FeatureNickel-Catalyzed NegishiPalladium-Catalyzed Suzuki
Cost Lower catalyst cost.Higher catalyst cost.
Alkyl Coupling Excellent for primary and secondary alkyl groups, less isomerization.[7][13]Can be challenging, prone to β-hydride elimination and isomerization.[13]
Functional Groups Generally good tolerance, but can be more sensitive than palladium.Extremely broad tolerance.
Reagents Uses organozinc reagents, which are highly reactive but can be moisture-sensitive.Uses generally stable and easy-to-handle boronic acids.

Featured Protocol: Regioselective Negishi Coupling of a Pyrazine Triflate [13]

This method provides a regiocontrolled synthesis of trialkylpyrazines, which are important as flavor components and pheromones.

  • Reagent Preparation: Prepare the alkylzinc halide (RZnBr, 3 mmol) in THF from the corresponding alkyl bromide and zinc dust.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the pyrazine triflate (1 mmol) and the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%) in anhydrous THF (3 mL).

  • Coupling: Add the freshly prepared organozinc solution to the pyrazine mixture at room temperature.

  • Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor progress by TLC or GC-MS.

  • Quenching and Extraction: Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Copper and Iron Catalysis: The Rise of Earth-Abundant Metals

The drive for sustainable chemistry has elevated the importance of catalysts based on earth-abundant and less toxic metals like copper and iron.[14][15] These systems are particularly promising for direct C-H functionalization, offering an atom-economical alternative to traditional cross-coupling of pre-functionalized substrates.[4][16]

Copper-Catalyzed Reactions: Copper catalysis is well-suited for aerobic oxidative C-H/N-H coupling reactions.[17] For example, pyrazines can be synthesized from simple ketones and diamines under aerobic conditions, with mechanistic studies suggesting the involvement of radical species and Cu(II) as the active catalytic center.[17] This approach avoids harsh reagents and often uses air as the terminal oxidant, making it an environmentally benign option.[14][17]

Iron-Catalyzed C-H Functionalization: Iron catalysis represents a frontier in C-H functionalization.[4][18] Singh et al. developed a robust method for the iron-catalyzed cross-coupling of electron-deficient heterocycles like pyrazine with organoboron reagents.[4][18][19] This reaction proceeds via an innate C-H functionalization pathway, completely bypassing the need for a halogenated pyrazine. The use of inexpensive iron(II) acetylacetonate, an oxidant, and a phase-transfer catalyst under open-flask conditions makes this methodology highly practical and scalable.[18][19] This strategy was successfully applied to the total synthesis of the marine alkaloid botryllazine A.[4][18]

Comparative Data for C-H Arylation of Pyrazine:

Catalyst SystemCoupling PartnerKey ConditionsAdvantageYield
Fe(acac)₂ / K₂S₂O₈ Arylboronic AcidsTFA, TBAB, open flaskInexpensive, no pre-functionalization, operationally simple.[19]60-86%[19]
Pd(OAc)₂ Aryl HalidesPhosphine ligand, baseWell-established, reliable for specific substrates (e.g., imidazopyrazines).[11]Good to high[11]

Photoredox Catalysis: A Modern Approach with Mild Conditions

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling novel transformations under exceptionally mild conditions.[20] This approach utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors.

Mechanistic Insight: Dicyanopyrazine (DPZ) and its derivatives have emerged as powerful organic photocatalysts.[20][21] In a typical cycle, the excited-state photocatalyst oxidizes a substrate (e.g., an N-aryl glycine) to generate a radical. This radical can then add to an alkene or another coupling partner. The reduced photocatalyst is then regenerated by a terminal oxidant, often atmospheric oxygen, completing the catalytic cycle.

G Simplified Photoredox Catalytic Cycle cluster_0 cluster_1 PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_red PC⁻ PC_star->PC_red SET Sub Substrate (e.g., Amine) Sub_rad Substrate•⁺ (Radical Cation) Ox Oxidant (e.g., O₂) Ox_red Oxidant⁻ Product Product

Caption: A simplified cycle for organic photoredox catalysis, such as with a dicyanopyrazine (DPZ) catalyst.

Advantages in Pyrazine Chemistry: While direct functionalization of the pyrazine ring itself via photoredox catalysis is an emerging area, this methodology excels in building complex piperazine structures—the saturated analogues of pyrazines.[22][23] For drug development professionals, synthesizing diverse C-substituted piperazines is a significant challenge. Photoredox catalysis enables the generation of α-carbamyl radicals from readily available diamines, which can then undergo cyclization to form highly decorated piperazine cores under mild, room-temperature conditions.[22]

Conclusion and Future Outlook

The catalytic functionalization of pyrazines is a mature yet continuously evolving field. While palladium catalysis remains the benchmark for reliability and scope, the demand for more sustainable and economical processes has rightfully shifted attention towards nickel, copper, and iron. These earth-abundant metals, particularly in the context of C-H activation, are not merely cheaper alternatives but offer unique reactivity that can solve challenges intractable with palladium. Looking forward, photoredox catalysis holds immense promise for accessing novel chemical space under exceptionally mild conditions, particularly for constructing complex saturated heterocycles like piperazines. The judicious selection of a catalyst, grounded in a deep understanding of its mechanism and comparative performance, will continue to be the key that unlocks the full potential of the pyrazine scaffold in medicine and materials.

References

A Comparative Guide to the Efficacy of Brominated vs. Chlorinated Pyrazine-Derived Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including kinase inhibitors and anti-infective agents.[1] Its nitrogen atoms provide key hydrogen bonding points, while the aromatic system allows for diverse substitutions to fine-tune pharmacological properties. Among the most impactful modifications is halogenation. The strategic placement of a chlorine or bromine atom can profoundly alter a molecule's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of the efficacy of drugs derived from brominated versus chlorinated pyrazines. Moving beyond a simple list of properties, we will explore the underlying physicochemical and structural reasons for the observed differences, supported by experimental data from relevant chemical classes. We will dissect how the choice between these two halogens—often considered bioisosteric replacements—can be a critical decision point in a drug discovery campaign, influencing everything from target engagement to metabolic fate.[2][3]

Section 1: The Physicochemical Divide: Bromine vs. Chlorine

The divergent pharmacological effects of bromo- and chloro-pyrazines stem from the fundamental differences in the atomic properties of bromine and chlorine. These properties directly influence a drug's interaction with its biological target and its behavior within the body.

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
van der Waals Radius (Å) 1.751.85Bromine is larger, which can provide better steric fit in some binding pockets but may cause clashes in others.
Electronegativity (Pauling) 3.162.96Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect.
Polarizability (ų) 2.183.05Bromine's electron cloud is more easily distorted, making it a stronger participant in van der Waals and halogen bonding interactions.[4]
Lipophilicity (Hansch π) +0.71 (for Phenyl-X)+0.86 (for Phenyl-X)Brominated compounds are generally more lipophilic, which can enhance membrane permeability but may also increase metabolic clearance and non-specific binding.
Halogen Bond Strength Weak to ModerateModerate to StrongBromine is a more potent halogen bond donor due to its larger sigma-hole, a region of positive electrostatic potential.[4][5] This can lead to stronger and more specific drug-target interactions.

The key takeaway for a drug designer is that while chlorine and bromine are both electron-withdrawing and lipophilic, bromine offers a greater potential for specific, strong halogen bonds due to its higher polarizability and larger size .[4] This distinction is often the root cause of differing biological activities.

Section 2: Comparative Pharmacodynamics: Impact on Target Engagement and Potency

The ultimate test of a drug candidate is its ability to effectively engage its target and elicit a biological response. Here, the choice between bromine and chlorine on a pyrazine core can lead to significant differences in potency and selectivity.

The Power of the Halogen Bond

A halogen bond is a highly directional, non-covalent interaction between the electropositive region of a halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or an aspartate/glutamate side chain in a protein.[6][7] The strength of this bond follows the order I > Br > Cl > F. The ability of bromine to form more potent halogen bonds than chlorine is a critical factor in optimizing drug-target interactions.[5]

dot graph TD { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph Drug-Target Interaction { PyrazineBr [label="{ Pyrazine-Br | σ-hole (+)}"]; Target [label="{ Protein Target | O=C (Lewis Base)}"]; } PyrazineBr:f1 -> Target:f1 [label="Stronger Halogen Bond", color="#34A853", fontcolor="#34A853"];

} caption="Halogen bond strength comparison."

Case Study 1: Histone Acetyltransferase (p300/CBP) Inhibitors

A study on 1,4-pyrazine-containing inhibitors of the p300/CBP histone acetyltransferases provides a direct comparison. By modifying the substituents on the 5- and 6-phenyl rings attached to the pyrazine core, researchers could directly assess the impact of different halogens on potency.

Compound IDR⁵ and R⁶ Substituentp300 HAT IC₅₀ (µM)
3 para-Br 5.7 ± 0.2
14 para-I7.8
15 para-Cl > 10

Data summarized from Wu et al. (2022).[8]

In this series, the brominated analog (3 ) was the most potent inhibitor, with an IC₅₀ of 5.7 µM. The chlorinated analog (15 ) was considerably less active (IC₅₀ > 10 µM), demonstrating a clear structure-activity relationship (SAR) where the larger, more polarizable halogen is favored for target inhibition.[8]

Case Study 2: Antimicrobial Pyrazine-Based Chalcones

Research into pyrazine-based chalcones as antimicrobial agents revealed nuanced differences between bromo- and chloro-substitution. In antifungal assays, non-alkylated derivatives with 2-bromo or 2-chloro substitutions on a phenyl ring showed potent activity against Candida glabrata and Trichophyton interdigitale.[5] However, in antibacterial screens, the 2-chloro derivatives exhibited the highest inhibitory effect against Staphylococcus species.[5]

This highlights a crucial concept: the optimal halogen is target-dependent. While bromine may offer stronger halogen bonding potential, the specific topology and electrostatic environment of the binding site dictate which halogen provides the most complementary interaction.

Section 3: Comparative Pharmacokinetics (ADME) and Metabolism

A drug's efficacy is not solely determined by its potency; it must also possess a suitable ADME (Absorption, Distribution, Metabolism, Excretion) profile. The choice of halogen can significantly influence these properties.

General Principles
  • Lipophilicity and Absorption: Increasing lipophilicity (Br > Cl) can enhance passive diffusion across membranes, potentially improving oral absorption. However, excessive lipophilicity can lead to poor solubility and increased binding to plasma proteins.[2]

  • Metabolism: Aromatic halogenation can influence metabolic stability. Halogens are electron-withdrawing, which can deactivate the ring towards oxidative metabolism by Cytochrome P450 (CYP) enzymes. However, the C-X bond itself can be a site of metabolism, and its stability (C-Cl > C-Br) can play a role.

Case Study: Metabolism of Halobenzenes in Liver Microsomes

A comparative study on the metabolism of bromobenzene and chlorobenzene in human liver microsomes provides valuable insights. The study found that human microsomes preferentially metabolize these compounds via a hepatotoxic 3,4-epoxide pathway.[9] Notably, human liver microsomes showed a greater affinity (lower Km) for this pathway and produced the toxic metabolite at a 2-fold greater rate compared to mouse microsomes.[9] Furthermore, the ratio of toxic to non-toxic metabolites was 3.5 times higher in humans than in mice, suggesting humans may be more susceptible to halobenzene-induced hepatotoxicity.[9] This underscores the critical need to evaluate metabolic pathways early in development, as the choice of halogen can influence the production of reactive metabolites.

Case Study: Toxicokinetics of Halogenated Acetates

A study comparing the toxicokinetics of chlorinated and brominated haloacetates in rats revealed complex dependencies on the degree and type of halogenation.[10] Key findings include:

  • Half-life: Tri-halogenated acetates had longer half-lives than di-halogenated ones. Within the tri-halo series, the half-life decreased as bromine replaced chlorine (trichloro > bromodichloro > chlorodibromo > tribromo).[10]

  • Bioavailability: Oral bioavailability varied widely, from 30% for dibromoacetate (DBA) to 116% for trichloroacetate (TCA).[10]

  • Elimination: The patterns of elimination were distinct. Tri-halo compounds showed significant renal clearance (>30% of the dose), whereas di-halo compounds had very low urinary excretion (<3% of the dose), suggesting metabolism is the primary clearance route for the latter.[10]

This data clearly demonstrates that substituting chlorine with bromine is not a simple bioisosteric swap from a pharmacokinetic perspective. It can fundamentally alter a drug's absorption, half-life, and clearance mechanism.

Section 4: Comparative Toxicity Profiles

The potential for toxicity is a major hurdle in drug development. While halogenation can block a metabolic soft spot and improve a drug's profile, it can also introduce new liabilities.

A study in mice comparing the toxicity of bromonitromethane (BNM) and trichloronitromethane (TCNM) found that BNM had the highest toxicity .[11] Both compounds caused damage to the hepatic antioxidant defense system and induced oxidative DNA damage, but the brominated version was more potent in its toxic effects.[11] This aligns with other findings suggesting that brominated disinfection byproducts in water can be more toxic than their chlorinated counterparts. While these are not pyrazine drugs, the data suggests a potential for increased toxicity risk with brominated compounds that must be carefully evaluated.

Section 5: Experimental Protocols

To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating protocols for key in vitro assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

dot graph TD { A[Prepare Serial Dilutions of Bromo- and Chloro-Analogs in 96-well plate] --> B{Add Standardized Bacterial Inoculum to each well}; B --> C[Incubate at 37°C for 18-24 hours]; C --> D{Read Plate Visually or with Plate Reader}; D --> E[Determine MIC: Lowest Concentration with No Visible Growth];

} caption="Workflow for MIC determination."

Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of each test compound (bromo- and chloro-derivatives) in DMSO.

  • Plate Setup: In a sterile 96-well round-bottom plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells in columns 2 through 12. Add 200 µL of broth to column 11 (Positive Control). Column 12 will be the Negative Control (broth only).

  • Serial Dilution: Add a calculated amount of the compound stock to column 1 to achieve the highest desired starting concentration in 200 µL. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. The positive control (column 11) should be turbid, and the negative control (column 12) should be clear.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the bromo- and chloro-analogs in assay buffer. Prepare the target kinase and its specific substrate in the same buffer.

  • Kinase Reaction: In a white, opaque 384-well plate, add 2.5 µL of the test compound, 2.5 µL of the kinase/substrate mix.

  • Reaction Initiation: Start the reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Km for the kinase to ensure assay sensitivity.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract background (no enzyme control) and normalize the data to the vehicle control (e.g., DMSO, representing 100% activity). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Conclusion and Strategic Outlook

The decision to use a bromine versus a chlorine substituent on a pyrazine-based drug candidate is a nuanced strategic choice that must be guided by empirical data. This guide has demonstrated that while these halogens are often considered interchangeable, they confer distinct properties that can dramatically alter drug efficacy.

Key Takeaways for Drug Development Professionals:

  • Efficacy is Target-Specific: There is no universal rule. While bromine's superior halogen bonding capability often leads to higher potency (as seen with p300/CBP inhibitors), the specific steric and electronic environment of the target's binding pocket may favor the smaller chlorine atom (as seen with certain antibacterial chalcones). A matched-pair analysis early in lead optimization is essential.

  • Pharmacokinetics are Not Bioisosteric: Substituting chlorine with bromine will likely increase lipophilicity, which can alter absorption, distribution, metabolic pathways, and clearance rates. The toxicokinetics data from haloacetates clearly shows that these changes can be significant and non-intuitive.[10]

  • Toxicity Must Be Proactively Assessed: The potential for increased toxicity with brominated compounds, as suggested by studies on non-drug molecules, warrants careful and early safety assessment.[11] The metabolic fate of the C-Br bond versus the C-Cl bond should be investigated to identify any potential for forming reactive metabolites.[9]

Ultimately, the optimal halogen choice is the one that provides the best balance of on-target potency, selectivity, and a favorable ADME-Tox profile. By understanding the fundamental principles outlined in this guide and employing the rigorous experimental protocols provided, researchers can make more informed decisions, accelerating the development of safer and more effective pyrazine-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical substances are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-amino-6-bromopyrazine-2-carboxylate, a halogenated aminopyrazine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, we can mitigate risks and ensure regulatory compliance.

The core principle of chemical disposal is to prevent the release of hazardous substances into the environment. This compound, as a brominated heterocyclic compound, is classified as a halogenated organic waste.[1][2] Such compounds require specific disposal routes to prevent the formation of persistent and toxic byproducts that can arise from improper treatment.

Understanding the Hazard Profile

Before proceeding with disposal, it is crucial to recognize the potential hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is a potential skin sensitizer.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.

Hazard ClassificationGHS CodeSignal Word
Skin SensitizationH317Warning

Data sourced from PubChem and Sigma-Aldrich.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be a self-validating system, ensuring safety at each stage.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]

  • Body Protection: A standard laboratory coat is required to protect against accidental spills.[4]

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5]

2. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a designated "Halogenated Organic Waste" container.[1][2][4][6] Never mix halogenated waste with non-halogenated waste streams.[1]

  • Solid Waste: Collect the solid chemical waste directly into a clearly labeled, sealable container.

  • Contaminated Solvents: If the compound is dissolved in a solvent for a reaction, the resulting solution must also be disposed of as halogenated waste. Collect this liquid waste in a separate, compatible, and clearly labeled container. Do not pour any organic waste down the drain.[2][4]

  • Decontamination of Glassware: Rinse any glassware that has come into contact with the compound with a suitable solvent (e.g., acetone). Collect this rinsate as hazardous waste in your halogenated liquid waste container.[1]

3. Waste Container Labeling:

Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like OSHA and the EPA.[7][8][9] The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste" .[5]

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream.[5]

  • The approximate concentration or quantity of each chemical.

  • The primary hazards associated with the waste (e.g., "Skin Sensitizer," "Toxic").[5]

  • The date the waste was first added to the container.[5]

  • Your name and laboratory contact information.

4. Storage of Hazardous Waste:

  • Closed Containers: Waste containers must be kept securely closed at all times, except when adding waste.[6][9]

  • Secondary Containment: Store the waste container in a designated satellite accumulation area within your laboratory, and always use secondary containment to prevent the spread of material in case of a leak.[6]

  • Ventilation: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

5. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous waste. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.[1]

  • Cradle-to-Grave Responsibility: Remember that under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for its safe management from "cradle to grave."[11][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Designated 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Designated 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date - Contact Info collect_solid->label_container collect_liquid->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, the handling and disposal of hazardous chemicals in a laboratory setting are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[13][14] The CHP must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[14]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[9][12] As the generator of the waste, your laboratory is responsible for ensuring it is properly identified, managed, and treated.[12]

By adhering to the procedures outlined in this guide, you are not only ensuring your safety and the safety of your colleagues but also fulfilling your professional and legal obligations to protect the environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for guidance tailored to your location.

References

Personal protective equipment for handling Methyl 3-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: Methyl 3-amino-6-bromopyrazine-2-carboxylate

This guide provides critical safety protocols and operational directives for the handling and disposal of this compound (CAS No. 6966-01-4). As a key building block in pharmaceutical research and drug development, particularly in the synthesis of novel therapeutic agents, its safe management is paramount.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure personal safety and experimental integrity.

Hazard Analysis: Understanding the Risks

This compound is a solid organic compound that, while essential for synthesis, presents specific health risks that necessitate rigorous safety measures.[3] The primary, officially recognized hazard is its potential as a skin sensitizer.

  • GHS Classification : The Globally Harmonized System (GHS) classifies this compound with the GHS07 pictogram (exclamation mark), a "Warning" signal word, and the hazard statement H317: "May cause an allergic skin reaction".[3][4][5]

  • Skin Sensitization (H317) : This is the most critical risk. A skin sensitizer may not cause a reaction upon initial contact, but repeated or prolonged exposure can trigger an allergic response.[4] Once an individual is sensitized, subsequent exposures, even to minute quantities, can lead to a significant allergic reaction, such as a severe rash, itching, or inflammation. This sensitization is irreversible. Therefore, the primary goal of the prescribed PPE is to eliminate any possibility of skin contact.

  • Potential for Irritation : While not the primary classification, related brominated heterocyclic compounds can cause skin, eye, and respiratory irritation.[6] Given its nature as a fine solid or powder, inhalation of dust particles should be avoided to prevent potential respiratory tract irritation.[3][6][7]

Adherence to the following PPE and handling protocols is not merely a recommendation but a critical control measure to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the first and most critical line of defense. The following equipment is mandatory when handling this compound in any quantity.

Protection TypeSpecificationRationale
Eye & Face Protection ANSI Z87.1-rated (or equivalent, e.g., EU EN166) chemical splash goggles with side shields.[6]Protects against accidental splashes and airborne dust particles, which could cause significant irritation.[6][7]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[6][8][9]Provides a robust barrier against skin contact to prevent sensitization.[9] Regularly inspect gloves for degradation or tears before and during use.
Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.Minimizes the risk of skin exposure from accidental spills and protects from other common laboratory hazards.[8][9]
Respiratory Protection A NIOSH-approved (or equivalent) respirator with a particulate filter is required when handling the solid outside of a certified chemical fume hood or if dust generation is likely.[7][8]Protects the respiratory tract from inhaling fine dust particles of the compound, mitigating potential irritation.[6][7]

Procedural Guide: From Preparation to Disposal

A systematic workflow is essential for safety. This protocol is divided into three phases: pre-handling, active handling, and post-handling.

Part A: Pre-Handling & Workspace Preparation
  • Ventilation Control : Confirm that the certified chemical fume hood is operational and functioning to specification. All handling of the solid compound must occur within the fume hood.[6][9]

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical.

  • PPE Inspection & Donning : Inspect all PPE for defects. Don PPE in the correct order: lab coat, shoes, inner gloves, safety goggles, and then outer gloves. A respirator should be donned last if required.

  • Emergency Preparedness : Ensure an eyewash station and safety shower are accessible and unobstructed.[6][8]

Part B: Safe Handling & Experimental Workflow
  • Dispensing the Compound : Handle the container carefully to avoid aerosolizing the solid. Use a dedicated spatula to weigh the desired amount onto a weigh boat or directly into a tared reaction vessel. Perform this action deep within the fume hood with the sash at the appropriate height.

  • Minimize Dust : When transferring the solid, do so slowly and close to the receiving vessel's opening to prevent dust from becoming airborne. Avoid any actions that could create dust clouds.

  • Container Management : Keep the primary container of this compound tightly sealed when not in use.[7]

  • Immediate Cleanup : If a small spill occurs within the fume hood, gently wipe it with a damp chemical wipe and place the wipe into the designated hazardous waste container. Do not dry sweep.

Part C: Post-Handling & Decontamination
  • Decontaminate Equipment : All non-disposable equipment (glassware, spatulas) that contacted the chemical must be decontaminated. Rinse with an appropriate solvent (as dictated by your experimental procedure) inside the fume hood, collecting the rinsate as hazardous waste.

  • Workspace Cleaning : Wipe down the surface of the fume hood with a suitable cleaning agent.

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination. First, remove outer gloves. Then, remove the lab coat, followed by safety goggles. Remove inner gloves last, turning them inside out as they are removed. Wash hands and forearms thoroughly with soap and water immediately after.[6][8]

  • Waste Segregation : All disposable items that came into contact with the chemical (gloves, weigh boats, wipes) are considered hazardous waste and must be placed in a clearly labeled, sealed hazardous waste container.[7]

Emergency Protocols

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[6] If irritation or a rash develops, seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[6]

  • Spill : For spills outside a fume hood, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting cleanup. Absorb with an inert material and place it into a sealed container for disposal.[6][8]

Disposal Plan

All waste containing this compound, including unused product and contaminated disposables, must be treated as hazardous chemical waste.

  • Containment : Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]

  • Labeling : The waste container must be labeled "Hazardous Waste" and list the chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials until it is collected by authorized environmental health and safety personnel.[7][10]

  • Compliance : Disposal must adhere strictly to local, state, and national environmental regulations. Do not dispose of this chemical down the drain or in regular trash.[6][10]

Visualization of Safe Handling Workflow

The following diagram outlines the critical path for safely managing this compound from receipt to disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Cleanup cluster_disposal Phase 4: Waste Management prep_hood Verify Fume Hood Function prep_ppe Inspect & Don Mandatory PPE prep_hood->prep_ppe emergency Emergency Protocols (Eyewash/Shower Ready) prep_hood->emergency prep_materials Gather & Place All Equipment prep_ppe->prep_materials handle_weigh Weigh & Dispense (Minimize Dust) prep_materials->handle_weigh Begin Work handle_use Perform Experiment handle_weigh->handle_use handle_seal Seal Stock Container handle_use->handle_seal clean_equip Decontaminate Reusable Equipment handle_seal->clean_equip Conclude Experiment clean_hood Clean Fume Hood Surface clean_equip->clean_hood clean_ppe Doff PPE Correctly & Wash Hands clean_hood->clean_ppe disp_collect Collect All Waste in Labeled Container clean_ppe->disp_collect Segregate Waste disp_store Store for EHS Pickup disp_collect->disp_store

Caption: This flowchart illustrates the key stages for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-bromopyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-bromopyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.